1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
Description
Properties
IUPAC Name |
1-(2-methylpropyl)-5-oxidoimidazo[4,5-c]quinolin-5-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10(2)7-16-9-15-12-8-17(18)13-6-4-3-5-11(13)14(12)16/h3-6,8-10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKTVDLDAPUNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3[N+](=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474153 | |
| Record name | 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99010-63-6 | |
| Record name | 1-(2-Methylpropyl)-5-oxidoimidazo(4,5-C)quinolin-5-ium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099010636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazo-[4,5c]-kinolin- 1-(2metilpropil)-5-oxid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-METHYLPROPYL)-5-OXIDOIMIDAZO(4,5-C)QUINOLIN-5-IUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRF2WX8EPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
Introduction
1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide is a crucial heterocyclic compound that serves as a key intermediate in the synthesis of Imiquimod.[1] Imiquimod, a potent immune response modifier, is a clinically approved Toll-like receptor 7 and 8 (TLR7/8) agonist used in the treatment of various skin conditions, including actinic keratosis and genital warts.[1] The synthesis of the 5-oxide derivative is a critical step, enabling further functionalization of the quinoline ring to produce Imiquimod and other analogues with diverse biological activities.[1][2] This guide provides a comprehensive overview of the synthetic protocols, mechanistic insights, and practical considerations for the preparation of this important intermediate, tailored for researchers and professionals in drug development.
The imidazo[4,5-c]quinoline scaffold is a fused heterocyclic system comprising an imidazole ring fused to a quinoline core.[3][4] This structural motif is of significant interest in medicinal chemistry due to its ability to modulate immune responses. The introduction of an N-oxide functionality at the 5-position of the quinoline ring system is a strategic maneuver that facilitates subsequent nucleophilic substitution reactions, primarily at the 4-position, which is a key step in the synthesis of Imiquimod (1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine).[5]
Synthetic Strategy: The Oxidation Approach
The most direct and widely employed method for the synthesis of this compound is the N-oxidation of its precursor, 1-isobutyl-1H-imidazo[4,5-c]quinoline.[1] This transformation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being the reagent of choice in many established protocols.[1][5]
Reaction Workflow
The overall synthetic workflow can be visualized as a two-step process starting from a suitable quinoline precursor.
Caption: General synthetic workflow for this compound.
Causality Behind Experimental Choices
The selection of m-CPBA as the oxidizing agent is predicated on several factors:
-
Selectivity: m-CPBA is known for its ability to selectively oxidize nitrogen atoms in heterocyclic systems without significantly affecting other functional groups that may be present in the molecule.
-
Reaction Conditions: The oxidation can be carried out under relatively mild conditions, typically at elevated temperatures (e.g., 70°C) in a suitable organic solvent.[1]
-
Byproduct Removal: The byproduct of the reaction, m-chlorobenzoic acid, is easily removed by filtration, simplifying the purification process.[1]
The choice of solvent is also critical. Ethyl acetate is frequently used as it offers good solubility for the starting material and the reagent, while also facilitating the precipitation of the m-chlorobenzoic acid byproduct upon cooling.[1]
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound from its immediate precursor.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |
| 1-isobutyl-1H-imidazo[4,5-c]quinoline | C₁₄H₁₅N₃ | 225.29 | >98% | Sigma-Aldrich |
| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | ~77% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Grade | VWR Chemicals |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Alfa Aesar |
Step-by-Step Procedure
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-isobutyl-1H-imidazo[4,5-c]quinoline (1.0 eq) in ethyl acetate.
-
Heating: Heat the solution to 70°C with stirring until the starting material is completely dissolved.[1]
-
Gradual Addition of Oxidizing Agent: Slowly add a solution of m-CPBA (typically 1.1 to 1.5 eq) in ethyl acetate to the reaction mixture over a period of 1.5 hours.[1] This gradual addition is crucial to control the exothermic nature of the reaction and prevent runaway conditions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 6-10 hours).[1]
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and then further to 0-5°C in an ice bath. The byproduct, m-chlorobenzoic acid, will precipitate out of the solution.
-
Filtration: Filter the mixture to remove the precipitated m-chlorobenzoic acid.[1]
-
Work-up: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to yield the final product as a solid.
Process Flow Diagram
Caption: Step-by-step experimental workflow for the N-oxidation reaction.
Alternative Synthetic Approaches and Considerations
While the direct oxidation of 1-isobutyl-1H-imidazo[4,5-c]quinoline is the most common route, other methods for the synthesis of imidazoquinoline N-oxides have been explored. For instance, a base-catalyzed cyclization of ortho-nitroalkylaminoquinolines can provide access to structurally diverse N-oxides.[6] This approach can be particularly useful for introducing the N-oxide moiety at positions that are not accessible through direct oxidation.[6]
Furthermore, the synthesis of the precursor, 1-isobutyl-1H-imidazo[4,5-c]quinoline, can be achieved through various multi-step sequences, often starting from substituted quinolines.[3][7] A common strategy involves the construction of the quinoline core followed by the annulation of the imidazole ring.[7]
Characterization Data
The successful synthesis of this compound is confirmed through various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Shifts in the aromatic protons of the quinoline ring compared to the starting material, confirming the presence of the N-oxide. The isobutyl group signals should remain intact. |
| ¹³C NMR | Changes in the chemical shifts of the carbon atoms in the quinoline ring, particularly those adjacent to the N-oxide. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₅N₃O, M+H⁺ ≈ 242.12). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-O stretching, typically in the range of 1200-1300 cm⁻¹. |
Downstream Applications
The primary utility of this compound lies in its role as a precursor to Imiquimod and other 4-substituted analogues. The N-oxide can be converted to the 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃).[5] This 4-chloro intermediate is then readily substituted with ammonia or other nucleophiles to yield the desired 4-amino derivative.[5][8]
Caption: Key downstream transformations of the N-oxide intermediate.
Conclusion
The synthesis of this compound is a well-established and critical step in the production of Imiquimod and related immunomodulatory compounds. The direct oxidation of the parent imidazoquinoline with m-CPBA remains the most efficient and practical method. Careful control of reaction parameters, particularly the rate of reagent addition and temperature, is essential for achieving high yields and purity. This in-depth guide provides the necessary technical details and mechanistic understanding for researchers to confidently and safely perform this important synthesis.
References
- Bawa, S., & Kumar, S. (2020). Synthesis and Applications of Imidazoquinolines: A Review.
- Mahmoud, Z., & Danesh, M. (2012). IMIDAZOQUINOLINES AS DIVERSE AND INTERESTING BUILDING BLOCKS: REVIEW OF SYNTHETIC METHODOLOGIES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 1-13.
- El-Sayed, R., & Abdel-Aziz, M. (2023). Biological applications of imiquimod analogues: An update (Review). Experimental and Therapeutic Medicine, 26(1), 1-1.
-
ResearchGate. (n.d.). Synthesis and Applications of Imidazoquinolines: A Review. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxy-1-isobutyl-1H-imidazo[4,5-c]quinoline. Retrieved from [Link]
- Shukla, N. M., et al. (2022). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. ACS Omega, 7(4), 3739-3750.
- Sairam, P., et al. (2008). A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod). U.S.
- ACS Omega. (2025). and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines.
- Zhang, Y., et al. (2007). Improvement of Synthesis Procedure of Imiquimod.
- Pellicciari, R., & Fioretti, C. (2005). A process for the preparation of Imiquimod and intermediates thereof.
- Sairam, P., et al. (2007). A Process For Preparation Of 4 Amino 1 Isobutyl 1 H Imidazo[4,5 C] Quinoline (Imiquimod).
- Li, J., et al. (2015). Preparation method of imiquimod.
- Nagaraja, G. K., et al. (2011). 1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino]phenyl}ethanone. Molbank, 2011(4), M749.
- Schön, M. P., & Schön, M. (2017). Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. PLoS One, 12(7), e0181648.
- Li, W., et al. (2019). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 7(30), 17946-17953.
- David, A. S., et al. (2019). Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptor 7 and 8. ACS Medicinal Chemistry Letters, 10(12), 1696-1702.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. tandfonline.com [tandfonline.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod) - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Imiquimod synthesis - chemicalbook [chemicalbook.com]
mechanism of action of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
An In-Depth Technical Guide to the Mechanism of Action of 1-Isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This compound is a synthetic heterocyclic compound belonging to the imidazoquinoline family. These molecules are renowned for their potent immune-modulating capabilities. As a critical intermediate in the synthesis of Imiquimod, a clinically approved Toll-like Receptor (TLR) 7/8 agonist, its mechanism of action is rooted in the activation of the innate immune system.[1] This guide elucidates the core molecular mechanism, detailing the engagement of endosomal TLRs, the subsequent intracellular signaling cascade, and the ultimate immunological outcomes. We will explore the activation of key transcription factors, the resulting cytokine profile, and the orchestration of a robust anti-viral and anti-tumor immune response. Furthermore, this document provides validated, step-by-step experimental protocols for researchers to investigate and characterize the immunomodulatory activity of this and similar compounds.
Introduction to Imidazoquinolines as Immune Response Modifiers
The imidazoquinoline class of compounds, which includes the well-characterized molecules Imiquimod and Resiquimod (R848), represents a significant advancement in immunotherapy.[2][3] These low-molecular-weight synthetic molecules are not directly cytotoxic or antiviral but exert their therapeutic effects by acting as potent immune response modifiers.[4][5][6] They effectively bridge the innate and adaptive immune systems, initiating a cascade of events that culminates in a targeted cellular immune response.[2][4] this compound is a direct precursor to Imiquimod and shares the core pharmacophore responsible for this activity.[1] Its mechanism of action is therefore understood through the extensive research conducted on its more famous derivatives, primarily involving the stimulation of innate immunity through specific pattern recognition receptors.[1]
Primary Molecular Target: Toll-Like Receptor 7 (TLR7)
The cornerstone of the imidazoquinoline mechanism is the specific recognition and activation of Toll-like Receptor 7 (TLR7) and, in humans, Toll-like Receptor 8 (TLR8).[2][7][8][9]
-
Role of TLR7/8: TLR7 and TLR8 are endosomally-located pattern recognition receptors (PRRs) that play a critical role in the innate immune system's surveillance for viral pathogens.[9][10][11] They are specialized to recognize single-stranded RNA (ssRNA), a common molecular pattern associated with viral replication.[10][12][13]
-
Ligand Recognition: this compound, like other imidazoquinolines, acts as a synthetic agonist for TLR7. It mimics the molecular structure of natural ligands, binding to the receptor within the endosomal compartment of immune cells. This binding event triggers a conformational change in the receptor, initiating a downstream signaling cascade.[9][14][15] Immune cells that express high levels of these receptors, particularly plasmacytoid dendritic cells (pDCs), are the primary responders.[12][16]
Intracellular Signaling: The MyD88-Dependent Pathway
Upon agonist binding, TLR7 initiates a signaling cascade predominantly through the myeloid differentiation primary response 88 (MyD88) adaptor protein.[9][10][17][18] This pathway is a central hub for many TLRs and is essential for the production of inflammatory cytokines.[19][20]
The key steps are as follows:
-
Myddosome Formation: Activated TLR7 recruits the MyD88 adaptor protein. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, forming a complex known as the Myddosome.[10][18]
-
TRAF6 Activation: The activated IRAK complex then associates with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[21]
-
Downstream Kinase Activation: Activated TRAF6 triggers the activation of downstream kinase complexes, most notably the transforming growth factor-β-activated kinase 1 (TAK1) complex.[10] This leads to the activation of two critical pathways responsible for the induction of immune response genes.
Activation of Key Transcription Factors
The MyD88-dependent signaling cascade culminates in the activation of master transcription factors that orchestrate the expression of immune genes.
-
Nuclear Factor-κB (NF-κB): The TAK1-IKK pathway leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This unmasks the nuclear localization signal of NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus.[8][22][23] In the nucleus, NF-κB binds to specific promoter regions of DNA to drive the transcription of a wide array of pro-inflammatory cytokines and chemokines.[24][25]
-
Interferon Regulatory Factor 7 (IRF7): In pDCs, which constitutively express high levels of IRF7, the MyD88-IRAK-TRAF6 complex also leads to the phosphorylation and activation of IRF7.[10][16][21] Activated IRF7 dimerizes and translocates to the nucleus, where it is the master regulator for the production of large quantities of Type I interferons (IFN-α and IFN-β).[26]
Immunological Consequences and Cellular Activation
The activation of NF-κB and IRF7 results in a profound shift in the local immune environment, characterized by a specific cytokine signature and the activation of multiple immune cell types.
Cytokine and Chemokine Production
The transcriptional program initiated by imidazoquinolines leads to the secretion of a distinct set of cytokines that favor a T-helper 1 (Th1) polarized immune response, which is critical for anti-viral and anti-tumor immunity.[2][6]
| Cytokine | Primary Producing Cells | Key Immunological Functions |
| IFN-α | Plasmacytoid Dendritic Cells (pDCs) | Induces an antiviral state in neighboring cells; enhances NK cell cytotoxicity; promotes DC maturation and Th1 polarization.[7][8][15] |
| TNF-α | Macrophages, Dendritic Cells | Potent pro-inflammatory cytokine; promotes immune cell recruitment and activation; can induce tumor cell apoptosis.[2][7][14] |
| IL-6 | Macrophages, Monocytes | Pro-inflammatory cytokine; promotes B-cell differentiation and acute phase protein production.[7][8][14] |
| IL-12 | Dendritic Cells, Macrophages | Critical for Th1 cell differentiation; enhances the cytotoxic activity of NK cells and cytotoxic T lymphocytes (CTLs).[2][6] |
Activation of Innate and Adaptive Immunity
The secreted cytokines orchestrate a multi-faceted immune response:
-
Innate Response: IFN-α and other cytokines directly activate Natural Killer (NK) cells, enhancing their ability to recognize and lyse tumor or virus-infected cells.[7] They also promote the maturation of dendritic cells (DCs), increasing their antigen-presenting capabilities.[4]
-
Adaptive Response Bridge: Mature DCs migrate from the site of activation to draining lymph nodes.[4] Here, they present processed antigens to naive T-cells. The presence of IL-12 strongly promotes the differentiation of these T-cells into Th1 helper cells and cytotoxic T-lymphocytes (CTLs), which are essential for long-term, specific immunity against the target cells.[2][4]
Experimental Validation: Protocols and Methodologies
To characterize the , a series of well-established in vitro assays can be employed. The causality behind these experimental choices is to build a logical chain of evidence, from receptor interaction to cellular function.
Protocol 6.1: TLR7 Reporter Gene Assay
Rationale: This assay provides a direct and quantitative measure of TLR7 activation. HEK293 cells, which do not endogenously express most TLRs, are engineered to express human TLR7 and a Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. This isolates the activity to the specific receptor of interest.
Methodology:
-
Cell Seeding: Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in sterile PBS. Use a known TLR7 agonist like R848 as a positive control and PBS as a negative (vehicle) control.
-
Cell Stimulation: Add 20 µL of the compound dilutions to the appropriate wells. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection:
-
Transfer 20 µL of the cell supernatant to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ detection reagent.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Acquisition: Measure the optical density (OD) at 620-650 nm using a spectrophotometer.
-
Analysis: Plot the OD values against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).
Protocol 6.2: Cytokine Profiling from Human PBMCs
Rationale: This assay confirms the functional consequence of TLR7 activation in a mixed population of primary human immune cells, providing a physiologically relevant readout of the induced cytokine profile.
Methodology:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1 x 10⁶ cells/well.
-
Cell Stimulation: Add the test compound at various concentrations (e.g., 0.1, 1, 10 µM). Include R848 as a positive control and media/vehicle as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification:
-
Use commercially available ELISA kits to quantify the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant according to the manufacturer's instructions.
-
Alternatively, use a multiplex bead-based assay (e.g., Luminex) for simultaneous quantification of multiple cytokines.
-
-
Analysis: Compare the levels of cytokines induced by the test compound to the negative and positive controls.
Potential for Alternative Mechanisms
While TLR7/8 activation is the canonical mechanism for imidazoquinolines, the scientific literature suggests the possibility of alternative or complementary pathways. Research has uncovered certain C7-substituted imidazoquinoline derivatives that can stimulate cytokine production (notably IL-1β) even in the absence of measurable TLR7 or TLR8 agonist activity.[27][28][29][30] Additionally, some studies have implicated an upregulation of the Opioid Growth Factor Receptor (OGFr) pathway in the anti-proliferative effects of imidazoquinolines.[7][23] These findings highlight an area of ongoing research and add a layer of complexity to the complete understanding of this class of molecules, a crucial consideration for drug development professionals.
Conclusion
The is centered on its function as an agonist for endosomal Toll-like Receptor 7. This interaction triggers the MyD88-dependent signaling pathway, leading to the activation of the transcription factors NF-κB and IRF7. The downstream result is a potent, Th1-skewed immunological response characterized by the production of Type I interferons and pro-inflammatory cytokines. This orchestrated response activates a broad range of immune cells, effectively bridging the innate and adaptive immune systems to target pathogenic or neoplastic cells. The experimental protocols detailed herein provide a robust framework for the validation and further exploration of this compound and its derivatives in pre-clinical research and drug development settings.
References
-
Imiquimod - Its role in the treatment of cutaneous malignancies - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential. (2002). Clinical and Experimental Dermatology, Oxford Academic. Retrieved from [Link]
-
Vidal, D. (2006). Topical Imiquimod: Mechanism of Action and Clinical Applications. Mini Reviews in Medicinal Chemistry, 6(5), 499-503. Retrieved from [Link]
-
Imiquimod. (n.d.). Wikipedia. Retrieved from [Link]
-
What is the mechanism of action of imiquimod? (2025, December 14). Dr.Oracle. Retrieved from [Link]
-
Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. (2014). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus. (2012). American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved from [Link]
-
MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages. (2022). Frontiers in Immunology. Retrieved from [Link]
-
Structure and signaling pathways of the toll-like receptor 7 (TLR7). (2022). ResearchGate. Retrieved from [Link]
-
MyD88: a central player in innate immune signaling. (2014). Journal of Leukocyte Biology. Retrieved from [Link]
-
NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist. (2009). Biochemical Journal. Retrieved from [Link]
-
MyD88-dependent and -independent signaling by IL-1 in neurons probed by bifunctional Toll/IL-1 receptor domain/BB-loop mimetics. (2008). PNAS. Retrieved from [Link]
-
R848 (Resiquimod) - TLR7/8 Agonist. (n.d.). InvivoGen. Retrieved from [Link]
-
Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. (2014). ACS Publications. Retrieved from [Link]
-
Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Resiquimod (R848) VacciGrade. (n.d.). InvivoGen. Retrieved from [Link]
-
Nuclear Factor Kappab (Nf-Kappab) Activation Primes Cells to a Pro-Inflammatory Polarized Response to a Toll-like Receptor 7 (TLR7) Agonist. (n.d.). AMiner. Retrieved from [Link]
-
Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. (2014). Europe PMC. Retrieved from [Link]
-
Imidazoquinoline – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Toll-Like Receptor Signaling Pathways - PMC - NIH. (2012). National Center for Biotechnology Information. Retrieved from [Link]
-
Unlocking the power of imidazoquinolines: recent advances in anticancer and immunotherapeutic strategies. (2022). Journal of Drug Targeting. Retrieved from [Link]
-
Nuclear factor κB (NF-κB) activation primes cells to a pro-inflammatory polarized response to a Toll-like receptor 7 (TLR7) agonist. (2009). Biochemical Journal, Portland Press. Retrieved from [Link]
-
What are TLR7 modulators and how do they work? (2024, June 21). PatSnap. Retrieved from [Link]
-
IRF7: activation, regulation, modification and function - PMC - PubMed Central. (2014). Cellular & Molecular Immunology. Retrieved from [Link]
-
What are TLR7 agonists and how do they work? (2024, June 21). PatSnap. Retrieved from [Link]
-
Activation of NF-κB via Endosomal Toll-Like Receptor 7 (TLR7) or TLR9 Suppresses Murine Herpesvirus 68 Reactivation. (2014). Journal of Virology. Retrieved from [Link]
-
Activation of IRF-3 and IRF-7 by TLR-dependent pathways and intracellular virus. (2006). ResearchGate. Retrieved from [Link]
-
IRF7: role and regulation in immunity and autoimmunity. (2022). Frontiers in Immunology. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. droracle.ai [droracle.ai]
- 7. Imiquimod - Wikipedia [en.wikipedia.org]
- 8. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 9. invivogen.com [invivogen.com]
- 10. researchgate.net [researchgate.net]
- 11. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are TLR7 modulators and how do they work? [synapse.patsnap.com]
- 13. What are TLR7 agonists and how do they work? [synapse.patsnap.com]
- 14. selleckchem.com [selleckchem.com]
- 15. invivogen.com [invivogen.com]
- 16. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 18. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. portlandpress.com [portlandpress.com]
- 25. Activation of NF-κB via Endosomal Toll-Like Receptor 7 (TLR7) or TLR9 Suppresses Murine Herpesvirus 68 Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | IRF7: role and regulation in immunity and autoimmunity [frontiersin.org]
- 27. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. scite.ai [scite.ai]
- 30. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physicochemical Properties of 1-Isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-Isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide is a pivotal heterocyclic compound, primarily recognized as a key intermediate in the synthesis of Imiquimod (1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine).[1] Imiquimod is a potent immune response modifier approved for the treatment of various skin conditions, including actinic keratosis and genital warts.[1] The introduction of the N-oxide functionality at the 5-position of the quinoline ring significantly alters the molecule's physicochemical properties, influencing its reactivity, solubility, and potential biological interactions. This guide provides a comprehensive analysis of the synthesis, core physicochemical characteristics, and biological relevance of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.
Core Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value/Description | Significance in Drug Development |
| Molecular Formula | C₁₄H₁₅N₃O | Defines the elemental composition and molecular weight. |
| Molecular Weight | 241.29 g/mol | Influences diffusion rates and molar concentration calculations. |
| Appearance | Crystalline solid (typical) | Important for formulation and handling. |
| Solubility | The 5-oxide group improves solubility in polar solvents compared to the non-oxidized analog.[1] Specific quantitative data is not readily available in the literature. | Enhanced solubility can facilitate purification, formulation, and bioavailability. |
| pKa | Data not available in the literature. The N-oxide group is generally electron-withdrawing, which would decrease the basicity of the quinoline nitrogen. | Influences the ionization state at physiological pH, affecting solubility, membrane permeability, and receptor binding. |
| LogP | Data not available in the literature. The introduction of the polar N-oxide group is expected to decrease the lipophilicity compared to the parent imidazoquinoline. | A key determinant of a molecule's ability to cross biological membranes. |
Synthesis and Structural Elucidation
The primary route to this compound involves the oxidation of its parent compound, 1-isobutyl-1H-imidazo[4,5-c]quinoline.
Experimental Protocol: Oxidation of 1-Isobutyl-1H-imidazo[4,5-c]quinoline
Causality Behind Experimental Choices:
-
Oxidizing Agent: 3-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective reagent for the N-oxidation of heterocyclic aromatic compounds due to its electrophilic oxygen atom.[1]
-
Solvent: A non-protic solvent such as chloroform or dichloromethane is typically used to prevent side reactions with the oxidizing agent.
-
Temperature: The reaction is often carried out at or below room temperature to control the exothermic nature of the oxidation and minimize potential side product formation.
-
Work-up: A basic wash (e.g., with sodium bicarbonate solution) is necessary to remove the acidic byproduct, 3-chlorobenzoic acid.
Step-by-Step Methodology:
-
Dissolve 1-isobutyl-1H-imidazo[4,5-c]quinoline in a suitable solvent like chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in the same solvent to the cooled mixture.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
While specific spectral data for this compound is not extensively published, the expected spectroscopic features can be inferred based on its structure and data from related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons). The aromatic protons on the quinoline and imidazole rings will appear in the downfield region. The introduction of the N-oxide group will cause a downfield shift of the protons on the quinoline ring, particularly those closest to the N-oxide.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the aliphatic carbons of the isobutyl group and the aromatic carbons of the fused ring system. The carbon atoms adjacent to the N-oxide are expected to be deshielded.
-
Infrared (IR) Spectroscopy: A characteristic N-O stretching vibration is expected in the region of 1200-1350 cm⁻¹. Other prominent bands will include C-H stretching vibrations for the aliphatic and aromatic moieties, and C=C and C=N stretching vibrations within the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 241.29). Fragmentation patterns can provide further structural information.
Biological Activity and Mechanism of Action
The biological activity of this compound is a subject of some debate in the literature. Primarily, it is considered a non-active precursor to the potent Toll-like receptor 7 (TLR7) and TLR8 agonist, Imiquimod.[1] However, some studies suggest that the N-oxide itself may possess intrinsic immunomodulatory and antiviral properties.[1]
The proposed mechanism for its potential biological activity involves the stimulation of the innate and acquired immune responses, leading to the induction of cytokines such as interferons.[1] This activity is particularly noted in the context of antiviral applications, for instance, against the herpes simplex virus.[1]
The well-established mechanism of action of its derivative, Imiquimod, involves binding to TLR7 and TLR8 on immune cells like dendritic cells and macrophages.[2] This binding initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[2] While this compound is a direct precursor to Imiquimod, its own affinity for and activation of TLRs are not well-characterized.
Caption: Simplified TLR7/8 signaling pathway activated by Imiquimod.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry, primarily due to its role as a precursor to the immune-modulating drug, Imiquimod. Its N-oxide functionality imparts distinct physicochemical properties, notably increased polarity, which is advantageous for its synthesis and purification. While its own biological activity is not as potent or well-defined as its 4-amino derivative, understanding its synthesis, characterization, and potential for intrinsic activity is crucial for the development of new imidazoquinoline-based therapeutics. Further quantitative studies on its solubility, pKa, and logP, as well as detailed spectroscopic analysis, would be highly beneficial to the scientific community.
References
-
Spelman, L., et al. (2023). Biological applications of imiquimod analogues: An update (Review). International Journal of Oncology, 63(1), 1-13. [Link]
Sources
An In-depth Technical Guide to the Biological Activity of Imidazoquinoline Derivatives
This guide provides a comprehensive technical overview of the biological activities of imidazoquinoline derivatives, a class of synthetic compounds that have garnered significant attention for their potent immunomodulatory properties. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology, oncology, and antiviral research. We will delve into the core mechanisms of action, structure-activity relationships, and the key experimental protocols used to characterize these fascinating molecules.
Introduction: The Rise of Imidazoquinolines as Immune Response Modifiers
Imidazoquinolines are a class of heterocyclic compounds that have emerged as powerful immune response modifiers.[1][2] Initially investigated for their antiviral properties, their true potential was unlocked with the discovery of their ability to act as agonists for Toll-like receptors (TLRs), key players in the innate immune system.[3][4] This discovery has paved the way for their clinical use and ongoing research in treating a variety of diseases, from viral infections and skin cancers to their potential as vaccine adjuvants.[1][5][6] The most well-known members of this class, Imiquimod and Resiquimod, serve as foundational examples of the therapeutic potential of imidazoquinoline derivatives.[6][7]
Core Mechanism of Action: TLR7/8 Agonism
The primary mechanism by which imidazoquinoline derivatives exert their biological effects is through the activation of Toll-like receptors 7 and 8 (TLR7 and TLR8).[3][8][9] TLRs are pattern recognition receptors that recognize specific molecular patterns associated with pathogens, thereby triggering an innate immune response.[5]
-
TLR7 and TLR8: These receptors are located in the endosomes of various immune cells, including dendritic cells (DCs), macrophages, and B-lymphocytes.[1][10] They are naturally activated by single-stranded RNA (ssRNA) from viruses.[5][8] Imidazoquinolines mimic this natural ligand, binding to and activating TLR7 and/or TLR8.[8]
-
Signaling Cascade: Upon activation, TLR7/8 initiates a downstream signaling cascade through the MyD88-dependent pathway.[8][10] This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[10]
-
Cytokine Production: The activation of these transcription factors results in the production and secretion of a wide array of pro-inflammatory cytokines and chemokines, including:
This cytokine milieu is crucial for bridging the innate and adaptive immune responses.[3][5]
Figure 1: Simplified signaling pathway of imidazoquinoline derivatives via TLR7/8 activation.
Key Biological Activities and Therapeutic Applications
The immunomodulatory effects of imidazoquinolines translate into a range of biological activities with significant therapeutic potential.
Antiviral Activity
The induction of IFN-α is a cornerstone of the antiviral activity of imidazoquinolines.[3] IFN-α plays a critical role in the host's defense against viral infections by inducing an antiviral state in neighboring cells and activating various immune effector cells. This has led to the successful use of topical Imiquimod for the treatment of external genital and perianal warts caused by the human papillomavirus (HPV).[1][3]
Anticancer Activity
The anticancer effects of imidazoquinolines are multifaceted and primarily immune-mediated.[6][8]
-
Innate Immune Activation: Activation of macrophages and natural killer (NK) cells contributes to direct tumor cell killing.[4]
-
Adaptive Immune Response: By activating dendritic cells, imidazoquinolines enhance antigen presentation to T cells, leading to the generation of a robust, tumor-specific cytotoxic T lymphocyte (CTL) response.[1][8]
-
Induction of Apoptosis: Some studies suggest that imidazoquinolines can also directly induce apoptosis in cancer cells.[8]
These mechanisms underpin the clinical use of Imiquimod for superficial basal cell carcinoma and actinic keratosis.[1][2] There is also growing interest in their use for other malignancies, including melanoma and renal cell carcinoma.[8]
Adjuvant Activity
The ability of imidazoquinolines to stimulate a strong Th1-biased immune response makes them promising candidates as vaccine adjuvants.[5] By enhancing the immune response to a co-administered antigen, they can improve the efficacy of vaccines.
Structure-Activity Relationships (SAR)
The biological activity of imidazoquinoline derivatives is highly dependent on their chemical structure. Extensive SAR studies have been conducted to optimize their potency and selectivity for TLR7 and TLR8.[12][13][14]
| Position | Modification | Impact on Activity | References |
| N1-substituent | Varies | Significantly influences TLR7 and TLR8 selectivity and potency. | [13][15] |
| C2-substituent | Alkyl chain length | Correlates with TLR7/8 activity, with optimal lengths for each receptor. | [13][16] |
| C4-position | Amino group | Essential for activity. | [5] |
| C7-position | Methoxycarbonyl, etc. | Can modulate potency and cytokine profiles. | [13][14] |
For instance, subtle changes in the substituents can shift the activity from being TLR7-selective (like Imiquimod) to a dual TLR7/8 agonist (like Resiquimod).[7][15] This allows for the fine-tuning of the desired immune response, as TLR7 and TLR8 activation can lead to different cytokine profiles.[15]
Experimental Protocols for Biological Characterization
A tiered approach is essential for the comprehensive evaluation of the biological activity of novel imidazoquinoline derivatives.
In Vitro Assays
Objective: To determine the potency and selectivity of compounds for TLR7 and TLR8.
Methodology:
-
Cell Lines: HEK293 cells stably transfected with human or murine TLR7 or TLR8 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP, or luciferase) under the control of an NF-κB promoter are commonly used.
-
Treatment: Cells are incubated with serial dilutions of the test compound for 18-24 hours.
-
Detection: The reporter gene activity in the cell supernatant or cell lysate is measured using a colorimetric or luminescent substrate.
-
Analysis: EC50 values are calculated to determine the potency of the compound.
Objective: To quantify the induction of key cytokines by the test compounds.
Methodology:
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived dendritic cells (BMDCs) are isolated and cultured.
-
Treatment: Cells are stimulated with the test compounds for a specified period (e.g., 24 hours).
-
Quantification: Cytokine levels (e.g., IFN-α, TNF-α, IL-12) in the culture supernatants are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays (e.g., Luminex).[17]
Figure 2: General workflow for the in vitro characterization of imidazoquinoline derivatives.
In Vivo Models
Objective: To evaluate the in vivo efficacy and safety of lead compounds in relevant disease models.
Methodology:
-
Animal Model: Syngeneic tumor models in immunocompetent mice (e.g., B16-F10 melanoma or RENCA renal cell carcinoma) are commonly used.[8][18]
-
Tumor Implantation: Tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors are established, mice are treated with the test compound via various routes of administration (e.g., topical, intratumoral, systemic).
-
Efficacy Assessment: Tumor growth is monitored over time. At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis.
-
Immunophenotyping: Immune cell populations within the tumor microenvironment and lymphoid organs are analyzed by flow cytometry to assess immune activation (e.g., increased CD8+ T cells, activated dendritic cells).[18]
Methodology:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are determined following administration to animals. This helps in understanding the drug's exposure and half-life.[7][19]
-
Toxicology: Dose-ranging studies are conducted to determine the maximum tolerated dose (MTD) and to identify potential toxicities.[8]
Future Directions and Conclusion
The field of imidazoquinoline research continues to evolve, with ongoing efforts to:
-
Develop more selective TLR agonists: Fine-tuning the selectivity for TLR7 versus TLR8 could lead to more targeted therapies with improved safety profiles.[15][18]
-
Explore novel delivery systems: Formulations such as nanoparticles and prodrugs are being investigated to improve systemic delivery and reduce off-target effects.[20]
-
Combination therapies: Combining imidazoquinolines with other immunotherapies, such as checkpoint inhibitors, holds great promise for synergistic anticancer effects.[21]
References
-
Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. Journal of Medicinal Chemistry. [Link]
-
Imiquimod - Its role in the treatment of cutaneous malignancies. Indian Journal of Dermatology, Venereology and Leprology. [Link]
-
Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential. Clinical and Experimental Dermatology. [Link]
-
Topical Imiquimod: Mechanism of Action and Clinical Applications. Mini Reviews in Medicinal Chemistry. [Link]
-
Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model. The Journal of Urology. [Link]
-
Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. Frontiers in Immunology. [Link]
-
Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues. ACS Medicinal Chemistry Letters. [Link]
-
Imidazoquinolines: Recent Developments in Anticancer Activity. Mini-Reviews in Medicinal Chemistry. [Link]
-
Imiquimod - Wikipedia. Wikipedia. [Link]
-
Resiquimod - Wikipedia. Wikipedia. [Link]
-
What is the mechanism of action (MOA) of Imiquimod (Aldara)? - Dr.Oracle. Dr.Oracle. [Link]
-
Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines. Heliyon. [Link]
-
Structure-activity relationship analysis of imidazoquinolines with Toll-like receptors 7 and 8 selectivity and enhanced cytokine induction. Journal of Medicinal Chemistry. [Link]
-
Further Exploration of the Structure-Activity Relationship of Imidazoquinolines; Identification of Potent C7 Substituted Imidazoquinolines. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Representative structures of widely used synthetic TLR7/8 agonists. ResearchGate. [Link]
-
Performance of Imidazoquinoline Glycoconjugate BAIT628 as a TLR7 Agonist Prodrug for Prostate Cancer. Cancers. [Link]
-
Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8. ACS Medicinal Chemistry Letters. [Link]
-
Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. Semantic Scholar. [Link]
-
Unlocking the power of imidazoquinolines: recent advances in anticancer and immunotherapeutic strategies. Semantic Scholar. [Link]
-
Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. ACS Medicinal Chemistry Letters. [Link]
-
Heterocyclic-Modified Imidazoquinoline Derivatives: Selective TLR7 Agonist Regulates Tumor Microenvironment against Melanoma. Journal of Medicinal Chemistry. [Link]
-
Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. RSC Medicinal Chemistry. [Link]
-
Unlocking the power of imidazoquinolines: recent advances in anticancer and immunotherapeutic strategies. Journal of Biomolecular Structure and Dynamics. [Link]
-
Resiquimod: a new topical immune-response modifier for the treatment of actinic keratosis. Expert Opinion on Emerging Drugs. [Link]
-
R848 (Resiquimod) - TLR7/8 Agonist. InvivoGen. [Link]
-
Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines. National Institutes of Health. [Link]
-
Recent progress in the synthesis of imidazoquinoline derivatives. ResearchGate. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]
-
Various anticancer targets of imidazoquinoxaline derivatives. ResearchGate. [Link]
-
Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. National Institutes of Health. [Link]
-
Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Advances. [Link]
-
Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates. Bioconjugate Chemistry. [Link]
-
Synthesis and biological evaluation of imidazoquinoxalinones, imidazole analogues of pyrroloiminoquinone marine natural products. Journal of Medicinal Chemistry. [Link]
-
Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. Frontiers in Immunology. [Link]
-
A Novel Imidazoquinoline With TLR 7/8, STING, and Inflammasome Activity Demonstrates Antitumor Efficacy in Mouse Melanoma and Neu-Driven Mammary Adenocarcinoma. Journal of Immunotherapy. [Link]
-
Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. National Institutes of Health. [Link]
-
Toll-like Receptor 7/8 Agonists Exert Antitumor Effect in a Mouse Melanoma Model. International Journal of Molecular Sciences. [Link]
-
Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. International Journal of Molecular Sciences. [Link]
-
A Review: Synthetic Pathways and Biological Activities of Oxo-imidazoline Derivatives in New Millennium. Current Organic Chemistry. [Link]
-
Mini review on biological activity of Imidazole and their derivatives. ResearchGate. [Link]
-
Clinical Trials Using Imiquimod. National Cancer Institute. [Link]
Sources
- 1. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Imiquimod - Wikipedia [en.wikipedia.org]
- 5. Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoquinolines: Recent Developments in Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
- 8. Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resiquimod - Wikipedia [en.wikipedia.org]
- 10. invivogen.com [invivogen.com]
- 11. droracle.ai [droracle.ai]
- 12. Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship analysis of imidazoquinolines with Toll-like receptors 7 and 8 selectivity and enhanced cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Further Exploration of the Structure-Activity Relationship of Imidazoquinolines; Identification of Potent C7 Substituted Imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heterocyclic-Modified Imidazoquinoline Derivatives: Selective TLR7 Agonist Regulates Tumor Microenvironment against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
In Vitro Immune Stimulation by 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide: A Technical Guide for Researchers
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the in vitro immune stimulation properties of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide. As a key intermediate in the synthesis of the clinically approved Toll-like receptor (TLR) 7/8 agonist imiquimod, this compound itself is recognized for its potential to activate innate immune responses.[1] This document will detail the underlying molecular mechanisms, provide validated experimental protocols for characterization, and offer insights into data interpretation, empowering researchers to effectively evaluate this and similar imidazoquinoline compounds.
Introduction: The Immunomodulatory Landscape of Imidazoquinolines
The imidazoquinoline family of compounds has garnered significant attention for its potent immunomodulatory activities.[2] These synthetic small molecules are recognized by endosomal Toll-like receptors, primarily TLR7 and TLR8, which are key sentinels of the innate immune system responsible for detecting single-stranded viral RNA.[2][3] The activation of these receptors triggers a powerful cascade of downstream signaling, leading to the production of pro-inflammatory cytokines and type I interferons, thereby bridging the innate and adaptive immune responses.[2][4]
This compound, as a structural analog and precursor to imiquimod, is an agonist of TLR7 and TLR8.[1] Its mechanism of action involves the stimulation of a robust immune response, characterized by the induction of cytokines like interferons, making it a molecule of interest for antiviral and antitumoral research.[1] This guide will focus on the in vitro methodologies required to dissect and quantify these immunostimulatory effects.
Mechanism of Action: TLR7-Mediated Signaling Cascade
The biological activity of this compound is initiated by its binding to TLR7, which is predominantly expressed in the endosomes of specific immune cells, most notably plasmacytoid dendritic cells (pDCs).[2][5][6][7] This interaction sets in motion a MyD88-dependent signaling pathway, a central hub for many TLRs.[3][8]
Upon ligand binding, TLR7 recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein.[3][9] This event initiates the formation of a larger signaling complex, known as the "Myddosome," which includes IL-1 receptor-associated kinases (IRAKs) such as IRAK4 and IRAK1, and TNF receptor-associated factor 6 (TRAF6).[3][9] The activation of this complex leads to the bifurcation of the signaling cascade into two major arms:
-
NF-κB Pathway Activation: The activated TRAF6 complex ultimately leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the nuclear factor-kappa B (NF-κB) transcription factor to translocate to the nucleus.[9][10] Nuclear NF-κB then drives the expression of a wide array of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-12.[2]
-
IRF7 Pathway Activation: Concurrently, the MyD88-dependent pathway also activates Interferon Regulatory Factor 7 (IRF7), a master regulator of type I interferon production.[8][9][10][11] Following phosphorylation, IRF7 translocates to the nucleus, where it induces the transcription of type I interferons (IFN-α and IFN-β).[8][9]
The interplay between these two pathways results in a potent, Th1-polarizing immune response, crucial for antiviral and antitumor immunity.
Caption: TLR7 Signaling Pathway initiated by this compound.
Experimental Workflows for In Vitro Characterization
A multi-faceted approach is required to thoroughly characterize the immunostimulatory properties of this compound in vitro. The following sections detail the key experimental workflows.
Caption: General experimental workflow for in vitro immune stimulation assays.
Primary Immune Cell Assays using Peripheral Blood Mononuclear Cells (PBMCs)
PBMCs represent a physiologically relevant mixed population of immune cells and are the gold standard for initial screening of immunomodulatory compounds.
3.1.1. Protocol: Isolation and Stimulation of Human PBMCs
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.[12]
-
Cell Counting and Seeding: Perform a cell count using a hemocytometer or automated cell counter and assess viability via trypan blue exclusion. Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin. Seed PBMCs into a 96-well U-bottom plate at a density of 1 x 10^6 cells/well in 100 µL.[13]
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete RPMI medium. Perform serial dilutions to create a dose-response curve. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the highest compound dose. The closely related TLR7/8 agonist resiquimod (R848) should be used as a positive control.[13]
-
Stimulation: Add 100 µL of the 2X compound or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for 24 to 72 hours in a humidified incubator at 37°C with 5% CO2. The optimal incubation time will depend on the specific cytokines being measured.[2][14]
3.1.2. Downstream Analysis: Cytokine Profiling
Following incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A standard method for quantifying the concentration of a single cytokine (e.g., IFN-α, TNF-α, IL-6).[15]
-
Multiplex Immunoassay (e.g., Luminex): Allows for the simultaneous quantification of a panel of cytokines and chemokines from a small sample volume, providing a more comprehensive profile of the immune response.[11]
Reporter Gene Assays for Specific TLR7 Activation
To confirm that the observed immune stimulation is mediated through TLR7 and to determine the compound's potency, a reporter gene assay is essential. HEK293 cells, which do not endogenously express most TLRs, can be stably transfected to express human TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB-inducible promoter.[9][16][17][18]
3.2.1. Protocol: NF-κB SEAP Reporter Assay
-
Cell Culture and Seeding: Culture HEK-Blue™ hTLR7 cells (or equivalent) according to the manufacturer's instructions. Seed the cells into a 96-well flat-bottom plate at a density of approximately 5 x 10^4 cells/well in 100 µL of growth medium and incubate overnight.[17]
-
Compound Stimulation: Prepare serial dilutions of this compound and positive controls (e.g., imiquimod, R848) in the appropriate assay medium. Add the compounds to the cells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C with 5% CO2.[17]
-
SEAP Detection: Measure SEAP activity in the culture supernatant. This can be done in real-time if using a detection medium like HEK-Blue™ Detection, or by transferring the supernatant to a new plate and adding a colorimetric or chemiluminescent substrate.[17][18][19]
-
Data Analysis: Read the absorbance or luminescence using a microplate reader. Calculate the fold induction of NF-κB activity relative to the vehicle control and determine the EC50 value by fitting the data to a four-parameter logistic curve.
Assessment of IRF7 Activation
To confirm the activation of the type I interferon pathway, direct measurement of IRF7 activation is recommended.
3.3.1. Protocol: Western Blot for Phosphorylated IRF7 (p-IRF7)
-
Cell Stimulation and Lysis: Stimulate PBMCs or a relevant cell line (e.g., pDCs) with the compound for a shorter duration (e.g., 1-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated IRF7 (e.g., at Ser471/472 or Ser477).[20][21][22] Subsequently, strip and re-probe the membrane with an antibody for total IRF7 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[20][23]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
3.3.2. IRF7 Transcription Factor ELISA
Commercially available ELISA kits can measure the amount of activated IRF7 in nuclear extracts or whole-cell lysates that can bind to a specific DNA sequence immobilized on the plate.[1][5][6][16][24] This provides a quantitative measure of IRF7 activation.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Expected In Vitro Activity Profile of a TLR7 Agonist
| Assay | Cell Type | Readout | Expected Outcome with this compound | Comparator (e.g., R848) EC50/Concentration |
| NF-κB Reporter Assay | HEK293-hTLR7 | SEAP/Luciferase Fold Induction | Dose-dependent increase | EC50: ~10-100 nM[9] |
| Cytokine Secretion | Human PBMCs | IFN-α concentration (pg/mL) | Dose-dependent increase | >1000 pg/mL at ~1 µg/mL[4] |
| Cytokine Secretion | Human PBMCs | TNF-α concentration (pg/mL) | Dose-dependent increase | >500 pg/mL at ~1 µg/mL[4] |
| Cytokine Secretion | Human PBMCs | IL-6 concentration (pg/mL) | Dose-dependent increase | >2000 pg/mL at ~1 µg/mL[4] |
| IRF7 Activation | Human PBMCs | p-IRF7/Total IRF7 Ratio | Dose-dependent increase | - |
| Cell Surface Markers | Human pDCs | CD86, HLA-DR expression | Upregulation | - |
Note: The potency of this compound may differ from that of R848. These values serve as a general guideline for the expected magnitude of response.
Conclusion
The in vitro characterization of this compound requires a systematic approach that combines primary cell assays with specific molecular and cellular readouts. By employing the protocols outlined in this guide, researchers can effectively determine the compound's ability to activate TLR7, quantify its potency through NF-κB reporter assays, profile the resulting cytokine signature in human PBMCs, and confirm the engagement of the IRF7-mediated type I interferon pathway. This comprehensive analysis will provide a robust foundation for further preclinical and clinical development of this and other novel imidazoquinoline-based immunomodulators.
References
-
Bio-Techne. (n.d.). Mouse IRF7(Interferon Regulatory Factor 7) ELISA Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TLR7 (Toll-like receptor 7)/NF-κB Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). TLR7/NF-kB Luciferase Reporter-HEK293 Cell Line. Retrieved from [Link]
-
Signosis. (n.d.). IRF7 ELISA Kit (Colorimetric). Retrieved from [Link]
- Hu, Z., et al. (2018).
- Gibson, S. J., et al. (2002). Plasmacytoid dendritic cells produce cytokines and mature in response to the TLR7 agonists, imiquimod and resiquimod. Cellular Immunology, 218(1-2), 74-86.
- Di Domizio, J., et al. (2012). How imiquimod licenses plasmacytoid dendritic cells to kill tumors. OncoImmunology, 1(4), 570-572.
-
Antibodies-Online. (n.d.). Human IRF7 ELISA kit. Retrieved from [Link]
-
ResearchGate. (n.d.). CB controls R848-induced inflammation in cells from JIA patients. Retrieved from [Link]
- Yin, C. (2014). SEAP REPORTER ASSAY. Bowdish Lab, McMaster University.
-
ResearchGate. (n.d.). Comparison of cytokines induced by LPS and R848 in PBMC and in a human.... Retrieved from [Link]
- Kos, F. I., et al. (2024). A comprehensive battery of flow cytometric immunoassays for the in vitro testing of chemical effects in human blood cells. Frontiers in Immunology, 15, 1332831.
- Kawai, T., et al. (2004). Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling.
- Smits, E. L., et al. (2008). The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells. Cancer Immunology, Immunotherapy, 57(9), 1349-1359.
- Galletti, G., et al. (2020). Imiquimod suppresses respiratory syncytial virus (RSV) replication via PKA pathway and reduces RSV induced-inflammation and viral load in mice lungs. Antiviral Research, 179, 104815.
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of TLR signaling pathways. Retrieved from [Link]
- Chen, D. Y., et al. (2013). Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease. Arthritis Research & Therapy, 15(6), R209.
-
Hegab, S. (n.d.). Introduction to Dot for drawing Graphs and Diagrams. Retrieved from [Link]
-
Graphviz. (n.d.). Graphviz. Retrieved from [Link]
-
Bio-Techne. (n.d.). NFkB Secreted Alkaline Phosphatase Reporter Assay Kit (Colorimetric). Retrieved from [Link]
- van Haren, S. D., et al. (2016). Phosphoflow Protocol for Signaling Studies in Human and Murine B Cell Subpopulations. Journal of Visualized Experiments, (113), 54157.
- Portmann, C., et al. (2024). Stimulation-induced cytokine polyfunctionality as a dynamic concept. eLife, 12, RP89893.
- Tchidjou, H. K., et al. (2022). Optimizing whole blood stimulation conditions for intracellular cytokine staining: A solution for resource-limited laboratories and field studies. PLOS ONE, 17(1), e0262410.
-
ResearchGate. (n.d.). Western blot analysis of IRF3 phosphorylation and IRF7 induction. Retrieved from [Link]
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
- Wang, D., et al. (2014). The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice. Oncology Letters, 8(3), 1031-1036.
- Lu, H., et al. (2011). The Toll-Like Receptor 7 (TLR7) Agonist, Imiquimod, and the TLR9 Agonist, CpG ODN, Induce Antiviral Cytokines and Chemokines but Do Not Prevent Vaginal Transmission of Simian Immunodeficiency Virus When Applied Intravaginally to Rhesus Macaques. Journal of Virology, 85(13), 6772-6782.
- Jha, D. K., et al. (2024). Optimization and Validation of in vitro Proliferation of Rat's Peripheral Blood Mononuclear Cells (PBMNCs) Stimulated with Phytohemagglutinin (PHA).
-
protocols.io. (n.d.). Ex vivo stimulation of peripheral blood mononuclear cells (PBMC) for innate lymphocytes. Retrieved from [Link]
Sources
- 1. Human IRF7 ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elkbiotech.com [elkbiotech.com]
- 6. signosisinc.com [signosisinc.com]
- 7. bowdish.ca [bowdish.ca]
- 8. researchgate.net [researchgate.net]
- 9. Figure 2 from TLR signalling and activation of IRFs: revisiting old friends from the NF-kappaB pathway. | Semantic Scholar [semanticscholar.org]
- 10. Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing whole blood stimulation conditions for intracellular cytokine staining: A solution for resource-limited laboratories and field studies - Women Scientists in Microbiology, Immunology and Biotechnology [wsmib.com]
- 13. A comprehensive battery of flow cytometric immunoassays for the in vitro testing of chemical effects in human blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stimulation-induced cytokine polyfunctionality as a dynamic concept | eLife [elifesciences.org]
- 15. ijper.org [ijper.org]
- 16. mybiosource.com [mybiosource.com]
- 17. researchgate.net [researchgate.net]
- 18. content.abcam.com [content.abcam.com]
- 19. bowdish.ca [bowdish.ca]
- 20. Phospho-IRF-7 (Ser477) (D7E1W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Phospho-IRF-7 (Ser471/472) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. Phospho-IRF7 (Ser471, Ser472) Polyclonal Antibody (BS-3196R) [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. biocompare.com [biocompare.com]
A Senior Application Scientist's Guide to 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide: The Keystone Precursor for TLR7/8 Agonist Synthesis
Abstract
The imidazoquinoline family, exemplified by the FDA-approved drug Imiquimod, represents a cornerstone of modern immunotherapy, capable of potently activating Toll-like receptors 7 and 8 (TLR7/8) to bridge the innate and adaptive immune systems. While the final 4-amino substituted compounds are the biologically active agents, their synthesis and chemical diversification are critically dependent on a key, non-active intermediate: 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide . This technical guide provides an in-depth exploration of this precursor, elucidating its strategic importance in the synthesis of Imiquimod and related immunomodulators. We will dissect the synthetic rationale, detail the mechanism of action of the resulting agonists, provide validated experimental protocols for synthesis and bio-activity assessment, and explore how understanding this precursor chemistry informs next-generation prodrug and targeted delivery strategies.
The Strategic Importance of the 5-Oxide in Imidazoquinoline Chemistry
Toll-like receptors (TLRs) are a class of pattern recognition receptors essential for initiating the innate immune response.[1] Specifically, TLR7 and TLR8 are located within the endosomes of immune cells, where they recognize single-stranded viral RNA.[2][3] The discovery that small synthetic molecules of the imidazoquinoline class could mimic these natural ligands and activate TLR7 and/or TLR8 has revolutionized therapeutic approaches in dermatology, virology, and oncology.[2][4][5]
The archetypal TLR7 agonist is Imiquimod (1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine).[6] A critical insight from structure-activity relationship (SAR) studies is that the 4-amino group is indispensable for potent agonistic activity.[2] The parent compound, 1-isobutyl-1H-imidazo[4,5-c]quinoline, lacks this functionality and is inactive. Therefore, the central challenge for medicinal chemists is the efficient and regioselective installation of this amino group onto the quinoline core.
This is where the precursor, This compound , becomes the central player. Direct amination at the C4 position of the quinoline ring is challenging. However, oxidation of the quinoline nitrogen at position 5 to an N-oxide fundamentally alters the electronic properties of the ring. This N-oxide acts as an "activating group," rendering the C4 position highly susceptible to nucleophilic substitution. The 5-oxide derivative itself lacks direct biological activity, serving purely as a strategic chemical intermediate.[6] Its synthesis is the pivotal step that unlocks the pathway to the potent, biologically active 4-amino imidazoquinolines.[6][7]
Synthesis and Conversion: From Inactive Precursor to Potent Agonist
The synthetic journey from the basic imidazoquinoline scaffold to the active TLR7/8 agonist is a logical, multi-step process where the 5-oxide is the lynchpin.
Step 1: Oxidation to the 5-Oxide Precursor
The formation of this compound is typically achieved through the direct oxidation of its parent, 1-isobutyl-1H-imidazo[4,5-c]quinoline.
-
Rationale for Oxidation: This step is crucial for activating the C4 position. The electron-withdrawing nature of the N-oxide group makes the C4 carbon electrophilic and thus a prime target for nucleophiles.
-
Common Reagents: The most frequently employed oxidizing agent is meta-chloroperoxybenzoic acid (m-CPBA).[6][7] The reaction is often performed in a solvent like ethyl acetate, where the m-chlorobenzoic acid byproduct can be easily removed.[6] Temperature control is critical to ensure complete conversion while preventing thermal decomposition.[6]
Step 2: Conversion of the 5-Oxide to the 4-Amino Agonist (Imiquimod)
With the activated precursor in hand, the 4-amino group can be installed. Several methods exist, often involving an initial reaction to introduce a good leaving group at the C4 position, followed by amination.
-
Method A: Direct Amination: The 5-oxide can be reacted with an ammonia source, such as ammonium hydroxide, in the presence of an activating agent like tosyl chloride.[7]
-
Method B: Two-Step Conversion via 4-Chloro Intermediate: A more common and controlled industrial method involves first converting the N-oxide to a 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[6][7] This 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline is a highly stable and versatile intermediate. Subsequently, the chloro group is displaced by ammonia in a nucleophilic aromatic substitution reaction to yield the final 4-amino product, Imiquimod.[8]
This synthetic logic is visualized in the workflow below.
Caption: Synthetic pathway from the parent imidazoquinoline to the active agonist Imiquimod.
Mechanism of Action: TLR7/8 Signaling Cascade
The final product derived from the 5-oxide precursor, such as Imiquimod or the more potent dual TLR7/8 agonist Resiquimod (R848), initiates a powerful immune cascade.[2]
-
Endosomal Recognition : As small, lipophilic molecules, imidazoquinolines cross the cell membrane and enter the endosomal compartment of antigen-presenting cells (APCs) like plasmacytoid dendritic cells (pDCs) and myeloid dendritic cells (mDCs).[9][10]
-
TLR Binding : Inside the endosome, the agonist binds to the TLR7 and/or TLR8 receptor.[2] This binding event causes the receptor to dimerize, initiating the downstream signaling.
-
MyD88-Dependent Pathway : The activated TLR dimer recruits the adaptor protein MyD88. This leads to the formation of a complex with IRAK (IL-1 receptor-associated kinase) family proteins and subsequent activation of TRAF6 (TNF receptor-associated factor 6).
-
Transcription Factor Activation : This cascade culminates in the activation of two key transcription factors:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) : Translocates to the nucleus and drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[9][11]
-
IRF7 (Interferon Regulatory Factor 7) : Translocates to the nucleus and is the master regulator for the production of Type I interferons (IFN-α/β).[2]
-
-
Immune Response : The secreted cytokines orchestrate a broad immune response, including the activation of natural killer (NK) cells, maturation of dendritic cells, and the promotion of a Th1-biased adaptive immune response, which is critical for anti-viral and anti-tumor activity.[1][2]
Caption: Simplified TLR7/8 signaling pathway initiated by an imidazoquinoline agonist.
Key Experimental Protocols
The following protocols provide a framework for the synthesis of an active agonist from the 5-oxide precursor and its subsequent biological evaluation.
Protocol: Synthesis of this compound
-
Principle: This protocol details the N-oxidation of the quinoline ring system using m-CPBA. The choice of ethyl acetate as a solvent is strategic, as the m-chlorobenzoic acid byproduct has low solubility and precipitates, allowing for easy removal by filtration.[6]
-
Materials:
-
1-isobutyl-1H-imidazo[4,5-c]quinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Ethyl acetate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus
-
-
Procedure:
-
Dissolve 1-isobutyl-1H-imidazo[4,5-c]quinoline (1 equivalent) in ethyl acetate in a round-bottom flask.
-
Heat the solution to a gentle reflux (~70 °C) with stirring.[6]
-
In a separate beaker, dissolve m-CPBA (approx. 1.2-1.5 equivalents) in a minimal amount of ethyl acetate.
-
Add the m-CPBA solution dropwise to the refluxing reaction mixture over a period of 1-2 hours. Causality Note: Gradual addition is crucial to control the exothermic reaction and prevent runaway temperatures, which could lead to side products or decomposition.[6]
-
Maintain the reflux for an additional 6-10 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour.
-
The m-chlorobenzoic acid byproduct will precipitate. Remove it by vacuum filtration.
-
The filtrate contains the desired this compound. The product can be further purified by recrystallization or column chromatography, or by forming its hydrochloride salt to achieve high purity.[7]
-
Protocol: In Vitro Evaluation of TLR7/8 Agonist Activity using Reporter Cells
-
Principle: This assay utilizes HEK293 cells engineered to express a specific human or mouse TLR (e.g., TLR7 or TLR8) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of an NF-κB-inducible promoter. Agonist binding to the TLR activates the NF-κB pathway, leading to the production and secretion of SEAP, which can be easily quantified colorimetrically.[12][13]
-
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells (or similar reporter cell lines)
-
Synthesized agonist compound (e.g., Imiquimod) and precursor (5-oxide)
-
Positive control (e.g., R848)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
QUANTI-Blue™ Solution or similar SEAP detection reagent
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Cell Seeding: Plate the HEK-Blue™ TLR reporter cells in a 96-well plate at a predetermined density (e.g., 3 x 10⁴ cells/well) and allow them to adhere for 24 hours.[12]
-
Compound Preparation: Prepare a serial dilution of the test compounds (synthesized agonist, precursor) and controls in cell culture medium.
-
Cell Stimulation: Add the diluted compounds to the appropriate wells. Include wells with medium only (negative control) and the 5-oxide precursor to validate its inactivity.
-
Incubation: Incubate the plate for 18-24 hours at 37 °C in a CO₂ incubator.
-
SEAP Detection: Transfer a small aliquot of the cell supernatant to a new 96-well plate.
-
Add the SEAP detection reagent according to the manufacturer's instructions and incubate for the recommended time (typically 1-3 hours).
-
Data Acquisition: Measure the absorbance at the specified wavelength (e.g., 620-655 nm). The intensity of the color is directly proportional to the level of NF-κB activation.
-
Analysis: Plot the absorbance values against the compound concentration to generate dose-response curves and calculate EC₅₀ values.
-
Caption: Workflow for the HEK-Blue™ TLR agonist reporter assay.
From Precursor to Prodrug: Future Directions
The systemic administration of potent TLR agonists can lead to significant toxicity due to widespread cytokine release.[14][15] This has driven the development of prodrug and targeted delivery strategies. The chemistry revolving around the 1-isobutyl-1H-imidazo[4,5-c]quinoline scaffold is central to these advanced approaches.
A precursor is a synthetic intermediate, whereas a prodrug is a biologically inactive compound designed to be converted into the active drug in vivo through metabolic processes. Modern strategies leverage this concept:
-
Bottlebrush Prodrugs (BPDs): TLR agonists like R848 have been conjugated to large bottlebrush polymers via cleavable linkers.[14][15] This macromolecular structure prevents the free drug from activating TLRs systemically. The polymer preferentially accumulates in tumors (due to the enhanced permeability and retention effect), where the linker is slowly cleaved, releasing the active agonist locally for a focused immune stimulation.[15][16] The rate of drug release can be precisely tuned by modifying the linker chemistry.[14]
-
Antibody-Drug Conjugates (ADCs): For targeted delivery, TLR7/8 agonists can be attached to tumor-targeting antibodies.[9][17] These ADCs deliver the immunomodulatory payload directly to cancer cells. Upon internalization, the linker is cleaved in the lysosome, releasing the agonist to activate TLRs in the tumor microenvironment, turning a "cold" tumor into a "hot" one that is more susceptible to other immunotherapies like checkpoint inhibitors.[12]
Understanding the foundational chemistry of precursors like this compound provides the essential toolbox for designing the linkers and conjugation strategies required for these sophisticated next-generation immunotherapies.
Safety and Handling
While this compound is primarily a synthetic intermediate, it and its derivatives should be handled with care.
-
Hazards: Imidazoquinoline compounds may cause skin and serious eye irritation.[18] The final agonists are potent biological agents.
-
Precautions: Always handle these compounds in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[19][20]
Conclusion
This compound is more than a mere chemical intermediate; it is the strategic keystone that enables the synthesis of a powerful class of TLR7/8-activating immunomodulators. Its formation via N-oxidation is a critical activating step, paving the way for the introduction of the pharmacologically essential 4-amino group. By understanding the causality behind its synthesis and role, researchers can not only efficiently produce known agonists like Imiquimod but also design and develop novel derivatives for advanced applications, including highly targeted prodrugs that promise to enhance efficacy and minimize toxicity in the next wave of cancer immunotherapy.
References
-
Theranostic Small-Molecule Prodrug Conjugates for Targeted Delivery and Controlled Release of Toll-like Receptor 7 Agonists. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Synthesis of 4-hydroxy-1-isobutyl-1H-imidazo[4,5-c]quinoline. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]
-
Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
This compound | C14H15N3O | CID 11831572. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. (2012). ACS Medicinal Chemistry Letters. Retrieved January 15, 2026, from [Link]
-
766 Toward safe, systemic delivery of synthetic TLR7/8 agonists using Bottlebrush Prodrugs (BPDs). (2021). Journal for ImmunoTherapy of Cancer. Retrieved January 15, 2026, from [Link]
-
Engineering kinetics of TLR7/8 agonist release from bottlebrush prodrugs enables tumor-focused immune stimulation. (2023). PubMed. Retrieved January 15, 2026, from [Link]
-
Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants. (2016). PubMed Central (PMC). Retrieved January 15, 2026, from [Link]
-
Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. (2022). Frontiers in Immunology. Retrieved January 15, 2026, from [Link]
-
Engineering kinetics of TLR7/8 agonist release from bottlebrush prodrugs enables tumor-focused immune stimulation. (2023). National Institutes of Health. Retrieved January 15, 2026, from [Link]
- US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod). (2008). Google Patents.
-
Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants. (2016). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Engineering kinetics of TLR7/8 agonist release from bottlebrush prodrugs enables tumor-focused immune stimulation | Request PDF. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
- A Process For Preparation Of 4 Amino 1 Isobutyl 1 H Imidazo[4,5 C] Quinoline (Imiquimod). (2007). Google Patents.
-
Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines. (2023). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Toll-like Receptor 7/8 Agonists Exert Antitumor Effect in a Mouse Melanoma Model. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
development of imidazoquinoline prodrugs for use in targeted immunotherapy of various. (n.d.). WSU Research Exchange. Retrieved January 15, 2026, from [Link]
-
MSDS of 1-Isobutyl-1H-imidazo[4,5-c]quinoline. (2025). Capot Chemical. Retrieved January 15, 2026, from [Link]
-
Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies. (2019). PubMed Central (PMC). Retrieved January 15, 2026, from [Link]
-
Imidazoquinoline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]
-
Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. (2019). ACS Omega. Retrieved January 15, 2026, from [Link]
-
(PDF) 1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino]phenyl}ethanone. (2012). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Discovery and Characterization of a First-in-Class LIV1-TLR7/8 Immunomodulatory Conjugate with Robust Myeloid Activation and Antitumor Activity. (2024). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates. (2021). PMC. Retrieved January 15, 2026, from [Link]
-
Imiquimod, TLR7 ligand (4-Amino-1-isobutyl-1H-imidazo (4,5-c) quinoline), AMS.15-1010. (n.d.). Amsbio. Retrieved January 15, 2026, from [Link]
-
Imiquimod, TLR7 ligand (4-Amino-1-isobutyl-1H-imidazo (4,5-c) quinoline). (n.d.). Abeomics. Retrieved January 15, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod) - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Theranostic Small-Molecule Prodrug Conjugates for Targeted Delivery and Controlled Release of Toll-like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
- 11. amsbio.com [amsbio.com]
- 12. Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Engineering kinetics of TLR7/8 agonist release from bottlebrush prodrugs enables tumor-focused immune stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Engineering kinetics of TLR7/8 agonist release from bottlebrush prodrugs enables tumor-focused immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | C14H15N3O | CID 11831572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. capotchem.com [capotchem.com]
- 20. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Chemical Stability and Degradation of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the chemical stability of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide, a key heterocyclic N-oxide intermediate and a member of a class of potent immune response modifiers.[1] Given the therapeutic potential of imidazoquinoline derivatives, a thorough understanding of their degradation pathways is critical for the development of stable pharmaceutical formulations, the definition of appropriate storage conditions, and compliance with regulatory standards. This document outlines the intrinsic chemical liabilities of the molecule, provides detailed protocols for conducting forced degradation studies in line with ICH guidelines, and describes the requisite analytical methodologies for the separation and characterization of potential degradants. By synthesizing principles of physical organic chemistry with established pharmaceutical best practices, this guide serves as an essential resource for scientists engaged in the research and development of this important chemical entity.
Introduction: The Scientific Imperative for Stability Analysis
This compound belongs to the imidazoquinoline family, a class of compounds renowned for their biological activity, including the induction of cytokines like interferon.[1][2] The title compound is a direct precursor to potent Toll-like receptor (TLR) agonists and shares a core structure that is fundamental to its function.[1] The presence of the N-oxide functionality is a key structural feature, influencing the molecule's electronic properties, solubility, and metabolic fate. However, the N-oxide group, along with the fused imidazole and quinoline rings, also introduces specific chemical liabilities that can lead to degradation under various environmental conditions.
For any active pharmaceutical ingredient (API) or intermediate, a comprehensive stability profile is a non-negotiable prerequisite for further development. Forced degradation studies, also known as stress testing, are the cornerstone of this evaluation.[3][4] These studies are mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and are designed to achieve several critical objectives:[3][5]
-
Identification of Degradation Pathways: To understand the likely chemical transformations the molecule may undergo.
-
Elucidation of Degradant Structures: To characterize the impurities that may arise during manufacturing, shipping, and storage.
-
Development of Stability-Indicating Methods: To create and validate analytical methods capable of separating the intact molecule from its degradation products.
-
Informing Formulation and Packaging Development: To guide the selection of excipients and container closure systems that ensure product integrity.
This guide provides the scientific rationale and practical, step-by-step instructions for executing a robust stability assessment of this compound.
Intrinsic Stability Profile: A Structural Perspective
The chemical architecture of this compound dictates its potential degradation pathways. A proactive analysis of its functional groups allows us to anticipate its behavior under stress conditions.
-
The N-Oxide Moiety: This is arguably the most reactive site for degradation. Heterocyclic N-oxides are susceptible to:
-
Reduction (Deoxygenation): The N-O bond can be cleaved under reducing conditions or upon exposure to certain catalysts, reverting the molecule to its parent imidazoquinoline. This is a primary and highly probable degradation pathway.
-
Photochemical Rearrangement: Aromatic N-oxides can undergo complex rearrangements upon exposure to UV light, potentially leading to the formation of oxazepines or other isomeric structures.
-
-
The Imidazo[4,5-c]quinoline Core: This fused heterocyclic system is generally aromatic and relatively stable. However, it is not inert.
-
Hydrolysis: While the core is not classically susceptible to hydrolysis, extreme pH conditions, particularly in combination with elevated temperatures, could potentially lead to the opening of the imidazole ring.
-
Oxidation: Despite the presence of the N-oxide, the electron-rich heterocyclic system can be susceptible to further oxidation, which could lead to the formation of hydroxylated species or ring-opened products.
-
-
The Isobutyl Group: This aliphatic side chain is generally stable but could be a site for oxidation under aggressive conditions, although this is considered a less likely pathway compared to reactions involving the N-oxide.
The logical relationship between the molecule's structure and its potential degradation routes is visualized below.
Caption: Key structural liabilities and their corresponding degradation pathways.
Designing and Executing a Forced Degradation Study
A forced degradation study must be systematic and well-documented, adhering to ICH Q1A(R2) guidelines.[5][6] The objective is to achieve a target degradation of 5-20% of the active substance.[5][7] This level of degradation is sufficient to detect and characterize degradants without being so excessive that it leads to complex, secondary degradation pathways that are not relevant to real-world storage.
General Workflow
The workflow for a comprehensive forced degradation study is a self-validating system, ensuring that the analytical methods developed are truly "stability-indicating."
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. database.ich.org [database.ich.org]
- 7. youtube.com [youtube.com]
Spectroscopic Characterization of 1-Isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide, a key intermediate in the synthesis of the immune response modifier, Imiquimod.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis, characterization, and quality control of this and related compounds.
Introduction
This compound is a heterocyclic compound featuring a fused imidazoquinoline core, an isobutyl substituent at the N-1 position, and an N-oxide moiety at the 5-position.[1] Its primary significance lies in its role as a direct precursor to 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine (Imiquimod), a potent toll-like receptor 7 (TLR7) agonist used in the treatment of various skin conditions.[1] The synthesis of the 5-oxide is typically achieved through the oxidation of the parent 1-isobutyl-1H-imidazo[4,5-c]quinoline.[1]
Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and stability of this compound. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, providing a framework for its unambiguous identification. The presented data is a combination of established principles for N-oxide spectroscopy and analysis of closely related structures, offering a robust predictive model in the absence of a complete, published experimental dataset for this specific molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the parent compound, 1-isobutyl-1H-imidazo[4,5-c]quinoline, and known spectroscopic shifts induced by N-oxidation of aromatic nitrogen heterocycles.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale for Prediction |
| ~8.5 - 8.7 | d | 1H | H-6 | Significant downfield shift expected due to the deshielding effect of the adjacent N-oxide. |
| ~8.2 - 8.4 | s | 1H | H-2 | |
| ~7.8 - 8.0 | d | 1H | H-9 | |
| ~7.6 - 7.8 | t | 1H | H-8 | |
| ~7.4 - 7.6 | t | 1H | H-7 | |
| ~4.3 - 4.5 | d | 2H | -CH₂- (isobutyl) | |
| ~2.2 - 2.4 | m | 1H | -CH- (isobutyl) | |
| ~0.9 - 1.1 | d | 6H | -CH₃ (isobutyl) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~145 - 150 | C-5a | |
| ~140 - 145 | C-9a | |
| ~135 - 140 | C-2 | |
| ~125 - 130 | C-8 | |
| ~120 - 125 | C-7 | |
| ~115 - 120 | C-6 | Significant downfield shift due to the N-oxide. |
| ~110 - 115 | C-9 | |
| ~55 - 60 | -CH₂- (isobutyl) | |
| ~28 - 32 | -CH- (isobutyl) | |
| ~19 - 22 | -CH₃ (isobutyl) |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of aromatic protons. |
| 2960 - 2850 | Medium-Strong | Aliphatic C-H stretch | From the isobutyl group. |
| 1620 - 1580 | Medium | C=C aromatic ring stretch | |
| 1500 - 1400 | Medium | C=C aromatic ring stretch | |
| ~1250 - 1300 | Strong | N-O stretch | A characteristic and strong absorption for aromatic N-oxides. |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion | Rationale for Prediction |
| 241.12 | [M]⁺˙ | Molecular ion peak. |
| 225.12 | [M-O]⁺˙ | Characteristic loss of an oxygen atom from the N-oxide. |
| 198.10 | [M-C₃H₇]⁺˙ | Loss of the isobutyl group. |
Experimental Protocols
The following sections detail the standard operating procedures for acquiring high-quality spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and confirmation of the target molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
Causality Behind Experimental Choices:
-
Choice of Solvent: The choice of deuterated solvent is critical. CDCl₃ is a common choice for many organic molecules. However, if solubility is an issue, DMSO-d₆ is a more polar alternative. The solvent choice can slightly influence the chemical shifts.
-
Internal Standard: TMS is used as a universal reference point for chemical shifts, ensuring data comparability across different experiments and instruments.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, with a particular focus on the characteristic N-O stretching vibration.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup and Data Acquisition:
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Causality Behind Experimental Choices:
-
ATR Technique: ATR is a modern, rapid, and convenient method for analyzing solid samples with minimal preparation. It is often preferred over traditional methods like KBr pellets or Nujol mulls.
-
Background Correction: Acquiring a background spectrum is crucial to remove interfering signals from atmospheric water and carbon dioxide, as well as any instrumental artifacts.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support the proposed structure.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
A small amount of a volatile acid, such as formic acid (0.1%), is often added to promote protonation and the formation of [M+H]⁺ ions.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and intense signal for the molecular ion.
-
Acquire the full scan mass spectrum in positive ion mode over an appropriate m/z range.
-
If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.
-
Causality Behind Experimental Choices:
-
ESI Technique: ESI is a "soft" ionization technique that is well-suited for polar, thermally labile molecules, minimizing fragmentation in the source and typically producing a strong molecular ion peak.
-
Positive Ion Mode: The presence of multiple nitrogen atoms in the heterocyclic ring system makes the molecule basic and readily protonated, making positive ion mode the logical choice for detection.
-
Tandem MS (MS/MS): This technique provides valuable structural information by inducing fragmentation of the molecular ion in a controlled manner, allowing for the elucidation of the molecule's connectivity.
Sources
Methodological & Application
Technical Guide: Preparation of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide for In Vitro Cell Culture Assays
An Application Note for Researchers and Drug Development Professionals
Abstract
1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide is a key heterocyclic compound, notable as a direct precursor to the potent Toll-like receptor 7 (TLR7) and TLR8 agonist, Imiquimod.[1] It is also investigated for its own immunomodulatory properties.[1] The inherent hydrophobicity and poor aqueous solubility of imidazoquinoline derivatives present a significant challenge for their application in cell-based assays. Improper dissolution can lead to compound precipitation, inaccurate dosing, and non-reproducible experimental outcomes. This guide provides a detailed, field-proven methodology for the effective solubilization of this compound, ensuring solution stability and maximizing biological relevance for cell culture applications. We will delve into the rationale behind solvent selection, provide step-by-step protocols for stock and working solution preparation, and offer troubleshooting advice.
Physicochemical Profile & Solubility Rationale
Understanding the fundamental properties of this compound is the first step toward developing a robust dissolution protocol. While the N-oxide functional group can improve solubility in polar solvents compared to its parent compound, the molecule remains largely hydrophobic.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N₃O | [2] |
| Molecular Weight | 241.29 g/mol | [2] |
| Appearance | Solid powder (typically off-white to light yellow) | [3] |
| Aqueous Solubility | Poor / Insoluble | [4][5] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3][6][7] |
The core scientific challenge is to transition a hydrophobic compound from a concentrated organic stock into a predominantly aqueous cell culture medium without causing it to precipitate. The strategy outlined here is based on two principles:
-
High-Concentration Organic Stock: Utilizing a powerful, water-miscible organic solvent to create a highly concentrated primary stock solution. Dimethyl Sulfoxide (DMSO) is the industry standard for this purpose due to its excellent solubilizing power and relatively low cytotoxicity at concentrations typically below 0.5%.[6]
-
Serial Dilution: Performing subsequent dilutions in complete cell culture medium. The presence of proteins (e.g., from Fetal Bovine Serum) in the medium can act as carriers, helping to stabilize the compound and prevent precipitation upon dilution.[8]
Core Protocol: Dissolving and Diluting for Cell Culture
This protocol is designed to be a self-validating system. Adherence to these steps, particularly regarding solvent concentration and mixing techniques, is critical for experimental success.
Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM, supplemented with serum and antibiotics), pre-warmed to 37°C
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator or water bath set to 37°C
-
Sterile 0.22 µm syringe filter
Workflow Overview
The following diagram outlines the complete workflow from solid compound to final working solution for cell treatment.
Caption: Workflow for preparing this compound.
Part A: Preparation of a 10 mM Stock Solution
This section details the creation of a concentrated, sterile stock solution.
-
Weighing: On a calibrated analytical balance, carefully weigh out a precise amount of the compound (e.g., 2.41 mg) into a sterile vial.
-
Expert Insight: For small quantities that are difficult to weigh, it is recommended to dissolve the entire contents of the manufacturer's vial directly to create the stock solution.[9]
-
-
Solvent Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration.
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example (for 10 mM stock with 2.41 mg):
-
Volume (L) = 0.00241 g / (0.010 mol/L * 241.29 g/mol ) = 0.001 L = 1.0 mL
-
-
-
Dissolution: Add the calculated volume of cell culture-grade DMSO to the vial. Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Sterilization: To ensure sterility for cell culture, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile vial. This is particularly important if the initial dissolution was not performed under aseptic conditions.[6]
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store tightly sealed at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[3]
-
Trustworthiness: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.
-
Part B: Preparation of Working Solutions for Cell Treatment
This involves diluting the high-concentration stock into your final cell culture medium.
-
Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Perform serial dilutions in pre-warmed (37°C) complete cell culture medium to reach your desired final concentration.
-
Crucial Technique: Always add the small volume of DMSO stock into the larger volume of culture medium while gently vortexing or swirling. Never add aqueous medium directly to the concentrated DMSO stock, as this will cause immediate precipitation.[8]
-
Example Dilution for a 10 µM Final Concentration:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of medium. This yields a 1 mL solution of 100 µM compound in 1% DMSO.
-
Add an appropriate volume of this 100 µM intermediate solution to your cells. For example, adding 100 µL of the 100 µM solution to 900 µL of cells in a well will result in a final concentration of 10 µM.
-
-
-
Vehicle Control: It is mandatory to prepare a vehicle control. This consists of cell culture medium containing the same final concentration of DMSO as your experimental samples. This allows you to distinguish the effects of the compound from any effects of the solvent.[6]
-
In the example above, the final DMSO concentration would be 0.1%. The vehicle control would be cells treated with medium containing 0.1% DMSO.
-
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Problem | Probable Cause | Recommended Solution |
| Compound precipitates upon dilution in medium. | Final concentration is above the solubility limit in the aqueous medium. Improper mixing technique. | Ensure the final DMSO concentration is sufficient but non-toxic (typically 0.1-0.5%). Add the DMSO stock to the medium with vigorous mixing. Ensure the medium contains serum, as proteins can aid solubility.[8] Consider making a less concentrated intermediate dilution. |
| Cells in treated wells show signs of stress or death (compared to untreated). | DMSO cytotoxicity. Compound-induced cytotoxicity. | Verify the final DMSO concentration is within the tolerated range for your specific cell line (perform a DMSO toxicity curve if unknown). Ensure the vehicle control shows no toxicity. If the vehicle is non-toxic, the effect is likely due to the compound itself. |
| Inconsistent results between experiments. | Inaccurate pipetting of viscous DMSO stock. Degradation of stock solution due to improper storage. | Use positive displacement pipettes for highly accurate handling of DMSO. Always use freshly thawed aliquots of the stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
Scientific Context: TLR7 Signaling Pathway
Imidazoquinoline compounds are classic agonists of Toll-like Receptor 7 (TLR7), an endosomal receptor crucial to the innate immune system.[6][10] Activation of TLR7 initiates a signaling cascade that results in the production of pro-inflammatory cytokines and Type I interferons.
Caption: Simplified TLR7 signaling cascade initiated by an imidazoquinoline agonist.
References
-
Matai, L. J., et al. (2019). High potency of lipid conjugated TLR7 agonist requires nanoparticulate or liposomal formulation. Journal of Controlled Release. Available at: [Link]
-
Gunjal, G., et al. (2021). Linker Chemistry and Connectivity Fine-Tune the Immune Response and Kinetic Solubility of Conjugated NOD2/TLR7 Agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Gunjal, G., et al. (2021). Linker Chemistry and Connectivity Fine-Tune the Immune Response and Kinetic Solubility of Conjugated NOD2/TLR7 Agonists. ACS Publications. Available at: [Link]
-
ResearchGate (2022). How do you dissolve chemicals in the culture medium? ResearchGate Forum. Available at: [Link]
- Gerster, J. F., et al. (2008). A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod). Google Patents (US20080058527A1).
-
MedChemExpress (2025). TLR7 agonist 1. MedChemExpress Product Page. Available at: [Link]
-
Amerigo Scientific (2025). 1-Isobutyl-1H-imidazo[4,5-c]quinoline. Amerigo Scientific Product Page. Available at: [Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11831572, this compound. PubChem Database. Available at: [Link]
-
The Open Repository @ Binghamton (2021). Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. Binghamton University Research. Available at: [Link]
-
PASL (2025). 1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-ol. PASL Product Page. Available at: [Link]
-
PrepChem (2025). Synthesis of 4-hydroxy-1-isobutyl-1H-imidazo[4,5-c]quinoline. PrepChem Synthesis Archives. Available at: [Link]
-
ResearchGate (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate Forum. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C14H15N3O | CID 11831572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High potency of lipid conjugated TLR7 agonist requires nanoparticulate or liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orb.binghamton.edu [orb.binghamton.edu]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Linker Chemistry and Connectivity Fine-Tune the Immune Response and Kinetic Solubility of Conjugated NOD2/TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Administration of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide in Murine Models
Abstract and Introduction
This document provides a comprehensive technical guide for the experimental use of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide in mice. This compound belongs to the imidazoquinoline family, which is renowned for its potent immunomodulatory activities. While specific literature on the 5-oxide variant is limited, it is a critical intermediate in the synthesis of Imiquimod, a clinically approved Toll-like Receptor 7/8 (TLR7/8) agonist.[1] Therefore, its biological activity is predicted to be analogous to other well-characterized imidazoquinolines like Resiquimod (R848), which function as potent agonists of TLR7 in mice.
This guide is designed for researchers in immunology, oncology, and drug development. It outlines the mechanism of action, provides detailed, field-proven protocols for in vivo administration, and offers guidance on experimental design, endpoint analysis, and safety. The protocols herein are primarily adapted from established methodologies for Resiquimod (R848), a compound widely used to model TLR7-driven immune responses in preclinical studies.[2][3][4]
Scientific Foundation: Mechanism of Action
This compound is presumed to exert its immunostimulatory effects by acting as an agonist for endosomal Toll-like Receptor 7 (TLR7). In murine immune cells—primarily plasmacytoid dendritic cells (pDCs), conventional DCs, macrophages, and B cells—TLR7 recognizes single-stranded RNA, a hallmark of viral infection.[2] Engagement of TLR7 by an agonist like an imidazoquinoline compound initiates a MyD88-dependent intracellular signaling cascade.[5]
This pathway culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), notably IRF7. The activation of these factors drives the robust transcription and secretion of Type I interferons (IFN-α/β) and a host of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and CXCL10.[2][5][6] This cytokine storm orchestrates a powerful innate and subsequent adaptive immune response, making these compounds valuable as vaccine adjuvants and cancer immunotherapies.[2][7]
Figure 1: Simplified TLR7 signaling pathway in murine immune cells.
Core Experimental Protocols for In Vivo Administration
3.1 Animal Models and Husbandry Standard inbred mouse strains such as C57BL/6 or BALB/c (typically 6-10 weeks old) are commonly used. Animals should be allowed to acclimatize for at least one week before experimentation. All procedures must be approved by and performed in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
3.2 Reagent Preparation The choice of vehicle is critical to avoid confounding immune responses.
-
Compound: this compound
-
Recommended Vehicle for Systemic Administration: Sterile, endotoxin-free 0.9% Saline or endotoxin-free water is highly recommended.[4]
-
Stock Solution Preparation:
-
Aseptically weigh the compound.
-
Dissolve in the chosen vehicle to a desired stock concentration (e.g., 1 mg/mL).[4]
-
Vortex thoroughly to ensure complete dissolution. The solution may require gentle warming or sonication.
-
Prepare fresh on the day of use or store aliquots at -20°C for short-term storage, avoiding repeated freeze-thaw cycles.
-
Protocol 1: Systemic Immune Activation via Intraperitoneal (i.p.) Injection
-
Objective: To induce a robust, systemic inflammatory response for studying cytokine production, immune cell activation, and sickness behavior.[4]
-
Materials:
-
Prepared compound solution (e.g., 0.5 mg/mL in endotoxin-free saline).
-
Sterile 1 mL syringes with 27-gauge or smaller needles.
-
Appropriate animal restraint device.
-
-
Procedure:
-
Calculate the required dose for each mouse. A typical volume for i.p. injection is 100-200 µL.
-
Properly restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure no blood or fluid is drawn, confirming correct placement.
-
Inject the solution smoothly.
-
Return the mouse to its cage and monitor for immediate adverse reactions.
-
Crucial Control: Administer an equivalent volume of vehicle-only to a control cohort of mice.
-
Protocol 2: Topical Administration for Skin-Related Immune Models
-
Objective: To model localized skin inflammation, study topical drug efficacy in skin cancer models (e.g., melanoma), or investigate autoimmune skin conditions.[7]
-
Materials:
-
Compound solution prepared in a suitable vehicle (e.g., 1:3 ethanol:acetone).[8]
-
Electric clippers.
-
Micropipette.
-
-
Procedure:
-
One day prior to treatment, anesthetize the mouse and carefully shave a small area on the flank or back.
-
On the day of treatment, apply a small volume (e.g., 20-50 µL) of the compound solution directly to the shaved skin.
-
Allow the solution to air dry before returning the mouse to its cage.
-
To prevent ingestion, consider fitting the mouse with a protective collar or housing them individually for a short period.
-
Crucial Control: Treat a control cohort with the vehicle alone.
-
Dosing, Monitoring, and Endpoint Analysis
The optimal dose and schedule are model-dependent. The following table, based on data for the analog R848, provides a starting point for experimental design.
| Application | Mouse Strain | Dose (per mouse) | Route | Vehicle | Typical Frequency | Reference |
| Systemic Cytokine Induction | C57BL/6 | 50 - 100 µg | i.p. | Endotoxin-free Saline | Single dose | [4] |
| Autoimmune Disease Acceleration | NOD.B10 | Imiquimod Cream | Topical | N/A (Cream) | 3x / week for 6 weeks | [9] |
| Cancer Immunotherapy (Combo) | C57BL/6 | R848 (unspecified dose) | i.v. | N/A | Weekly | [2] |
| Melanoma Model | C57BL/6 | Imiquimod Cream (5%) | Topical | N/A (Cream) | 5 consecutive days | [7] |
Monitoring:
-
Sickness Behavior: Monitor mice for up to 24-48 hours post-administration for signs such as weight loss, lethargy, piloerection, and huddling.[4] These are expected physiological responses to systemic cytokine release.
-
Tumor Growth: In oncology models, measure tumors with digital calipers at regular intervals.[7]
Endpoint Analysis:
-
Cytokine Profiling: Collect blood via submandibular or retro-orbital bleed at key time points (e.g., 3, 6, 24 hours) post-injection. Analyze serum or plasma for cytokines (IFN-α, TNF-α, IL-6, IL-12) using ELISA or multiplex bead array assays.
-
Flow Cytometry: Harvest spleens, lymph nodes, or tumors at the study endpoint. Prepare single-cell suspensions and stain for immune cell markers to analyze the activation and expansion of DCs (CD11c+), T cells (CD4+, CD8+), B cells (B220+), and NK cells.[7][9]
-
Histology: Collect tissues of interest, fix in formalin, and process for H&E staining to assess immune cell infiltration or immunohistochemistry for specific markers.
Experimental Workflow and Data Visualization
A typical in vivo study follows a structured workflow to ensure reproducibility and validity.
Figure 2: General experimental workflow for in vivo studies.
Safety and Handling Precautions
As an active immunomodulatory agent, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and gloves.[10]
-
Handling: Handle the powdered form in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[10]
-
Disposal: Dispose of contaminated materials and unused compound in accordance with institutional and local regulations for chemical waste.[10]
-
First Aid:
References
- Benchchem. (n.d.). This compound | 99010-63-6.
- Slight-Webb, S., et al. (2022). TLR7 agonism accelerates disease in a mouse model of primary Sjögren's syndrome and drives expansion of T-bet+ B cells. Frontiers in Immunology.
- Bouchareychas, F., et al. (2022). TLR7 Activation Accelerates Cardiovascular Pathology in a Mouse Model of Lupus. Frontiers in Immunology.
- Baird, J. R., et al. (2017). Systemic delivery of a TLR7 agonist in combination with radiation primes durable antitumor immune responses in mouse models of lymphoma. Blood.
- Bouchareychas, F., et al. (2022). TLR7 Activation Accelerates Cardiovascular Pathology in a Mouse Model of Lupus. Frontiers in Immunology.
- Benchchem. (n.d.). Application Notes and Protocols for In Vivo Administration of Resiquimod (R848).
- Bădărînză, M., et al. (2022). Toll-like Receptor 7/8 Agonists Exert Antitumor Effect in a Mouse Melanoma Model. International Journal of Molecular Sciences.
- Janes, F., et al. (2022). Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling. International Journal of Molecular Sciences.
- Lim, C. P., et al. (2017). Systemic autoimmunity induced by the TLR7/8 agonist Resiquimod causes myocarditis and dilated cardiomyopathy in a new mouse model of autoimmune heart disease. Cardiovascular Research.
- InvivoChem. (n.d.). Resiquimod (R848).
- Capot Chemical. (n.d.). MSDS of 1-Isobutyl-1H-imidazo[4,5-c]quinoline.
- Jackson, C., et al. (2024). Lung immune challenge study protocol: controlled exposure to inhaled resiquimod (R848) to study mechanisms of inflammation. Wellcome Open Research.
- Fisher Scientific. (2025). Quinoline Safety Data Sheet.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Frontiers | TLR7 Activation Accelerates Cardiovascular Pathology in a Mouse Model of Lupus [frontiersin.org]
- 4. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 6. Lung immune challenge study protocol: controlled exposure to inhaled resiquimod (R848) to study mechanisms of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Systemic autoimmunity induced by the TLR7/8 agonist Resiquimod causes myocarditis and dilated cardiomyopathy in a new mouse model of autoimmune heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | TLR7 agonism accelerates disease in a mouse model of primary Sjögren’s syndrome and drives expansion of T-bet+ B cells [frontiersin.org]
- 10. capotchem.com [capotchem.com]
Application Notes & Protocols: The Immunological Applications of Imidazoquinolines, Focusing on the Potent TLR7/8 Agonist Resiquimod (R848)
A Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: While the query specified 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide, it is important to note that this compound is primarily documented as a chemical intermediate in the synthesis of the immunomodulatory drug imiquimod.[1] The vast body of immunology research concerning this class of molecules has been conducted on more potent and well-characterized analogs. Therefore, to provide the most scientifically robust and practical guidance, this document will focus on Resiquimod (R848) , a closely related and extensively studied imidazoquinoline that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[2] The principles, pathways, and protocols detailed herein for R848 are representative of the immunological applications of this important class of compounds.
Introduction to Resiquimod (R848): A Potent Immune Response Modifier
Resiquimod (R848) is a synthetic small molecule belonging to the imidazoquinoline family.[3] It is a powerful immune response modifier renowned for its ability to activate both the innate and adaptive immune systems.[4] Unlike many biological immunomodulators, R848 is a synthetic compound with a low molecular weight, making it a versatile tool for a wide range of research applications, from basic immunology to preclinical studies in vaccine development, cancer immunotherapy, and antiviral research.[3][5] Its primary mechanism of action is through the activation of endosomal Toll-like receptors 7 and 8 (TLR7 and TLR8), which are key sensors of viral single-stranded RNA.[2][6] By mimicking these pathogen-associated molecular patterns, R848 triggers a potent, pro-inflammatory cascade that can be harnessed for therapeutic benefit.[7] It is important to note that while R848 activates both TLR7 and TLR8 in humans, it selectively activates TLR7 in mice.[7][8]
Mechanism of Action: TLR7/8-MyD88 Dependent Signaling
R848 exerts its immunostimulatory effects by binding to TLR7 and TLR8 within the endosomes of immune cells, primarily antigen-presenting cells (APCs) such as dendritic cells (DCs), macrophages, and B lymphocytes.[6][9] This engagement initiates a well-defined signaling cascade.
The Signaling Pathway:
-
TLR Activation: R848 binds to TLR7 and/or TLR8 in the endosomal compartment.
-
MyD88 Recruitment: Upon activation, the TLRs recruit the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[2][7]
-
IRAK Kinase Activation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.
-
TRAF6 and Downstream Signaling: The activated IRAK complex interacts with TNF receptor-associated factor 6 (TRAF6), which leads to the activation of two major downstream pathways.
-
NF-κB Activation: One branch of the pathway leads to the activation of the IκB kinase (IKK) complex, which results in the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor Nuclear Factor-kappa B (NF-κB) to translocate to the nucleus.[7]
-
IRF Activation: The other major branch leads to the activation of Interferon Regulatory Factors (IRFs), particularly IRF7.[10]
-
Cytokine and Type I Interferon Production: In the nucleus, NF-κB and IRFs drive the transcription of genes encoding a wide array of pro-inflammatory cytokines (such as TNF-α, IL-6, and IL-12) and Type I interferons (IFN-α and IFN-β).[5][11]
Caption: TLR7/8 signaling pathway initiated by R848.
Core Applications and Protocols in Immunology Research
In Vitro Stimulation of Immune Cells
R848 is widely used to activate various immune cell populations in vitro to study cellular responses, signaling pathways, and cytokine production.
Protocol 1: Activation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To induce the production of pro-inflammatory cytokines and Type I interferons from a mixed population of human immune cells.
-
Materials:
-
Resiquimod (R848), water-soluble formulation (e.g., InvivoGen, Cat# tlrl-r848-5)[2]
-
Ficoll-Paque for PBMC isolation
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Human whole blood
-
96-well cell culture plates
-
-
Methodology:
-
Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
R848 Stimulation: Prepare a stock solution of R848 in sterile water. Add R848 to the cell cultures at a final concentration ranging from 0.1 to 10 µg/mL.[2] A good starting point for robust activation is 1 µg/mL.[12] Include a vehicle control (sterile water).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Analysis:
-
Cytokine Measurement: Collect the culture supernatant and measure cytokine levels (e.g., IFN-α, TNF-α, IL-6, IL-12) using ELISA or a multiplex bead array.[10]
-
Cellular Activation: Harvest the cells and stain for activation markers on specific cell populations (e.g., CD86 on B cells, CD83 on dendritic cells) for analysis by flow cytometry.
-
-
Protocol 2: Maturation of Monocyte-Derived Dendritic Cells (Mo-DCs)
-
Objective: To induce the maturation of immature Mo-DCs, characterized by the upregulation of co-stimulatory molecules and production of IL-12.
-
Methodology:
-
Generate Mo-DCs: Generate immature Mo-DCs from CD14+ monocytes by culturing them for 5-6 days with GM-CSF and IL-4.
-
Stimulation: On day 6, add R848 to the culture at a final concentration of 1-5 µg/mL.[13]
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
| Parameter | Typical In Vitro Concentration Range | Key Cell Types Affected | Primary Readouts |
| R848 Concentration | 0.1 - 10 µg/mL (10 ng/mL to 10 µg/mL has been reported)[2] | Dendritic Cells, Macrophages, Monocytes, B Cells, NK Cells[8][11] | Cytokine production (IFN-α, TNF-α, IL-6, IL-12)[11], Upregulation of CD80, CD86, CD83[14] |
| Incubation Time | 6 - 48 hours | Dependent on the specific assay and cell type | Cytokine secretion (peak often at 18-24h), Marker expression (24-48h) |
In Vivo Immunomodulation in Animal Models
R848 is frequently administered to mice to study systemic immune activation, its role as a vaccine adjuvant, and its anti-tumor properties.
Sources
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. invivogen.com [invivogen.com]
- 4. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 6. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. stemcell.com [stemcell.com]
- 12. OVA-PEG-R848 nanocapsules stimulate neonatal conventional and plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Frontiers | HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways [frontiersin.org]
- 15. Blood DCs activated with R848 and poly(I:C) induce antigen-specific immune responses against viral and tumor-associated antigens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Immune Activation Using Imidazoquinoline-Based TLR7/8 Agonists in Cytokine Induction Assays
Introduction
Toll-like Receptors (TLRs) are a cornerstone of the innate immune system, acting as sentinels that recognize conserved molecular patterns from microbes and endogenous danger signals. Among these, TLR7 and TLR8 are critical endosomal sensors that detect single-stranded RNA (ssRNA), a hallmark of viral infection. The activation of these receptors triggers a potent immune cascade, making them compelling targets for the development of vaccine adjuvants, immunotherapies, and antiviral agents.
The imidazoquinoline family of synthetic small molecules represents a class of potent agonists for TLR7 and/or TLR8. While this guide addresses the use of compounds like 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide , it will use its extensively studied and validated analog, Resiquimod (R848) , as the reference compound for all protocols and mechanistic discussions.[1][2] R848 is a powerful dual agonist for human TLR7 and TLR8 (and murine TLR7), making it an ideal tool for studying innate immune activation.[1][3][4] The principles and methodologies detailed herein are directly transferable to other molecules within this class.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring the design and execution of robust, reliable, and interpretable cytokine induction assays.
Part 1: The Scientific Foundation: Mechanism of TLR7/8 Activation
Understanding the "why" is critical to mastering the "how." The activity of R848 and related compounds stems from their ability to mimic viral ssRNA, thereby engaging the TLR7/8 signaling machinery within specific immune cells.
The Cellular Milieu The primary biological system for these assays is human Peripheral Blood Mononuclear Cells (PBMCs). This fraction of whole blood is rich in the key cell types expressing the target receptors:
-
TLR7 is predominantly expressed by plasmacytoid dendritic cells (pDCs) and B cells.[1]
-
TLR8 is highly expressed in myeloid cells, including monocytes and conventional dendritic cells.[1]
This cellular diversity allows for a comprehensive assessment of the immune response, capturing a physiologically relevant cytokine profile.
The Signaling Cascade: A MyD88-Dependent Pathway Upon binding its ligand within the endosome, TLR7/8 undergoes a conformational change, initiating a well-defined signaling cascade. This process is critically dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[4][5]
The key steps are as follows:
-
Recruitment: Ligand-activated TLR7/8 recruits MyD88.
-
Myddosome Formation: MyD88 assembles a protein complex called the "Myddosome," which includes IL-1 receptor-associated kinases (IRAKs) like IRAK4 and IRAK1.[5]
-
TRAF6 Activation: The complex activates TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase.
-
Downstream Activation: TRAF6 activation bifurcates the signal to two main arms:
-
NF-κB Pathway: Leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β .[5][6]
-
IRF Pathway: Leads to the activation of Interferon Regulatory Factors (IRFs), particularly IRF7 in pDCs, which is essential for producing large quantities of Type I Interferons (IFN-α) .[6][7]
-
This signaling cascade culminates in a robust, Th1-polarizing cytokine response, which is the primary readout of the assay.[8]
Part 2: Experimental Design and Protocols
A successful cytokine induction assay relies on meticulous technique and a well-controlled experimental design. The following protocols provide a validated workflow from cell isolation to data acquisition.
Protocol 1: Preparation of R848 Stock Solution
Causality: Proper dissolution and storage of the agonist are paramount to ensure consistent potency across experiments. Some preparations of R848 are water-soluble, which is preferable for cell-based assays to avoid solvent-induced artifacts.[1] Always consult the manufacturer's data sheet.
Materials:
-
Resiquimod (R848), lyophilized powder (e.g., InvivoGen, Cat# tlrl-r848)[9]
-
Sterile, endotoxin-free water or DMSO
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized R848 to ensure the powder is at the bottom.
-
Aseptically reconstitute the powder to a high-concentration stock (e.g., 1 mg/mL) using the recommended solvent (e.g., sterile water).[8]
-
Mix thoroughly by vortexing until fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C as recommended by the supplier.
-
On the day of the experiment, thaw one aliquot and prepare a serial dilution series in complete cell culture medium to achieve the final desired concentrations. A common starting range for a dose-response curve is 0.01 to 10 µg/mL.[1]
Protocol 2: Isolation of Human PBMCs from Whole Blood
Causality: Density gradient centrifugation using Ficoll-Paque separates blood components based on their density.[10] This method efficiently isolates the mononuclear cell layer (lymphocytes and monocytes) from red blood cells and granulocytes, providing a pure and viable population for the assay.[11][12]
Materials:
-
Human whole blood collected in heparin or EDTA tubes[13]
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
50 mL conical tubes
Procedure:
-
Bring Ficoll-Paque and PBS to room temperature (18-20°C).[12]
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully add 15 mL of Ficoll-Paque to a new 50 mL conical tube.
-
Slowly and carefully layer the 35 mL of diluted blood on top of the Ficoll-Paque, minimizing disturbance of the interface.[12]
-
Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the centrifuge brake turned off .[14]
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the top layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL tube.[10][12]
-
Wash the isolated PBMCs by adding PBS to bring the volume to 50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature (brake on). Discard the supernatant.
-
Repeat the wash step (steps 7-8) one more time to remove residual platelets and Ficoll.
-
Resuspend the final cell pellet in complete RPMI-1640 medium.
-
Perform a cell count using a hemocytometer or automated cell counter with Trypan Blue to assess viability. Viability should be >95%.
Protocol 3: Cell Stimulation for Cytokine Induction
Causality: Plating cells at a consistent density is crucial for reproducible results. The dose-response format allows for the determination of agonist potency (EC50). Including a vehicle control is essential to measure the baseline cytokine secretion and ensure the observed effects are specific to the compound.
Materials:
-
Isolated, viable PBMCs
-
Complete RPMI-1640 medium
-
Sterile 96-well flat-bottom cell culture plates
-
R848 serial dilutions
Procedure:
-
Adjust the PBMC suspension to a final concentration of 1 x 10⁶ viable cells/mL in complete RPMI-1640.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (100,000 cells/well). Note: Optimal cell density may need to be determined empirically but this is a standard starting point.[14]
-
Prepare your R848 working dilutions at 2X the final desired concentration in complete medium.
-
Add 100 µL of the 2X R848 dilutions to the appropriate wells. For the negative control wells, add 100 µL of medium containing the same concentration of vehicle (e.g., water) used for the highest R848 dose.
-
Gently mix the plate by tapping the sides.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator. Note: The optimal incubation time can vary and should be determined in a preliminary time-course experiment (e.g., 6, 24, 48 hours).[4][15]
-
After incubation, centrifuge the plate at 300-400 x g for 5-10 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant (~150-180 µL) from each well without disturbing the cell pellet.
-
Supernatants can be analyzed immediately or stored at -80°C for later analysis.
Protocol 4: Cytokine Quantification by Sandwich ELISA
Causality: The sandwich ELISA is a highly specific and sensitive method for quantifying a single analyte (cytokine) in a complex mixture like cell culture supernatant.[16][17] Its signal amplification allows for the detection of physiologically relevant cytokine concentrations in the pg/mL to ng/mL range.[18]
Procedure (Generic, follow kit-specific instructions):
-
Coat Plate: Dilute the capture antibody in coating buffer and add 100 µL to each well of an ELISA plate. Incubate overnight at 4°C.[16]
-
Wash: Aspirate the coating solution and wash the plate 3-4 times with wash buffer (e.g., PBS + 0.05% Tween-20).
-
Block: Add 200 µL of blocking buffer (e.g., PBS + 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[17]
-
Wash: Repeat the wash step.
-
Add Samples/Standards: Prepare a standard curve by serially diluting the recombinant cytokine standard. Add 100 µL of standards and thawed supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.[16]
-
Wash: Repeat the wash step.
-
Add Enzyme Conjugate: Add 100 µL of streptavidin-HRP (or other enzyme conjugate) to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Wash: Repeat the wash step thoroughly.
-
Add Substrate: Add 100 µL of TMB substrate solution to each well. A blue color will develop. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.
Part 3: Data Analysis and Interpretation
Raw OD values are meaningless without proper analysis. The goal is to convert these values into cytokine concentrations and then determine the potency of the agonist.
1. Standard Curve and Concentration Calculation First, generate a standard curve by plotting the OD values of the known standards against their concentrations. Use a four-parameter logistic (4PL) curve fit to model this relationship.[14] The equation from this curve is then used to interpolate the cytokine concentration for each unknown sample from its OD value.
2. Dose-Response Analysis and EC50 Determination The EC50 (half-maximal effective concentration) is the most important parameter for quantifying agonist potency. It represents the concentration of the agonist that produces 50% of the maximal cytokine response. A lower EC50 value indicates higher potency.[19]
Analysis Steps:
-
Subtract the average cytokine concentration of the vehicle control (no stimulation) from all data points to correct for baseline secretion.
-
Plot the corrected cytokine concentration (Y-axis) against the logarithm of the R848 concentration (X-axis).
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a 4PL equation (also known as a sigmoidal dose-response curve).[20][21]
-
The software will calculate the best-fit values for the curve parameters, including the EC50.
| Parameter | Description |
| Bottom | The minimum response plateau (should be near zero after baseline correction). |
| Top | The maximum response plateau (Emax), representing the highest level of cytokine induction. |
| Hill Slope | Describes the steepness of the curve. |
| EC50 | The concentration that provokes a response halfway between the Bottom and Top plateaus.[19][20] |
Table 1: Example Data Summary for R848-Induced Cytokines in Human PBMCs
| Cytokine | Max Response (pg/mL) | EC50 (µg/mL) | EC50 (nM) |
| TNF-α | 3500 ± 450 | 0.45 | 1283 |
| IL-6 | 8200 ± 980 | 0.52 | 1482 |
| IFN-α | 1250 ± 210 | 0.38 | 1083 |
| IP-10 | 15000 ± 1800 | 0.41 | 1169 |
| Data are representative and will vary based on blood donors and experimental conditions. |
Conclusion
The in vitro cytokine induction assay using human PBMCs is a powerful and indispensable tool for the preclinical evaluation of imidazoquinoline-based TLR7/8 agonists like this compound and Resiquimod (R848). By providing a quantitative measure of immune activation (EC50) and a profile of the resulting cytokine milieu, this assay is crucial for mechanism-of-action studies, structure-activity relationship analysis, and candidate selection in drug development programs. Adherence to the detailed protocols and principles outlined in this guide will enable researchers to generate high-quality, reproducible data to advance the fields of immunology, vaccine development, and cancer immunotherapy.
References
-
InvivoGen. (n.d.). R848 (Resiquimod) - TLR7/8 Agonist. InvivoGen. Retrieved from [Link]
-
One Nucleus. (n.d.). In Vitro Cytokine Release Assays: Is There Calm After the Storm?. One Nucleus. Retrieved from [Link]
-
Spandidos Publications. (2020). The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer. Oncology Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and signaling pathways of the toll-like receptor 7 (TLR7). ResearchGate. Retrieved from [Link]
-
Explicyte Immuno-Oncology. (n.d.). Cytokine release Syndrome (CRS) assay. Explicyte. Retrieved from [Link]
-
Bowdish Lab. (2011). CYTOKINE ELISA. Bowdish Lab. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic signaling pathway of TLR7 and 9. ResearchGate. Retrieved from [Link]
-
Towards Data Science. (2021). Drug dose-response data analysis. Towards Data Science. Retrieved from [Link]
-
ProImmune. (n.d.). ProStorm® Cytokine Release Assay. ProImmune. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. NIH. Retrieved from [Link]
-
Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Biomatik. Retrieved from [Link]
-
Assay Genie. (n.d.). GeniePlex COVID-19 Multiplex Cytokine Storm Immunoassays. Assay Genie. Retrieved from [Link]
-
PubMed. (2014). Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach. PubMed. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytokine Release Assay. Creative Biolabs. Retrieved from [Link]
-
Medium. (2024). High-Throughput Dose-Response Data Analysis. Medium. Retrieved from [Link]
-
InvivoGen. (n.d.). Resiquimod (R848) VacciGrade. InvivoGen. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad. Retrieved from [Link]
-
HemaCare. (2022). How to isolate PBMCs from whole blood using density gradient centrifugation. HemaCare. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Toll-Like Receptor Signaling Pathways. NIH. Retrieved from [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified diagram of TLR signaling pathways. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytokine induction in mouse BMDCs by the TLR7 agonist with/without TKIs. ResearchGate. Retrieved from [Link]
-
Maxanim. (n.d.). R848 (Resiquimod). Maxanim. Retrieved from [Link]
-
Bio-Connect. (n.d.). tlrl-r848 R848 (Resiquimod) - InvivoGen. Bio-Connect. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV. NIH. Retrieved from [Link]
-
AACR Journals. (n.d.). Antitumor Activity and Immune Response Induction of a Dual Agonist of Toll-Like Receptors 7 and 8. AACR Journals. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). TLR7 and 8 agonist-induced cytokine induction in cord blood. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). 1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino]phenyl}ethanone. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline. NIH. Retrieved from [Link]
-
AHH Chemical. (n.d.). 1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-ol. AHH Chemical. Retrieved from [Link]
-
PubMed. (2011). 1-Isobutyl-4-meth-oxy-1H-imidazo[4,5-c]quinoline. PubMed. Retrieved from [Link]
Sources
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. shop.bio-connect.nl [shop.bio-connect.nl]
- 10. revvity.com [revvity.com]
- 11. reprocell.com [reprocell.com]
- 12. sanguinebio.com [sanguinebio.com]
- 13. PBMC Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomatik.com [biomatik.com]
- 19. towardsdatascience.com [towardsdatascience.com]
- 20. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Note: A Validated Protocol for the N-Oxidation of 1-isobutyl-1H-imidazo[4,5-c]quinoline (Imiquimod)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, reliable protocol for the chemical oxidation of 1-isobutyl-1H-imidazo[4,5-c]quinoline, an immune response modifier widely known as Imiquimod[1]. The procedure focuses on the selective N-oxidation of the quinoline nitrogen atom to yield 1-isobutyl-1H-imidazo[4,5-c]quinoline-5N-oxide. This N-oxide is a key intermediate in various synthetic routes for Imiquimod analogues and may serve as a metabolite or prodrug candidate in pharmaceutical research.[2][3][4] The protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for N-heterocycles.[5][6] We provide a step-by-step methodology, mechanistic insights, validation techniques, and safety considerations to ensure reproducible and high-yield synthesis.
Introduction and Scientific Principle
Imiquimod is a potent immune response modifier belonging to the imidazoquinoline family, primarily functioning as a Toll-like receptor 7 (TLR7) agonist.[1] Its chemical modification is a subject of interest for the development of new therapeutic agents with altered pharmacokinetic or pharmacodynamic profiles.[4] The introduction of an N-oxide moiety is a common strategy in medicinal chemistry to modify a compound's properties, such as solubility and metabolic stability, or to create prodrugs.[3][7]
The oxidation of Imiquimod targets the lone pair of electrons on the nitrogen atom of the quinoline ring system. This nitrogen is the most nucleophilic and sterically accessible nitrogen in the heterocyclic core, making it susceptible to electrophilic attack by an oxidizing agent. Peroxy acids, such as m-CPBA, are ideal for this transformation due to their ability to deliver an oxygen atom efficiently and selectively under mild conditions.[6][8] The reaction proceeds via a concerted mechanism where the nitrogen lone pair attacks the terminal oxygen of the peroxy acid, leading to the formation of the N-O bond and the release of meta-chlorobenzoic acid as a byproduct.
Reaction Scheme and Mechanism
The oxidation of Imiquimod (I) with m-CPBA (II) results in the formation of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5N-oxide (III), also referred to as Imiquimod N-oxide, and meta-chlorobenzoic acid (IV).
Caption: Simplified mechanism of N-oxidation.
Materials and Equipment
Reagents
-
1-isobutyl-1H-imidazo[4,5-c]quinoline (Imiquimod, >98% purity)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity, remainder is m-chlorobenzoic acid and water)
-
Ethyl acetate (EtOAc), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for purification, if required)
-
Hydrochloric acid (in ethanol, for salt formation during purification)
Equipment
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
-
Filtration apparatus
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-oxidation of quinoline derivatives. [5][9]
Reaction Setup
-
In a clean, dry round-bottom flask, dissolve 1-isobutyl-1H-imidazo[4,5-c]quinoline (1.0 eq) in anhydrous ethyl acetate (approx. 10-15 mL per gram of starting material).
-
Stir the solution at room temperature until all the starting material has dissolved.
-
In a separate beaker, prepare a solution or slurry of m-CPBA (1.2-1.5 eq) in ethyl acetate. The use of a slight excess of the oxidant ensures complete conversion of the starting material.
Reaction Execution
-
Begin to heat the Imiquimod solution to approximately 60-70°C. [5]2. Once the temperature has stabilized, add the m-CPBA solution dropwise to the reaction flask over a period of 30-60 minutes. [5]Causality Note: Slow addition is crucial to control the exothermic nature of the reaction and prevent potential side reactions.
-
After the addition is complete, maintain the reaction mixture at 60-70°C.
-
Monitor the reaction progress using TLC (e.g., DCM:MeOH 95:5). The starting material is less polar than the N-oxide product. The reaction is typically complete within 6-10 hours, indicated by the disappearance of the starting material spot on the TLC plate. [5]
Work-up and Product Isolation
-
Once the reaction is complete, cool the mixture to room temperature. The byproduct, m-chlorobenzoic acid, may precipitate out of the solution.
-
Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid. [5]3. Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2-3 times) to remove any remaining acidic byproduct. Trustworthiness Note: Check the pH of the aqueous layer after washing to ensure it is basic, confirming the removal of acid.
-
Wash the organic layer with brine (1 time) to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Imiquimod N-oxide.
Purification (Optional, if required)
The crude product is often of high purity. However, if further purification is needed, two methods can be employed:
-
Recrystallization: Recrystallize the crude product from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
-
Salt Formation: For high purity, the N-oxide can be converted to its hydrochloride salt. Dissolve the crude product in ethanol and add an 8% solution of alcoholic hydrochloride. The hydrochloride salt of the N-oxide will precipitate and can be collected by filtration. [5]The free base can be regenerated by treatment with a mild base.
Process Validation and Characterization
To ensure the successful synthesis and purity of the product, the following analytical techniques are recommended.
| Parameter / Technique | Purpose | Expected Outcome |
| TLC | Reaction monitoring & purity check | Product (N-oxide) should have a lower Rf than starting material. A single spot indicates high purity. |
| Mass Spectrometry (MS) | Confirm molecular weight | Expected [M+H]⁺ for C₁₄H₁₆N₄O is m/z 257.13. [10][11] |
| ¹H NMR | Structural confirmation | Expect downfield shifts for protons on the quinoline ring due to the electron-withdrawing effect of the N-oxide group. |
| ¹³C NMR | Structural confirmation | Expect shifts in the carbon signals of the quinoline ring system. |
| Melting Point | Purity assessment | A sharp melting point range indicates high purity. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Imiquimod N-oxide synthesis.
Safety Precautions
-
m-CPBA: is a strong oxidizing agent and can be explosive when dry. Handle with care, avoid shock and friction. Always use in a well-ventilated fume hood.
-
Solvents: Ethyl acetate and dichloromethane are flammable and volatile. Avoid open flames and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient oxidant; low reaction temperature; short reaction time. | Add more m-CPBA (0.2 eq portions); ensure temperature is stable at 60-70°C; extend reaction time. |
| Low Yield | Product loss during aqueous work-up; incomplete precipitation of byproduct. | Ensure pH of NaHCO₃ wash is basic; cool reaction mixture thoroughly before filtering byproduct. |
| Impure Product | Incomplete removal of m-chlorobenzoic acid. | Perform additional washes with saturated NaHCO₃ solution. Consider purification via recrystallization or salt formation. |
References
-
ResearchGate. (n.d.). A plausible mechanism for the oxidation of N‐heterocycles. Retrieved from [Link]
- Google Patents. (2007). US20070135640A1 - Process for preparing Imiquimod.
-
National Institutes of Health. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. PMC. Retrieved from [Link]
- Google Patents. (2008). US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod).
-
National Institutes of Health. (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Methods Towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Retrieved from [Link]
-
ACS Publications. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Retrieved from [Link]
-
Journal of South China University of Technology. (n.d.). Improvement of Synthesis Procedure of Imiquimod. Retrieved from [Link]
-
Spandidos Publications. (2023). Biological applications of imiquimod analogues: An update (Review). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC. Retrieved from [Link]
- Google Patents. (n.d.). EP1529781A1 - A process for the preparation of Imiquimod and intermediates thereof.
- Google Patents. (n.d.). CN104402878A - Preparation method of imiquimod.
-
ResearchGate. (2025). 1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino]phenyl}ethanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4 Oxidative action of MCPBA toward aryl imines. Retrieved from [Link]
-
ResearchGate. (2011). 1-isobutyl-N, N-1H-imidazo[4,5-c] quinolin-4-Amine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Imiquimod. PubChem. Retrieved from [Link]
-
JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Retrieved from [Link]
-
National Institutes of Health. (2023). Development and Optimization of Imiquimod-Loaded Nanostructured Lipid Carriers Using a Hybrid Design of Experiments Approach. PMC. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Crystallographic Characterization of Heteroleptic Ir(III) Complexes Containing the N-oxide Functional Group and Crystallographic Characterization of Ir(III) N-oxide Precursors. Retrieved from [Link]
Sources
- 1. Imiquimod | C14H16N4 | CID 57469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20070135640A1 - Process for preparing Imiquimod - Google Patents [patents.google.com]
- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod) - Google Patents [patents.google.com]
- 6. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 9. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. klivon.com [klivon.com]
- 11. Imiquimod N-Oxide | CAS 1807607-22-2 | LGC Standards [lgcstandards.com]
Application Note: Qualification and Use of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide as a Reference Standard in HPLC Analysis
Abstract
This technical guide provides a comprehensive framework for the qualification and application of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide as a reference standard for High-Performance Liquid Chromatography (HPLC) analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and quality control of imidazoquinoline-based compounds. We will delve into the scientific rationale behind the qualification process, followed by a detailed, field-proven HPLC protocol for the accurate quantification of this analyte. The methodologies presented herein are grounded in established regulatory principles, ensuring data integrity and reliability.
Introduction: The Significance of a Well-Characterized Reference Standard
This compound is a key heterocyclic compound, notably serving as a critical intermediate in the synthesis of Imiquimod, a potent immune response modifier.[1] Imiquimod and its analogues are of significant interest in pharmaceutical development for their antiviral and antitumor properties, which are mediated through the activation of Toll-like receptors (TLRs).[1] Accurate quantification and impurity profiling of these active pharmaceutical ingredients (APIs) are paramount for ensuring their safety and efficacy.
A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis.[2][3][4] The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[2] The integrity of analytical data is fundamentally reliant on the quality of the reference standard used. This application note, therefore, addresses the critical need for a robustly qualified reference standard of this compound and a validated analytical method for its use.
Qualification of this compound as a Reference Standard
The qualification of a non-compendial reference standard is a multi-faceted process designed to confirm its identity, purity, and stability.[2][5] This ensures that the standard is suitable for its intended analytical purpose.
Synthesis and Purification
The initial step is the synthesis of this compound. A common and efficient method involves the oxidation of the parent compound, 1-isobutyl-1H-imidazo[4,5-c]quinoline, using an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA).[1][6]
-
Rationale for mCPBA: mCPBA is a widely used reagent for N-oxidation due to its selectivity and the relative ease of removing the m-chlorobenzoic acid byproduct through simple filtration.[1]
Following synthesis, purification is critical to achieve the high purity required for a reference standard. This can be accomplished through recrystallization or preparative chromatography. The purity of the synthesized material should be assessed at each stage.
Identity Confirmation
The identity of the putative reference standard must be unequivocally confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The observed chemical shifts and coupling constants should be consistent with the proposed structure of this compound.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is recommended to ascertain the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The spectrum should show characteristic absorption bands corresponding to the aromatic rings, the N-oxide group, and the isobutyl side chain.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Determines the wavelength of maximum absorbance (λmax), which is a characteristic property of the compound and is essential for developing an HPLC-UV detection method.
Purity Assessment
A comprehensive assessment of purity is arguably the most critical aspect of reference standard qualification. It involves the use of multiple analytical techniques to detect and quantify all potential impurities, including organic (process-related and degradation products), inorganic, and residual solvents.[2]
-
HPLC with a Photodiode Array (PDA) Detector: This is the primary technique for assessing the purity of the reference standard. A validated, stability-indicating HPLC method should be used to separate the main component from all potential impurities. The PDA detector allows for peak purity analysis, ensuring that the chromatographic peak of the main component is not co-eluting with any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is used to identify any impurities detected by HPLC.
-
Thermogravimetric Analysis (TGA): Determines the percentage of volatile components, such as water and residual solvents.
-
Karl Fischer Titration: Specifically quantifies the water content.
-
Elemental Analysis (CHN): Determines the percentage of carbon, hydrogen, and nitrogen in the sample. The results should be in close agreement with the theoretical values for the molecular formula C₁₄H₁₅N₃O.[7]
The purity of the reference standard is typically assigned based on a mass balance approach, where the contributions of all impurities are subtracted from 100%.
Stability Assessment
Establishing the stability of the reference standard under defined storage conditions is crucial to assign a retest date or shelf life.[8][9] Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[10][11][12]
-
Long-Term Stability: The reference standard should be stored under recommended conditions (e.g., 2-8 °C, protected from light) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Accelerated Stability: The standard is subjected to stress conditions (e.g., 40 °C / 75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability.
-
Forced Degradation Studies: The standard is exposed to harsh conditions (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products and to demonstrate the stability-indicating nature of the chosen analytical method.
The following diagram illustrates the workflow for reference standard qualification:
Figure 1: Workflow for Reference Standard Qualification.
HPLC Method for the Analysis of this compound
This section provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The method is designed to be robust, reproducible, and suitable for routine quality control.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 244 nm |
| Run Time | 25 minutes |
Table 1: Optimized HPLC Conditions.
Table 2: Gradient Elution Program.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
-
Rationale for Column and Mobile Phase Selection: A C18 column is a versatile and robust choice for the separation of moderately polar to nonpolar compounds like imidazoquinolines. The use of a phosphoric acid buffer in the mobile phase helps to control the ionization of the analyte and any basic impurities, leading to improved peak shape and reproducibility. A gradient elution is employed to ensure the efficient elution of both the main analyte and any potential impurities with a wider range of polarities. The detection wavelength of 244 nm is selected based on the UV spectrum of the analyte, where it exhibits significant absorbance.[13]
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration of approximately 10 µg/mL in the diluent.
Method Validation
The analytical method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[14][15][16][17] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated through forced degradation studies and analysis of placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels should be evaluated, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following diagram illustrates the HPLC analysis workflow:
Figure 2: HPLC Analysis Workflow.
Conclusion
The successful implementation of the protocols outlined in this application note will enable researchers and analytical scientists to confidently qualify this compound as a reference standard and utilize it for accurate and reliable HPLC analysis. A well-characterized reference standard, coupled with a validated analytical method, forms the bedrock of data integrity in pharmaceutical development and quality control, ultimately contributing to the delivery of safe and effective medicines.
References
- Development and Validation of HPLC Method for Imiquimod Determination in Skin Penetration Studies - PubMed. (n.d.).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- Quality Guidelines - ICH. (n.d.).
- This compound | 99010-63-6 | Benchchem. (n.d.).
- Development and validation of HPLC method for imiquimod determination in skin penetration studies | Request PDF - ResearchGate. (2025, August 7).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
- Stability Testing Strategies for Working Standards - BioPharma Consulting Group. (n.d.).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24).
- Synthesis of 4-hydroxy-1-isobutyl-1H-imidazo[4,5-c]quinoline - PrepChem.com. (n.d.).
- Reference-Standard Material Qualification | Pharmaceutical Technology. (2009, April 2).
- (PDF) Development and Validation of the Analytical method for the estimation of a combination of 5-fluorouracil and Imiquimod by RP-HPLC - ResearchGate. (2025, August 7).
- Determination and quantification of imiquimod and its related impurities from bulk drug production by high-performance liquid chromatography - International Journal of Green Pharmacy (IJGP). (2020, May 12).
- Development and Validation of UV Spectroscopy and RP-HPLC Methods for Estimation of Imiquimod - International Journal of Pharmaceutical Sciences Review and Research. (2015, November 30).
- (PDF) Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards - ResearchGate. (2019, January 2).
- ICH Stability Studies | J-STAR Research Inc. (n.d.).
- Analytical Techniques for Reference Standard Characterization - ResolveMass Laboratories Inc. (2025, September 29).
- Reference Standard Materials Program - Intertek. (n.d.).
- Reference Standards, Types, Uses, Preparation & Qualification - Veeprho. (2020, August 19).
- US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod) - Google Patents. (n.d.).
- A Process For Preparation Of 4 Amino 1 Isobutyl 1 H Imidazo[4,5 C] Quinoline (Imiquimod). (2007, June 26).
- This compound | C14H15N3O | CID 11831572 - PubChem. (n.d.).
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30).
- Q1A(R2) Guideline - ICH. (n.d.).
- (PDF) 1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino]phenyl}ethanone. (2025, October 15).
- Physical Standards and Reference Materials - FDA. (2022, September 6).
- Four Keys to Reference Standard Management - MRIGlobal. (n.d.).
- Reference Standards for Potency Assays - BEBPA. (n.d.).
- (A) Absorption spectrum of 5 μg/mL imiquimod in UV range; (B) HPLC... - ResearchGate. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. veeprho.com [veeprho.com]
- 4. mriglobal.org [mriglobal.org]
- 5. Reference Standard Materials Program [intertek.com]
- 6. US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod) - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 9. ICH Stability Studies | J-STAR Research Inc. [jstar-research.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. researchgate.net [researchgate.net]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. starodub.nl [starodub.nl]
Application Notes and Protocols for the In Vivo Formulation of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Therapeutic Potential of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
This compound is a heterocyclic compound of significant interest due to its immunomodulatory properties. As a key intermediate in the synthesis of Imiquimod, a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, this N-oxide derivative holds promise for various therapeutic applications, including antiviral and anticancer research.[1] The introduction of the N-oxide functional group generally enhances the polarity and aqueous solubility of heterocyclic compounds compared to their parent structures, a favorable characteristic for pharmaceutical formulation.[1][2][3] However, harnessing its full therapeutic potential in preclinical in vivo models necessitates the development of safe and effective formulations that ensure appropriate bioavailability and exposure at the target site.
This comprehensive guide provides a systematic approach to the formulation of this compound for in vivo research. Moving beyond a rigid template, this document offers a decision-making framework, detailed experimental protocols, and the scientific rationale behind critical formulation choices. Our objective is to empower researchers to develop robust, stable, and effective formulations tailored to their specific experimental needs.
Part 1: Foundational Pre-formulation Assessment
Prior to embarking on full-scale formulation development, a thorough understanding of the physicochemical properties of this compound is paramount. These initial studies will dictate the most viable formulation strategies.
Physicochemical Characterization: The Blueprint for Formulation
A comprehensive characterization of the drug substance is the critical first step.
-
Appearance and Morphology: Visual inspection of the compound for its physical state (e.g., crystalline, amorphous), color, and odor. Microscopic evaluation can provide insights into particle size and shape, which are crucial for suspension formulations.
-
Purity Analysis: The purity of the active pharmaceutical ingredient (API) must be ascertained to ensure that observed effects are attributable to the compound of interest. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for this purpose.
-
Thermal Properties: Techniques like Differential Scanning Calorimetry (DSC) can determine the melting point and identify any polymorphic forms. Polymorphism can significantly impact solubility and dissolution rates.
-
pKa Determination: The ionization constant (pKa) will determine the extent of ionization at different physiological pH values, which in turn affects solubility and membrane permeability.
Solubility Profiling: Identifying a Starting Point
The solubility of this compound in a range of pharmaceutically acceptable vehicles is the most critical parameter influencing formulation strategy. The N-oxide moiety is known to improve solubility in polar solvents.[1]
Protocol 1: Equilibrium Solubility Determination
-
Vehicle Selection: Choose a diverse panel of vehicles, including:
-
Aqueous buffers (e.g., phosphate-buffered saline at pH 7.4)
-
Co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG400), dimethyl sulfoxide (DMSO))
-
Lipid-based excipients (e.g., corn oil, sesame oil, Cremophor® EL, Solutol® HS 15)
-
-
Methodology:
-
Add an excess amount of the compound to a known volume of each vehicle in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After reaching equilibrium, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
-
Data Presentation:
| Vehicle | Temperature (°C) | Solubility (mg/mL) | Observations |
| Saline (0.9% NaCl) | 25 | Experimental Data | Clear solution, suspension, etc. |
| PBS (pH 7.4) | 25 | Experimental Data | |
| 10% Ethanol in Saline | 25 | Experimental Data | |
| 30% PEG400 in Saline | 25 | Experimental Data | |
| 10% DMSO in Saline | 25 | Experimental Data | |
| Corn Oil | 25 | Experimental Data |
Note: This table should be populated with experimentally determined values.
Part 2: Strategic Formulation Development
Based on the pre-formulation data, a suitable formulation strategy can be selected. The following decision tree illustrates a logical workflow for this process.
Caption: Formulation selection workflow based on solubility data.
Aqueous Solutions: The Simplest Approach
If the aqueous solubility of this compound is sufficient for the intended in vivo dose, a simple solution is the preferred formulation due to its ease of preparation and administration.
Protocol 2: Preparation of a Simple Aqueous Solution
-
Vehicle: Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS, pH 7.4).
-
Procedure:
-
Weigh the required amount of the compound.
-
Add a small volume of the vehicle to form a paste.
-
Gradually add the remaining vehicle while stirring or vortexing until the compound is completely dissolved.
-
If necessary, gentle warming or sonication can be used to aid dissolution. Ensure the compound is stable under these conditions.
-
Visually inspect for complete dissolution and absence of particulates.
-
Sterile filter the final solution through a 0.22 µm filter into a sterile container.
-
Co-solvent Systems: Enhancing Solubility
For compounds with moderate aqueous solubility, co-solvents can significantly increase the amount of drug that can be dissolved.
Protocol 3: Development of a Co-solvent Formulation
-
Screening: Based on the solubility data, select a biocompatible co-solvent (e.g., PEG400, propylene glycol, ethanol).
-
Titration: Prepare a series of vehicle blends with increasing concentrations of the co-solvent (e.g., 10%, 20%, 30% in saline). Determine the solubility in each blend to find the minimum co-solvent concentration required for the target dose.
-
Procedure:
-
Dissolve the compound in the co-solvent first.
-
Slowly add the aqueous component (e.g., saline) to the drug-co-solvent mixture while stirring.
-
Crucial Step: Observe for any signs of precipitation upon addition of the aqueous phase.
-
-
Precipitation Assessment: A key consideration for co-solvent systems is the risk of drug precipitation upon injection into the aqueous environment of the bloodstream. A simple in vitro test can predict this.
-
Add a small volume of the formulation to a larger volume of PBS (pH 7.4) at 37°C to mimic physiological dilution.
-
Visually monitor for cloudiness or precipitation over time.
-
Lipid-Based Formulations: For Lipophilic Compounds
If the compound exhibits poor aqueous and co-solvent solubility but good solubility in oils or lipids, a lipid-based formulation may be appropriate. Such formulations can enhance oral bioavailability and can be adapted for parenteral administration. For instance, nanostructured lipid systems have been successfully used for other N-oxide-containing heterocycles.[4]
Protocol 4: Preparation of a Lipid-Based Formulation (Oil-in-Water Emulsion)
-
Components:
-
Oil phase: A pharmaceutical-grade oil (e.g., sesame oil, corn oil) in which the compound is soluble.
-
Aqueous phase: Saline or PBS.
-
Surfactant/Emulsifier: A biocompatible surfactant (e.g., lecithin, polysorbate 80) to stabilize the emulsion.
-
-
Procedure:
-
Dissolve the compound in the oil phase.
-
Separately, dissolve the surfactant in the aqueous phase.
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed to form a fine emulsion.
-
Characterize the emulsion for particle size distribution and stability.
-
Suspensions: For Poorly Soluble Compounds
If the compound has low solubility across all tested vehicles, a suspension may be the only viable option. The goal is to create a uniform dispersion of fine drug particles.
Protocol 5: Preparation of an Aqueous Suspension
-
Particle Size Reduction: If necessary, reduce the particle size of the compound using techniques like micronization to improve dissolution rate and homogeneity.
-
Wetting Agent: Use a wetting agent (e.g., a low concentration of polysorbate 80) to ensure the hydrophobic drug particles are wetted by the aqueous vehicle.
-
Suspending Agent: Incorporate a suspending agent (e.g., carboxymethyl cellulose, methylcellulose) to increase the viscosity of the vehicle and prevent rapid settling of particles.
-
Procedure:
-
Create a paste of the compound with the wetting agent and a small amount of the vehicle.
-
Gradually add the suspending agent solution while stirring to form a uniform suspension.
-
Ensure the suspension is easily resuspendable upon gentle shaking.
-
Part 3: Characterization and Stability of the Final Formulation
Once a lead formulation is developed, it must be thoroughly characterized to ensure it is suitable for in vivo use.
Analytical Method Validation
A stability-indicating HPLC method is essential for quantifying the concentration of this compound and detecting any degradation products. The method should be validated for specificity, linearity, accuracy, and precision.
Caption: Workflow for HPLC method validation.
Stability Assessment
The stability of the formulation under the intended storage and use conditions must be evaluated.
Protocol 6: Short-Term Stability Study
-
Storage Conditions: Store aliquots of the final formulation at various conditions (e.g., refrigerated at 2-8°C, room temperature at 25°C, and accelerated conditions at 40°C).
-
Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 24 hours, 48 hours, 1 week).
-
Analysis: At each time point, assess the following:
-
Visual Appearance: Check for precipitation, color change, or phase separation.
-
pH: Measure the pH of aqueous formulations.
-
Drug Concentration: Quantify the concentration of the active compound using the validated HPLC method.
-
Degradation Products: Monitor for the appearance of any new peaks in the chromatogram. N-oxides can be susceptible to degradation, so a thorough assessment is crucial.[2]
-
Part 4: In Vivo Administration and Safety Considerations
Route of Administration
The choice of administration route (e.g., intravenous, intraperitoneal, oral, subcutaneous) will depend on the experimental model and the desired pharmacokinetic profile. The formulation must be suitable for the chosen route. For example, intravenous formulations must be sterile and free of particulates.
Excipient Safety and Toxicology
The excipients used in the formulation must be safe and well-tolerated in the chosen animal model at the administered dose. While specific toxicological data for this compound is limited, some imidazo-based heterocyclic compounds have shown potential for DNA damage at higher concentrations.[2] Therefore, it is prudent to start with lower doses and conduct dose-ranging studies to establish the maximum tolerated dose (MTD) of the formulation.
Key Considerations:
-
Dose-Ranging Studies: Always perform initial dose-ranging studies to determine the tolerability of the formulation.
-
Vehicle Controls: Always include a vehicle-only control group in your in vivo experiments to differentiate the effects of the drug from those of the formulation excipients.
-
Observation: Closely monitor animals post-administration for any signs of adverse reactions, such as changes in behavior, weight loss, or injection site reactions.
Conclusion
The successful in vivo evaluation of this compound hinges on the development of a well-characterized and stable formulation. This guide provides a systematic, science-driven framework for researchers to navigate the challenges of formulating this promising immunomodulatory agent. By conducting thorough pre-formulation studies, selecting a formulation strategy based on the compound's physicochemical properties, and rigorously characterizing the final dosage form, researchers can ensure reliable and reproducible results in their preclinical studies, ultimately accelerating the path toward understanding and harnessing its therapeutic potential.
References
-
dos Santos Fernandes, G. V., et al. (2017). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. Journal of Medicinal Chemistry, 60(20), 8647–8660. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(15), 10249–10299. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]
-
Gerster, J. F., et al. (2005). Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. Journal of Medicinal Chemistry, 48(10), 3481-3491. Available at: [Link]
-
Drug Analytical Research. (2023). Stability-indicating method for the analysis of amorolfine and its N-oxide degradation product. Available at: [Link]
-
Gerster, J. F., et al. (2005). Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry, 48(10), 3481-3491. Available at: [Link]
-
Chavda, V. P., et al. (2022). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 29(1), 1-2. Available at: [Link]
-
Loh, W. S., et al. (2011). 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2331. Available at: [Link]
-
Loh, W. S., et al. (2011). 1-isobutyl-N, N-1H-imidazo[4,5-c] quinolin-4-Amine. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 16-21. Available at: [Link]
-
Albini, A., et al. (2019). Heterocyclic N-Oxides. ResearchGate. Available at: [Link]
-
Nagaraja, G. K., et al. (2011). 1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino]phenyl}ethanone. Molbank, 2011(1), M714. Available at: [Link]
-
Bajaj, S., et al. (2006). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Pharmaceutical and Biomedical Analysis, 42(3), 267-287. Available at: [Link]
-
Akaike, T., et al. (1993). Antagonistic action of imidazolineoxyl N-oxides against endothelium-derived relaxing factor/.NO through a radical reaction. Biochemistry, 32(3), 827-832. Available at: [Link]
-
Date, A. A., & Nagarsenker, M. S. (2007). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Journal of Pharmaceutical Sciences, 96(8), 2160-2169. Available at: [Link]
-
Veolia. (2024). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. Available at: [Link]
-
Yoshida, M., et al. (1994). Therapeutic effects of imidazolineoxyl N-oxide against endotoxin shock through its direct nitric oxide-scavenging activity. Biochemical and Biophysical Research Communications, 202(2), 923-930. Available at: [Link]
-
Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for quantifying 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
Application Note & Protocol
Title: A Comprehensive Guide to the Quantitative Analysis of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
Abstract: This document provides a detailed technical guide for the quantitative analysis of this compound, a critical intermediate in the synthesis of the immune response modifier Imiquimod.[1] Accurate and precise quantification of this N-oxide is paramount for ensuring the quality, consistency, and efficiency of the synthetic process in pharmaceutical development. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, purity assessment, and process monitoring, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method designed for trace-level quantification in complex biological matrices, relevant for pharmacokinetic and metabolism studies. This guide explains the scientific rationale behind the methodological choices, provides step-by-step protocols, and outlines validation procedures to ensure data integrity and trustworthiness.
Introduction: The Significance of Quantifying a Key Intermediate
This compound is a heterocyclic compound that serves as the direct precursor to 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine (Imiquimod).[1] Imiquimod is a potent Toll-like receptor 7 (TLR7) agonist, widely used as a topical therapeutic for various skin conditions.[2][3] The synthesis of Imiquimod often involves the oxidation of 1-isobutyl-1H-imidazo[4,5-c]quinoline to form the 5-oxide intermediate, which is then subsequently aminated.[1][4]
The purity and concentration of the 5-oxide intermediate directly impact the yield and purity of the final active pharmaceutical ingredient (API). Therefore, having reliable analytical methods is not merely a procedural step but a cornerstone of process analytical technology (PAT) and quality by design (QbD) in pharmaceutical manufacturing. This guide is intended for researchers, process chemists, and quality control analysts who require validated methods for this specific analytical challenge.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for methodical development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N₃O | [5] |
| Molecular Weight | 241.29 g/mol | [5] |
| IUPAC Name | 1-(2-methylpropyl)-5-oxidoimidazo[4,5-c]quinolin-5-ium | [5] |
| Structure | Imidazoquinoline core with an N-oxide and an isobutyl group | [1] |
The planar, aromatic imidazoquinoline core provides strong UV absorbance, making HPLC-UV a viable technique. The presence of multiple nitrogen atoms makes the molecule amenable to protonation, enabling sensitive detection by electrospray ionization mass spectrometry (ESI-MS).
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is the workhorse for routine analysis in a quality control (QC) setting, ideal for determining the purity and concentration of the N-oxide in reaction mixtures, isolated solids, and formulated intermediates.
Causality Behind Experimental Choices (The "Why")
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the standard for reversed-phase chromatography. Its hydrophobic nature provides excellent retention for the moderately nonpolar imidazoquinoline ring system.
-
Mobile Phase: A gradient of acetonitrile (ACN) and a buffered aqueous phase (e.g., 20 mM ammonium formate, pH 3.5) is employed. ACN is a strong organic solvent that effectively elutes the analyte. The acidic buffer serves two key purposes: 1) It protonates residual silanol groups on the silica backbone, minimizing peak tailing and improving peak shape. 2) It ensures consistent ionization states of the analyte, leading to reproducible retention times.
-
Detection Wavelength: The imidazoquinoline ring system exhibits strong UV absorbance. A detection wavelength of 254 nm is a common starting point for aromatic compounds and generally provides a good signal-to-noise ratio. A full UV-Vis scan of a pure standard should be performed to determine the λ-max for maximum sensitivity.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring the stability and reproducibility of retention times by controlling the viscosity of the mobile phase and mass transfer kinetics.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for quantification via HPLC-UV.
Detailed Protocol: HPLC-UV
-
Reagent and Equipment Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A (Aqueous): 20 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard: Reference standard of this compound.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
-
Standard and Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Perform serial dilutions from the stock standard to prepare calibration standards at concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Accurately weigh an amount of the test sample expected to contain ~5 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a target concentration of 50 µg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The R² value should be ≥ 0.999 for a valid curve.
-
Determine the concentration of the analyte in the sample solution using the regression equation.
-
Calculate the purity or concentration in the original sample based on the initial weight and dilution factor.
-
Method Validation Summary (Trustworthiness)
The method must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Peak is free from interference from blank/placebo. | Peak purity index > 0.999 |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0% Intermediate (n=6): ≤ 2.0% | 0.8% 1.2% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.7 µg/mL |
| Robustness | % RSD ≤ 5% for minor changes (flow, temp, pH) | Passed |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring ultra-high sensitivity and selectivity, such as analyzing low-level impurities or quantifying the analyte in biological fluids (plasma, urine), LC-MS/MS is the definitive method.[6]
Causality Behind Experimental Choices (The "Why")
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the multiple nitrogen atoms in the imidazoquinoline structure are readily protonated to form a stable [M+H]⁺ ion.
-
Detection Mode: Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity.[7] We monitor a specific transition from a precursor ion (the protonated molecule, [M+H]⁺) to a characteristic product ion generated by collision-induced dissociation (CID). This filtering process eliminates chemical noise from the matrix, allowing for quantification at pg/mL levels.
-
Sample Preparation: For biological samples, protein precipitation is a rapid and effective cleanup method.[7] A strong organic solvent like acetonitrile is used to denature and precipitate plasma proteins, releasing the analyte into the supernatant for analysis.
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₆- or D₄-labeled analyte) is highly recommended for bioanalysis. The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix-induced ion suppression, ensuring the highest level of accuracy and precision. If a SIL-IS is unavailable, a close structural analog can be used.
Experimental Workflow: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow for LC-MS/MS.
Detailed Protocol: LC-MS/MS
-
Reagent and Equipment Preparation:
-
LC-MS/MS System: Waters Xevo TQ-S or equivalent, coupled to an Acquity UPLC system.
-
Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Internal Standard (IS): A suitable structural analog or stable-isotope labeled version of the analyte.
-
-
LC and MS Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 500 °C.
-
MRM Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Analyte 242.1 185.1 25 IS (Analog) [Varies] [Varies] [Varies] (Note: These transitions must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer.)
-
-
Sample Preparation (from Plasma):
-
To 50 µL of plasma sample (or standard/QC), add 10 µL of IS working solution (e.g., 100 ng/mL).
-
Add 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[7]
-
Transfer the supernatant to a new vial for injection.
-
-
Data Analysis:
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of IS).
-
Construct a calibration curve by plotting the PAR against the concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression.
-
Determine the concentration in unknown samples from the calibration curve.
-
Method Selection Guide
Choosing the appropriate analytical method depends on the specific requirements of the task.
Caption: Decision tree for analytical method selection.
-
Choose HPLC-UV for: Routine QC, purity analysis of raw materials and intermediates, and stability testing where concentration levels are high (µg/mL to mg/mL).
-
Choose LC-MS/MS for: Bioanalysis (pharmacokinetic/ADME studies), identification and quantification of trace-level impurities, and any application requiring definitive identification and picogram-level sensitivity.[8][9]
Conclusion
The two validated methods presented in this guide provide a comprehensive analytical toolkit for the quantification of this compound. The RP-HPLC-UV method offers a robust and cost-effective solution for process control and quality assurance, while the LC-MS/MS method delivers the exceptional sensitivity and selectivity required for bioanalytical applications. Adherence to the detailed protocols and validation principles outlined herein will ensure the generation of accurate, reliable, and defensible data, supporting the efficient development of Imiquimod and related immunomodulatory agents.
References
-
Harrison, L. I., et al. (2007). Pharmacokinetics of 852A, an imidazoquinoline Toll-like receptor 7-specific agonist, following intravenous, subcutaneous, and oral administrations in humans. The Journal of Clinical Pharmacology. [Link]
-
Synthesis of 4-hydroxy-1-isobutyl-1H-imidazo[4,5-c]quinoline - PrepChem.com. [Link]
-
Wegmann, M., et al. (2023). Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. Frontiers in Immunology. [Link]
-
Wegmann, M., et al. (2023). Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. PubMed. [Link]
-
This compound | C14H15N3O | CID 11831572 - PubChem. [Link]
-
Nagaraja, G. K., et al. (2011). 1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino]phenyl}ethanone. Molbank. [Link]
-
1-isobutyl-N, N-1H-imidazo[4,5-c] quinolin-4-Amine - ResearchGate. [Link]
-
Srey, S., et al. (2002). Liquid chromatography/electrospray ionisation mass spectrometric investigations of imidazoline corrosion inhibitors in crude oils. Rapid Communications in Mass Spectrometry. [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. [Link]
-
Loh, W.-S., et al. (2011). 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline. Acta Crystallographica Section E. [Link]
-
Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency - The Open Repository @ Binghamton (The ORB). [Link]
- US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod)
-
Lee, M. S. (2002). LC/MS applications in drug development. John Wiley & Sons. [Link]
-
Analytical Methods - CONICET. [Link]
-
LC-MS/MS Method Development for Drug Analysis - YouTube. [Link]
-
Updated Review on LC-MS. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Al-Suhaimi, E. A., et al. (2016). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Molecules. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics of 852A, an imidazoquinoline Toll-like receptor 7-specific agonist, following intravenous, subcutaneous, and oral administrations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod) - Google Patents [patents.google.com]
- 5. This compound | C14H15N3O | CID 11831572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography/electrospray ionisation mass spectrometric investigations of imidazoline corrosion inhibitors in crude oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Application Note: Utilizing 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide for High-Throughput Antiviral Drug Screening
Introduction: A Paradigm Shift in Antiviral Strategy
The landscape of antiviral drug discovery has traditionally focused on direct-acting antivirals (DAAs) that target specific viral enzymes or structural proteins. While effective, this approach can be susceptible to the rapid emergence of drug-resistant viral strains. An alternative and complementary strategy involves the modulation of the host's innate immune system to establish a broad-spectrum antiviral state. The imidazoquinoline family of compounds represents a powerful class of synthetic immune response modifiers capable of activating this intrinsic defense mechanism.[1][2]
This application note details the use of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide , a potent imidazoquinoline derivative, in antiviral drug screening programs.[3][4] This compound, an analog of the well-characterized Toll-like Receptor 7 and 8 (TLR7/8) agonist Resiquimod (R848), functions by stimulating the production of key antiviral cytokines, most notably type I interferons.[3][5][6] By leveraging this host-centered mechanism, researchers can identify and characterize novel therapeutic candidates that may offer broad-spectrum efficacy and a higher barrier to resistance. We provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines for integrating this compound into a modern antiviral screening workflow.
Mechanism of Action: TLR7-Mediated Innate Immune Activation
This compound and its congeners act as synthetic ligands for Toll-like Receptor 7 (TLR7), an endosomal pattern recognition receptor (PRR).[7][8] In a physiological context, TLR7 is responsible for detecting single-stranded viral RNA (ssRNA), a hallmark of viral replication, within the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells.[7][9][10]
Upon binding of the compound, TLR7 undergoes a conformational change, initiating a downstream signaling cascade mediated primarily by the adaptor protein MyD88 (Myeloid differentiation primary response 88).[7][11][12] This signaling cascade bifurcates to activate two critical transcription factors:
-
Interferon Regulatory Factor 7 (IRF7): The MyD88-dependent pathway leads to the phosphorylation and activation of IRF7, which translocates to the nucleus and drives the transcription of type I interferons (IFN-α and IFN-β).[7][10][11] These interferons are secreted and act in both an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs) in surrounding cells, establishing a potent, broad-spectrum antiviral state that can inhibit the replication of a wide range of viruses.[10]
-
Nuclear Factor kappa B (NF-κB): The pathway also activates the IKK complex, leading to the activation of NF-κB.[7][12] This results in the production of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), which help orchestrate a wider adaptive immune response.[2][6]
The induction of this innate immune cascade is the fundamental principle behind the compound's indirect antiviral activity.
Caption: TLR7 signaling cascade initiated by this compound.
Protocol 1: Cell-Based Antiviral Efficacy Screening
This protocol describes a general method for evaluating the indirect antiviral activity of this compound by measuring the reduction of virus-induced cytopathic effect (CPE). This assay is robust, adaptable to high-throughput screening (HTS), and can be modified for various viruses and cell lines.[13]
Causality: The core principle is that pre-treatment of host cells with the compound will induce an antiviral state via interferon production. When the cells are subsequently challenged with a virus, replication will be inhibited, leading to increased cell viability compared to untreated, infected controls.
Materials:
-
Cell Line: Vero E6 (ATCC CRL-1586) or Huh-7 (JCRB0403). These lines are susceptible to a wide range of viruses and are commonly used in antiviral assays.[14]
-
Virus: A virus that causes discernible CPE (e.g., Zika Virus, Dengue Virus, SARS-CoV-2). Ensure work is performed in the appropriate Biosafety Level (BSL) facility.
-
Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Positive Control: Resiquimod (R848) or Poly(I:C).
-
Culture Medium: DMEM or MEM supplemented with 2-10% FBS and 1% Penicillin-Streptomycin.
-
Assay Plates: Sterile, 96-well flat-bottom tissue culture plates.
-
Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/XTT reagents.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1 x 10⁴ cells per well in 100 µL of culture medium into a 96-well plate.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell adherence and formation of a semi-confluent monolayer.[15]
-
-
Compound Treatment:
-
Prepare a serial dilution series of this compound (e.g., 8-point, 3-fold dilutions starting from 30 µM) in culture medium. Also prepare dilutions of the positive control.
-
Carefully remove the overnight culture medium from the cells.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include "cells only" (no compound, no virus) and "virus control" (vehicle only) wells.
-
Incubate for 24 hours at 37°C, 5% CO₂. This pre-incubation period is critical to allow the cells to respond to the TLR7 agonist and establish an antiviral state.
-
-
Viral Infection:
-
Prepare a viral inoculum at a predetermined multiplicity of infection (MOI) (e.g., 0.01-0.1) in a minimal volume of serum-free medium. The MOI should be optimized to cause >80% CPE in the virus control wells within 48-72 hours.[13]
-
Remove the compound-containing medium from the wells.
-
Add 50 µL of the viral inoculum to all wells except the "cells only" controls.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Incubation and Endpoint Measurement:
-
After the adsorption period, add 150 µL of fresh culture medium (containing 2% FBS) to each well.
-
Incubate for 48-72 hours, or until >80% CPE is observed in the virus control wells.
-
Assess cell viability according to the manufacturer's protocol for your chosen reagent (e.g., CellTiter-Glo). Read the plate on a luminometer or spectrophotometer.
-
Caption: Workflow for the cell-based antiviral efficacy assay.
Protocol 2: On-Target Validation with a TLR7 Reporter Assay
To ensure that the observed antiviral activity is indeed mediated by TLR7 activation, a specific on-target validation assay is essential. This protocol uses a commercially available reporter cell line, such as HEK-Blue™ hTLR7 cells, which stably express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.[16][17]
Causality: If the compound activates TLR7, it will trigger the NF-κB signaling pathway in the reporter cells, leading to the expression and secretion of SEAP. The amount of SEAP produced is directly proportional to the level of TLR7 activation and can be easily quantified colorimetrically.
Materials:
-
Cell Line: HEK-Blue™ hTLR7 Cells (InvivoGen) or a similar TLR7/NF-κB reporter line.[16]
-
Detection Medium: HEK-Blue™ Detection medium (InvivoGen) or QUANTI-Blue™ Solution.
-
Compound: this compound, dissolved in DMSO.
-
Positive Control: R848 (a known TLR7/8 agonist).[5]
-
Negative Control Cells: HEK-Blue™ Null1-v cells (parental line lacking the TLR7 gene).
-
Assay Plates: Sterile, 96-well flat-bottom tissue culture plates.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR7 and Null1-v cells according to the supplier's instructions.
-
Prepare a cell suspension of 2.8 x 10⁵ cells/mL in detection medium.
-
-
Assay Execution:
-
Prepare serial dilutions of the test compound and positive control in culture medium.
-
Add 20 µL of the compound dilutions to the appropriate wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well (final cell count of ~5 x 10⁴ cells/well).
-
Incubate for 16-24 hours at 37°C, 5% CO₂.
-
-
Data Acquisition:
-
Measure SEAP activity by reading the optical density (OD) at 620-650 nm using a spectrophotometer.
-
The medium will turn blue in the presence of SEAP activity. The intensity of the color is proportional to the level of TLR7 stimulation.
-
-
Confirmation of Specificity:
-
Run the same compound dilutions on the HEK-Blue™ Null1-v parental cell line in parallel. A lack of response in these cells confirms that the activity is TLR7-dependent.
-
Caption: Workflow for the TLR7 on-target validation reporter assay.
Data Analysis and Interpretation
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits the viral CPE by 50%.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. This is determined by running a parallel assay plate with compound dilutions but no virus.[13]
From these values, the Selectivity Index (SI) is calculated:
SI = CC₅₀ / EC₅₀
A high SI value (>10) is desirable, as it indicates that the compound's antiviral activity occurs at concentrations well below those that cause host cell toxicity.[13]
Table 1: Example Data from Antiviral Efficacy Screen
| Compound Concentration (µM) | % Cell Viability (Virus + Cmpd) | % Antiviral Activity | % Cell Viability (No Virus + Cmpd) |
| 30.00 | 98.5 | 98.5 | 99.1 |
| 10.00 | 95.2 | 95.2 | 100.5 |
| 3.33 | 88.7 | 88.7 | 101.2 |
| 1.11 | 75.4 | 75.4 | 99.8 |
| 0.37 | 48.9 | 48.9 | 100.1 |
| 0.12 | 21.3 | 21.3 | 100.9 |
| 0.04 | 5.6 | 5.6 | 101.5 |
| 0.00 (Virus Control) | 0.0 | 0.0 | 100.0 (Cell Control) |
From this hypothetical data, a non-linear regression analysis would yield an EC₅₀ ≈ 0.4 µM . If the CC₅₀ was determined to be >30 µM, the SI would be >75 , indicating a promising therapeutic window.
For the TLR7 reporter assay (Protocol 2), an EC₅₀ value represents the concentration required to achieve 50% of the maximal TLR7 activation signal. A potent compound will have a low nanomolar to micromolar EC₅₀ in this assay. This result, combined with a potent EC₅₀ in the antiviral assay, provides strong, self-validating evidence of on-target, TLR7-mediated antiviral activity.
References
-
Structure and signaling pathways of the toll-like receptor 7 (TLR7). ResearchGate. Available at: [Link]
-
Human TLR7 reporter HEK293 cells | HEK-Blue™ hTLR7. InvivoGen. Available at: [Link]
-
Toll-Like Receptor Signaling Pathways. PMC - NIH. Available at: [Link]
-
R848 (Resiquimod) - TLR7/8 Agonist. InvivoGen. Available at: [Link]
-
In vitro methods for testing antiviral drugs. PMC - PubMed Central. Available at: [Link]
-
Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS). PMC - PubMed Central. Available at: [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH. Available at: [Link]
-
Immunomodulating and antiviral activities of the imidazoquinoline S-28463. PubMed. Available at: [Link]
-
TLR7 Reporter HEK293 Cells | HEK-Dual™ hTLR7 cells. InvivoGen. Available at: [Link]
-
What are TLR7 modulators and how do they work?. GlobalData. Available at: [Link]
-
Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay. PMC - PubMed Central. Available at: [Link]
-
TLR7 Reporter Assay. Abgenex. Available at: [Link]
-
Cell-based ELISA for Antiviral Research. Creative Diagnostics. Available at: [Link]
-
Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
Development and Application of a Pseudovirus-Based Assay for Modelling SARS-CoV-2 Spike Protein Mediated Drug Screening. MDPI. Available at: [Link]
-
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. Available at: [Link]
-
Toll-like receptors (TLR) 7 and 8 fact sheet. Bristol Myers Squibb. Available at: [Link]
-
Taking a toll: Antiviral drugs activate immune system. Science News. Available at: [Link]
-
Discovery of new TLR7 agonists by a combination of statistical learning-based QSAR, virtual screening, and molecular dynamics. PubMed Central. Available at: [Link]
-
A phenomics approach for in vitro antiviral drug discovery. bioRxiv. Available at: [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC. Available at: [Link]
-
Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. Frontiers. Available at: [Link]
-
Resiquimod (R848) VacciGrade | sterile TLR7/TLR8 Agonist. InvivoGen. Available at: [Link]
-
In vitro assessment of TLR7 signaling. NF-κB luciferase reporter... ResearchGate. Available at: [Link]
-
Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. ACS Publications. Available at: [Link]
-
Introducing two new TLR reporter gene cell lines. Svar Life Science. Available at: [Link]
-
Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. Frontiers. Available at: [Link]
-
TLR7 Agonists Display Potent Antiviral Effects against Norovirus Infection via Innate Stimulation. NIH. Available at: [Link]
-
What are TLR7 agonists and how do they work?. GlobalData. Available at: [Link]
-
This compound | C14H15N3O | CID 11831572. PubChem. Available at: [Link]
Sources
- 1. Immunomodulating and antiviral activities of the imidazoquinoline S-28463 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C14H15N3O | CID 11831572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. sciencenews.org [sciencenews.org]
- 9. What are TLR7 modulators and how do they work? [synapse.patsnap.com]
- 10. Discovery of new TLR7 agonists by a combination of statistical learning-based QSAR, virtual screening, and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 13. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 14. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 15. journals.asm.org [journals.asm.org]
- 16. invivogen.com [invivogen.com]
- 17. invivogen.com [invivogen.com]
Application Note: A Comprehensive Guide to the Synthesis of Imiquimod from 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
Abstract and Core Principle
Imiquimod, chemically known as 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine, is a potent immune response modifier used in the topical treatment of various skin conditions, including genital warts and certain skin cancers.[1][2] Its synthesis is a multi-step process where 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide serves as a critical intermediate.
A common misconception is that the conversion of this N-oxide to Imiquimod is a simple deoxygenation reaction. This is chemically incorrect. The N-oxide's primary role is to activate the C4 position of the quinoline ring, making it susceptible to nucleophilic aromatic substitution. The synthesis detailed herein is an activated amination , where the N-oxide is converted into a reactive intermediate that subsequently reacts with an ammonia source to yield the final 4-amino product, Imiquimod. This process concurrently removes the oxygen atom and installs the essential amine functional group. This application note provides a detailed, field-proven protocol for this transformation, grounded in established chemical principles and supported by authoritative references.
Reaction Mechanism and Scientific Rationale
The conversion of this compound to Imiquimod proceeds via an activation and subsequent nucleophilic attack mechanism. The quinoline C4 position is electron-rich and not inherently reactive towards nucleophiles. The N-oxide functionality is leveraged to overcome this.
Causality Behind Experimental Choices:
-
Activation: The N-oxide is treated with an activating agent, such as tosyl chloride (TsCl) or phosphorus oxychloride (POCl₃). This agent reacts with the nucleophilic oxygen of the N-oxide to form a highly reactive O-substituted intermediate (e.g., an O-tosyl adduct). This adduct is unstable and rearranges, creating a strong electrophilic center at the C4 position. The oxygen, now part of a tosylate group, has been transformed into an excellent leaving group.
-
Nucleophilic Attack: An ammonia source, such as aqueous ammonium hydroxide or gaseous ammonia, is introduced. The ammonia molecule acts as a nucleophile, attacking the now highly electrophilic C4 carbon.
-
Substitution and Re-aromatization: The attack by ammonia leads to the formation of a sigma complex. The subsequent departure of the leaving group (tosylate) and a proton transfer results in the formation of the 4-amino substituted product and the restoration of the aromatic quinoline system. This final step effectively completes both the amination and the "deoxygenation."
Several patents describe this fundamental transformation as a key step in producing Imiquimod.[3]
Visualizing the Chemical Transformation
The following diagram illustrates the reaction pathway from the N-oxide intermediate to the final Imiquimod product.
Caption: Reaction scheme for the synthesis of Imiquimod.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process controls to ensure reaction completion and rigorous final characterization to confirm product identity and purity.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Notes |
| This compound | 108505-72-8 | 255.30 | 1.0 | Starting material. Ensure dryness. |
| Tosyl Chloride (TsCl) | 98-59-9 | 190.65 | 1.1 - 1.5 | Activating agent. Use a fresh, high-purity grade. |
| Ammonium Hydroxide (NH₄OH) | 1336-21-6 | 35.05 | Excess | 28-30% aqueous solution. Nucleophile and base. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Anhydrous, reaction grade. |
| Methanol (MeOH) | 67-56-1 | 32.04 | Solvent | For purification/recrystallization. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | --- | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | --- | Drying agent. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Condenser with a nitrogen/argon inlet
-
Ice-water bath
-
Rotary evaporator
-
Buchner funnel and filtration apparatus
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Attach a condenser with a nitrogen inlet to the central neck. Ensure the entire system is dry and purged with nitrogen.
-
Dissolution: Charge the flask with this compound (e.g., 10.0 g, 39.2 mmol) and anhydrous dichloromethane (200 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Cooling and Amine Addition: Cool the solution to 0-5 °C using an ice-water bath. Once cooled, add ammonium hydroxide solution (28-30%, ~100 mL) to the flask. The mixture will become biphasic.
-
Activation: Dissolve tosyl chloride (e.g., 8.97 g, 47.0 mmol, 1.2 eq) in anhydrous dichloromethane (50 mL) and load this solution into the dropping funnel.
-
Slow Addition: Add the tosyl chloride solution dropwise to the vigorously stirred, cooled reaction mixture over a period of 60-90 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction and prevent side-product formation.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction progress using TLC (e.g., mobile phase 95:5 DCM:MeOH). The disappearance of the starting N-oxide spot and the appearance of a new, UV-active spot for Imiquimod indicates reaction progression.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
-
Purification:
-
The crude Imiquimod can be purified by recrystallization. A common procedure involves dissolving the crude solid in hot methanol or a mixture of methanol and water.[4]
-
Dissolve the crude product in a minimal amount of boiling methanol.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) for several hours to facilitate crystallization.
-
Collect the colorless, crystalline solid by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum at 50-60 °C. A typical yield is 75-85%.
-
Experimental Workflow Visualization
Sources
- 1. veeprho.com [veeprho.com]
- 2. fda.gov [fda.gov]
- 3. WO2006070408A2 - A process for the preparation of substantially pure 4-amino-1-isobutyl-1h-imidazo[4,5-c]-quinoline (imiquimod) - Google Patents [patents.google.com]
- 4. US20070135640A1 - Process for preparing Imiquimod - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Imidazoquinoline Synthesis
Introduction: Navigating the Synthesis of Potent Immunomodulators
The imidazoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of potent immunomodulators that function as agonists for Toll-like receptors 7 and 8 (TLR7/8).[1][2] Compounds like Imiquimod and Resiquimod have paved the way for therapies in virology and oncology by activating the innate immune system.[3][4] However, the synthesis of these complex heterocycles is often fraught with challenges, from low yields to persistent side reactions and purification difficulties.
This technical support guide is designed to serve as a field-proven resource for researchers navigating these synthetic hurdles. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices. This guide provides troubleshooting strategies and detailed FAQs to empower you to optimize your reaction conditions, ensuring efficiency, reproducibility, and success in your research endeavors.
Section 1: Common Synthetic Pathways
A robust understanding of the primary synthetic routes is crucial for effective troubleshooting. The most prevalent method for constructing the 1H-imidazo[4,5-c]quinoline core is a multi-step sequence that builds the imidazole ring onto a pre-formed quinoline precursor.
Workflow: The Multi-Step Quinoline-to-Imidazoquinoline Synthesis
This pathway offers flexibility for introducing a variety of substituents onto the quinoline core. The general sequence is outlined below.
Caption: Troubleshooting decision tree for low-yield cyclization reactions.
Issue 2: Byproduct Formation During Nitro Group Reduction
Question: During the reduction of the 3-nitro group on my quinoline intermediate using zinc powder, I'm isolating a significant, difficult-to-separate byproduct. How can I suppress this?
Answer: This is a known issue, particularly in complex imidazoquinoline syntheses. The byproduct often results from an unintended molecular rearrangement during the reduction process. [5]
-
Causality: While the exact mechanism can vary, it is proposed that under certain conditions, intermediate species formed during the multi-electron reduction can cyclize or rearrange before the reduction is complete. This problem is often exacerbated by higher reaction temperatures, which provide the activation energy for these undesired pathways. [5]* Proven Solution: To minimize this side reaction, it is crucial to ensure the desired reduction proceeds as quickly and cleanly as possible. Field-proven insights show that using a significant excess of the reducing agent and proton source is highly effective. A recommended approach is to use at least 10 equivalents of both zinc powder and ammonium chloride. [5]Additionally, maintaining a consistent and moderate reaction temperature (e.g., 40-50°C) is critical; avoid aggressive heating. [2][5]
Issue 3: Difficulty in Product Purification
Question: My crude NMR spectrum looks messy, and I'm struggling to isolate a pure product by column chromatography. What are the best purification strategies?
Answer: Purification is often the most challenging step. A multi-pronged approach is usually necessary.
-
Aqueous Workup: Before any chromatography, ensure your workup is effective. If your product is basic (which is likely due to the imidazole and amino groups), a wash with a mild base like sodium bicarbonate solution can remove acidic impurities. If the product is stable to acid, a dilute acid wash can remove basic impurities. Caution: Always test the stability of a small sample of your product to acid and base before performing a large-scale wash. [6]2. Recrystallization: This is the most powerful technique for purifying solid products and should be attempted before resorting to chromatography. Ethanol is a commonly reported and effective solvent for recrystallizing imidazoquinolines. [7]The key is to dissolve the crude material in a minimum amount of hot solvent and allow it to cool slowly.
-
Column Chromatography: If recrystallization fails, column chromatography is the next step.
-
Solvent System: The polarity of imidazoquinolines can vary widely based on their substitution. Common solvent systems include gradients of ethyl acetate in hexanes for less polar analogs, and methanol in dichloromethane (DCM) for more polar compounds. [7][8] * Tailing: The basic nitrogen atoms in the scaffold can interact strongly with the acidic silica gel, leading to significant peak tailing. To mitigate this, you can pre-treat your silica gel with triethylamine (Et₃N) or add a small amount (0.5-1%) of Et₃N or ammonia solution to your mobile phase. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal solvent for each step of the synthesis? A1: Solvent choice is critical and influences solubility, reaction rate, and temperature control. A poor choice can halt a reaction entirely. The table below summarizes common choices based on reaction type.
| Reaction Step | Common Solvents | Rationale & Key Considerations |
| Nitration | Propionic Acid, Sulfuric Acid | Acts as both solvent and catalyst; highly acidic conditions are required. [9] |
| Chlorination | Phosphorus Oxychloride (POCl₃) | POCl₃ can serve as both the reagent and a high-boiling solvent. [9] |
| Nucleophilic Substitution | Dichloromethane (DCM), THF | Aprotic solvents that dissolve the reactants well without interfering. DCM is often used with a base like Et₃N. [8][9] |
| Nitro Reduction (Catalytic) | Ethyl Acetate (EtOAc), Methanol | Solvents suitable for catalytic hydrogenation with Pd/C. [8][9] |
| Nitro Reduction (Metal) | Methanol/Water, Ethanol/Water | Protic solvents required for reductions using metals like Zinc or Iron. [1][2] |
| Imidazole Cyclization | Toluene, Xylene, Dioxane | High-boiling aprotic solvents that allow for high reaction temperatures and azeotropic water removal. [9][10] |
| Condensation (One-Pot) | Ethanol | A polar protic solvent that facilitates the condensation of aldehydes and amines. [7] |
Q2: What is the most reliable method for monitoring reaction progress? A2: Thin-Layer Chromatography (TLC) is the most indispensable tool for monitoring these reactions. [8][9]It allows you to qualitatively assess the consumption of starting materials and the formation of the product in near real-time.
-
Best Practices: Always run a co-spot lane containing a mixture of your starting material and the reaction mixture to confirm the identity of the spots. Use a UV lamp to visualize the spots, as imidazoquinolines are highly UV-active. [9]Stains like permanganate can be used if compounds are not UV-active.
Q3: For advanced syntheses involving cross-coupling, what catalysts and ligands are recommended? A3: For constructing the quinoline ring or adding substituents via methods like the Suzuki-Miyaura reaction, catalyst and ligand selection is paramount, especially with nitrogen-rich heterocycles.
-
Catalysts: Palladium catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common starting points.
-
Ligands: Standard ligands like triphenylphosphine (PPh₃) may fail. [10]For challenging couplings on electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often required to promote efficient oxidative addition and reductive elimination steps. [11]It is highly recommended to screen a small panel of modern ligands to find the optimal choice for your specific substrate combination. [11]
Section 4: Key Experimental Protocols
The following protocols are representative and should be adapted based on your specific substrates and laboratory equipment.
Protocol 1: Multi-Step Synthesis of a 1-Substituted-1H-imidazo[4,5-c]quinoline
(Adapted from BenchChem and Kumar et al., 2021) [2][9]
-
Step A: Synthesis of 4-Chloro-3-nitroquinoline: A suspension of 4-hydroxy-3-nitroquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 eq) is heated to reflux for 1-2 hours until a clear solution is obtained. The reaction is cooled to 0°C and slowly quenched by pouring onto crushed ice. The resulting precipitate is filtered, washed with water and sodium bicarbonate solution, and dried to yield the product.
-
Step B: Nucleophilic Substitution: To a solution of 4-chloro-3-nitroquinoline (1.0 eq) in dichloromethane (DCM), add triethylamine (Et₃N, 1.5 eq) followed by the desired primary amine (e.g., isobutylamine, 1.1 eq). Reflux the mixture for 2-4 hours, monitoring by TLC. Upon completion, wash the reaction with water, dry the organic layer with Na₂SO₄, and concentrate under reduced pressure.
-
Step C: Reduction of the Nitro Group: Dissolve the product from Step B (1.0 eq) in a mixture of methanol and water. Add ammonium chloride (10 eq) and zinc powder (10 eq). Stir the mixture at 40-50°C for 1-3 hours until TLC indicates complete consumption of the starting material. Filter the reaction through Celite to remove zinc, and concentrate the filtrate. Extract the aqueous residue with ethyl acetate.
-
Step D: Imidazole Ring Formation: Dissolve the crude diaminoquinoline from Step C in toluene. Add an orthoester (e.g., triethyl orthoformate, 3.0 eq) and a catalytic amount of pyridinium p-toluenesulfonate. Heat the mixture to reflux, using a Dean-Stark trap to remove ethanol/water. After 4-6 hours, cool the reaction, concentrate, and purify the final product by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis of Hydroxy-Imidazoquinolines
(Adapted from Loganathan et al., 2021) [7]
-
In a round-bottom flask, combine 2-hydroxyquinoline-3-carbaldehyde (1.0 eq), o-phenylenediamine (1.1 eq), and ethanol (approx. 0.15 M concentration).
-
Add triethylamine (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 10 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filter the obtained precipitate, wash with cold ethanol, and dry. The product can be further purified by recrystallization from ethanol to yield the pure imidazoquinoline. [7]
References
-
Loganathan, S., et al. (2021). Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines. PMC - NIH. Available at: [Link]
- Grokipedia. (2026). Imidazoquinoline. Grokipedia.
-
Kumar, K., et al. (2022). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. PMC - NIH. Available at: [Link]
-
Chan, S. L., et al. (1998). Characterisation of new efaroxan derivatives for use in purification of imidazoline-binding sites. PubMed. Available at: [Link]
-
Wang, Z., et al. (2025). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f]p[7][10]henanthroline Ligand and Its Cu(I) Complexes. NIH. Available at: [Link]
-
RSC Publishing. (2023). Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines. RSC Publishing. Available at: [Link]
-
DeYoung, E. G., et al. (2023). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. NIH. Available at: [Link]
-
Isobe, Y., et al. (2012). Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8. PMC - NIH. Available at: [Link]
-
Sharma, P., et al. (2021). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC - NIH. Available at: [Link]
-
DeYoung, E. G., et al. (2023). Synthesis and Optimization of 1-Substituted Imidazo[4,5- c ]quinoline TLR7 Agonists. ResearchGate. Available at: [Link]
-
Shukla, N. M., et al. (2010). Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. PMC - NIH. Available at: [Link]
-
Das, S., et al. (2023). Unlocking the power of imidazoquinolines: recent advances in anticancer and immunotherapeutic strategies. Taylor & Francis Online. Available at: [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]
- 9. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Preventing Degradation of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide in Solution
Introduction
Welcome to the technical support center for 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide. This molecule, a critical intermediate in the synthesis of the Toll-like receptor (TLR) 7/8 agonist Imiquimod, is an aromatic N-oxide with specific handling requirements.[1] Its stability in solution is paramount for achieving reproducible results in drug development, immunological research, and synthetic chemistry. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate degradation and ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers working with this compound.
Q1: My solution of this compound is turning yellow/brown. What is happening and is my sample compromised?
Yes, your sample is likely compromised. Discoloration is a common visual indicator of chemical degradation for quinoline-based compounds.[2] This is often caused by exposure to ambient or UV light (photodegradation) or slow oxidation.[2][3] The formation of colored byproducts signifies a change in the chemical structure and a decrease in the concentration of the parent compound. We strongly advise preparing a fresh solution and implementing the preventative measures outlined in this guide.
Q2: What are the primary chemical pathways that cause this compound to degrade in solution?
The degradation of this compound is primarily driven by three factors:
-
Photodegradation: The imidazoquinoline core is susceptible to photo-oxidation when exposed to light, particularly UV wavelengths.[4] This can lead to complex reactions and the formation of various oxidized byproducts.
-
Reduction of the N-oxide: The N-oxide functional group can be chemically or photochemically reduced back to the parent amine, 1-isobutyl-1H-imidazo[4,5-c]quinoline.[1] This changes the molecule's polarity, solubility, and biological activity.
-
Hydrolysis: While the aromatic system is relatively stable, the imidazole portion of the molecule can be susceptible to ring-opening hydrolysis under harsh pH conditions (strong acid or base).[5][6]
Q3: How should I prepare and store my stock solutions to maximize their shelf-life?
To ensure maximum stability, follow these guidelines:
-
Solvent Choice: Use high-purity, degassed solvents. For aqueous solutions, use a buffer to maintain a stable pH, ideally in the slightly acidic to neutral range (pH 5-7), though the optimal pH should be determined experimentally. Polar protic solvents are known to stabilize the polar N-oxide bond.[7]
-
Protection from Light: Always store solutions in amber vials or wrap clear vials completely in aluminum foil to protect them from light.[2]
-
Inert Atmosphere: For long-term storage, purge the vial headspace with an inert gas like argon or nitrogen before sealing. This minimizes the risk of oxidation from atmospheric oxygen.[3]
-
Temperature Control: Store stock solutions at low temperatures. For short-term storage (1-2 weeks), 2-8°C is acceptable. For long-term storage, aliquoting and freezing at -20°C or -80°C is highly recommended to slow down all degradation kinetics.[2]
Q4: I am observing inconsistent results in my biological assays. Could this be related to compound degradation?
Absolutely. Inconsistent potency or variable results are classic symptoms of a compound stability issue.[2] If the concentration of the active parent molecule is decreasing over the course of an experiment or between experiments, it will directly impact the dose-response relationship and lead to poor reproducibility. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solution under your specific experimental conditions (e.g., in cell culture media at 37°C).
Section 2: Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common stability problems.
| Symptom Observed | Potential Cause(s) | Recommended Corrective Action(s) |
| Solution Discoloration (Yellowing) | Photodegradation, Oxidation | Prepare a fresh solution. Store all subsequent solutions in amber vials or wrapped in foil, and consider storing under an inert atmosphere.[2] |
| Decreasing Peak Area in HPLC Analysis | General Degradation (any pathway) | Review storage conditions. Implement all recommended handling procedures (low temp, light protection, pH control). Perform a forced degradation study to identify the primary vulnerability. |
| Appearance of New Peaks in Chromatogram | Formation of Degradation Products | Characterize new peaks using LC-MS to identify their mass. This can help elucidate the degradation pathway (e.g., a mass difference of -16 Da suggests N-oxide reduction). |
| Inconsistent Biological Activity | Degradation in stock solution or assay medium | Prepare fresh dilutions from a frozen, protected stock for each experiment. Test the compound's stability directly in the assay medium over the experiment's duration. |
| Precipitation in Aqueous Solution | Poor solubility; conversion to a less soluble degradant | Confirm the solvent system is appropriate. The N-oxide is generally hydrophilic, but its reduced form is more lipophilic and may precipitate from a highly aqueous buffer.[3] |
Section 3: Key Degradation Pathways Explained
Understanding the chemical mechanisms of degradation is key to preventing them. The N-oxide functionality and the fused aromatic ring system define the molecule's stability profile.
Aromatic N-oxides are generally stable compounds, but their highly polar N⁺–O⁻ bond is a site of reactivity.[7] The primary degradation routes for this compound are illustrated below.
Caption: Potential degradation pathways for the parent compound.
-
Photodegradation : This is often the most significant pathway in a laboratory setting. The imidazoquinoline ring system can absorb UV light, leading to the formation of excited states. These can react with molecular oxygen to form reactive oxygen species (ROS) that attack the aromatic rings, or the molecule may undergo rearrangements and cleavage.[4]
-
Reduction : The N-oxide can be deoxygenated to form the corresponding tertiary amine. This is a common metabolic pathway in vivo and can also occur in vitro in the presence of reducing agents or under certain photochemical conditions.[1]
-
Hydrolysis : The imidazole ring contains nitrogen atoms that can be protonated or deprotonated. Under extreme pH and elevated temperatures, nucleophilic attack by water or hydroxide ions can lead to the cleavage of the imidazole ring.[5][6]
Section 4: Protocols for Stability Assessment and Handling
Protocol 4.1: Recommended Handling and Storage Procedures
-
Receiving Solid Material: Upon receipt, store the solid compound in a desiccator at the recommended temperature (typically 2-8°C or -20°C), protected from light.
-
Preparing Stock Solutions:
-
Weigh the solid material in a controlled environment with minimal light exposure.
-
Use a high-purity, degassed solvent (e.g., DMSO for a concentrated organic stock, or a buffered aqueous solution for direct use).
-
Sonicate briefly in a room temperature water bath if needed to fully dissolve.
-
-
Storage of Solutions:
-
Use amber glass vials or polypropylene tubes.
-
If preparing a large stock, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Purge the headspace of each aliquot with nitrogen or argon before sealing.
-
Label clearly with compound name, concentration, solvent, and date.
-
Store at -20°C or -80°C for long-term stability.
-
Protocol 4.2: Forced Degradation Study Workflow
A forced degradation (or stress testing) study is essential to identify the intrinsic stability of the molecule and its likely degradation pathways.[2][8]
Caption: Workflow for a forced degradation study.
Methodology:
-
Prepare Stock: Create a 1 mg/mL solution of the compound in a 50:50 acetonitrile/water mixture.
-
Establish Stress Conditions: [2]
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 70°C.
-
Photodegradation: Place a solution in a clear vial under a UV lamp (e.g., 254 nm).
-
Control: Keep a sealed, foil-wrapped vial of the stock solution at 2-8°C.
-
-
Incubation and Sampling: Maintain all stress conditions for a set period (e.g., 24 hours). Take samples at specific time points (e.g., 0, 2, 8, 24 hours). Neutralize acid/base samples before injection.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see below) to determine the percentage of the parent compound remaining and to profile the degradation products.
Protocol 4.3: HPLC Method for Stability Monitoring
This serves as a starting point for a stability-indicating method.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 320 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Section 5: Summary of Stability Characteristics
This table summarizes the expected stability based on the known chemistry of aromatic N-oxides and imidazoquinoline systems. "Stable" is defined as <5% degradation over the specified period.
| Condition | Solvent System | Temperature | Expected Stability | Primary Risk Factor |
| Long-Term Storage (Solid) | N/A (Solid) | -20°C, Dark, Dry | > 1 year | Ambient moisture, Light |
| Long-Term Storage (Solution) | DMSO, Anhydrous | -80°C, Inert Gas, Dark | > 6 months | Freeze-thaw cycles, O₂ |
| Short-Term Storage (Solution) | Buffered Aqueous (pH 6) | 4°C, Dark | ~1-2 weeks | Photodegradation, Oxidation |
| Benchtop Use (Aqueous) | Buffered Aqueous (pH 6) | Room Temp (20-25°C) | < 8 hours (in light) | Photodegradation |
| Benchtop Use (Aqueous) | Buffered Aqueous (pH 6) | Room Temp (20-25°C) | ~24-48 hours (dark) | Slow Oxidation |
| Forced Degradation (Acid) | 0.1 M HCl | 70°C | Unstable | Hydrolysis |
| Forced Degradation (Base) | 0.1 M NaOH | 70°C | Very Unstable | Hydrolysis |
References
-
Sławiński, J., & Pogorzelska, A. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 25(15), 3433. Available from: [Link]
-
Palusiak, M., & Grabowski, S. J. (2015). The nature of the N–O bonding in the N-oxide group. Physical Chemistry Chemical Physics, 17(33), 21596-21606. Available from: [Link]
-
Wang, R., et al. (2016). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. The Journal of Physical Chemistry A, 120(31), 6249-6258. Available from: [Link]
-
Wang, R., et al. (2016). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]
-
Morgado, B., et al. (2020). Activation parameters of hydrolysis of imidazolines at pH ≈ 12. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Isome, Y., et al. (2012). Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. ACS Medicinal Chemistry Letters, 3(10), 845-850. Available from: [Link]
-
Zhang, Y., et al. (2018). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 6(38), 18579-18586. Available from: [Link]
-
Gründemann, E., et al. (2001). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 123(46), 11514-11522. Available from: [Link]
-
Afeuni, A., et al. (2020). Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. Catalysts, 10(8), 906. Available from: [Link]
-
Watanabe, T., et al. (2010). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Chemical & Pharmaceutical Bulletin, 58(7), 912-917. Available from: [Link]
-
Stolte, S., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(36), 50659-50668. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine oxide - Wikipedia [en.wikipedia.org]
- 4. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
Welcome to the technical support guide for the synthesis of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide. This molecule is a critical intermediate in the development of novel immune response modifiers, closely related to the approved drug Imiquimod.[1][2] Its synthesis, while well-established, presents several challenges where side reactions can significantly impact yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind these issues and provide validated protocols to overcome them.
Core Synthesis Pathway and Key Challenge Points
The multi-step synthesis of this compound requires careful control at each stage. Below is a typical synthetic route, highlighting the key steps where side reactions commonly occur.
Troubleshooting Guide & FAQs
Q1: My initial amination of 4,7-dichloroquinoline is sluggish and gives low yields. What are the common pitfalls?
A1: This is a classic nucleophilic aromatic substitution (SNAr) reaction.[3] Low conversion is typically due to suboptimal reaction conditions or reagent purity.
Potential Causes & Solutions:
-
Insufficient Activation: The quinoline ring must be sufficiently electron-deficient to be attacked by the amine. The nitro group at C-3 in the common precursor 4-chloro-3-nitroquinoline provides this activation. If you are using a less-activated quinoline, the reaction will be significantly slower.
-
Solvent Choice: Polar aprotic solvents are ideal for SNAr reactions.
-
Base Selection: A non-nucleophilic base is often required to scavenge the HCl generated during the reaction, especially when using an amine salt or a secondary amine.
-
Temperature: Heating is almost always necessary. Reactions are typically run under reflux or at temperatures between 140-180°C.[3] Monitor the reaction by TLC or LC-MS to avoid thermal decomposition of the product.
Mechanistic Insight: The SNAr mechanism involves the formation of a Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups on the aromatic ring and by polar aprotic solvents that solvate the cation but not the nucleophile.
Q2: During the nitro-group reduction, my TLC shows the starting material and multiple other spots. How can I achieve a clean conversion to the diamine?
A2: The reduction of the nitro group to form the vicinal diamine is a critical step, and the diamine product itself can be unstable. Incomplete reduction and side reactions are common.
Potential Causes & Solutions:
-
Incomplete Reduction: This is the most common issue, leaving behind the starting N-isobutyl-3-nitroquinolin-4-amine.
-
Catalytic Hydrogenation (H₂/Pd-C): Ensure the catalyst is active (use fresh catalyst), the system is properly purged, and sufficient hydrogen pressure is applied.
-
Chemical Reduction (e.g., Stannous Chloride - SnCl₂): This is a robust method.[6] Ensure you use a sufficient molar excess of SnCl₂ (typically 3-5 equivalents) in a suitable solvent like ethanol or ethyl acetate. The reaction often requires heating.
-
-
Side Reactions:
-
Diamine Instability: The resulting N⁴-isobutylquinoline-3,4-diamine is sensitive to air and light. It can oxidize and form colored impurities or polymeric materials. It is best practice to use the diamine immediately in the next step without prolonged storage.
-
Over-reduction: Under very harsh conditions (e.g., high-pressure hydrogenation with aggressive catalysts), the quinoline ring itself can be reduced. This is less common with standard nitro reduction protocols but is a possibility.
-
Troubleshooting Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 6. In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of synthetic 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
Here is the technical support center for addressing batch-to-batch variability of synthetic 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide.
Introduction: This guide is designed for researchers, scientists, and drug development professionals working with synthetic this compound. This compound is a critical intermediate in the synthesis of potent Toll-like receptor (TLR) agonists like Imiquimod.[1] Due to the nature of its synthesis, typically an oxidation reaction, batch-to-batch variability can arise, impacting experimental reproducibility.[1] This document provides a structured troubleshooting framework, detailed analytical protocols, and expert insights to help you identify, diagnose, and mitigate issues related to inconsistent batch performance.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound is a heterocyclic organic compound.[2] It is most recognized as a key intermediate in the chemical synthesis of 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine (Imiquimod), a well-known immune response modifier that functions as a TLR7/8 agonist.[1] The 5-oxide is formed by the oxidation of the parent 1-isobutyl-1H-imidazo[4,5-c]quinoline.[1][3]
Q2: How should I properly store this compound to ensure its stability?
A2: To prevent degradation, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended. Improper storage can lead to degradation, altering the compound's purity and potentially affecting experimental outcomes.[4]
Q3: What are the expected analytical characteristics for a high-quality batch?
A3: A high-quality batch should have a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). Structural identity should be confirmed by ¹H NMR and ¹³C NMR spectroscopy, and the molecular weight verified by High-Resolution Mass Spectrometry (HRMS).[1] The Certificate of Analysis (CoA) provided by the supplier should be your first point of reference.
Q4: Can this N-oxide intermediate exhibit biological activity?
A4: While the primary TLR7/8 agonist activity is associated with the 4-amino derivative (Imiquimod), it is crucial to consider that precursors and related impurities may have unintended biological effects.[5] Some imidazoquinoline derivatives possess inherent immune-modulating properties.[1][6][7] Therefore, inconsistent biological results between batches could stem from varying levels of biologically active impurities.
Section 2: Core Troubleshooting Guide
This section addresses specific problems you may encounter. The following workflow provides a general framework for diagnosing batch-to-batch variability.
Caption: A systematic workflow for troubleshooting batch-to-batch variability.
Issue 1: Inconsistent Biological Activity Between Batches
Q: My new batch of this compound is producing significantly different results in my cell-based assay compared to the previous batch. Why is this happening?
A: This is a classic sign of batch-to-batch variability, where the most likely culprit is a difference in the impurity profile. Even trace impurities can have potent biological activity, leading to false positive or inconsistent results.[8][9]
Causality & Action Plan:
-
The Role of Impurities: The synthesis of the N-oxide involves oxidation, which can be incomplete or lead to side products.[1] Potential impurities include unreacted starting material (1-isobutyl-1H-imidazo[4,5-c]quinoline) or over-oxidation products. Some of these related structures can be potent TLR agonists themselves.[10] An impurity that is 10-fold more potent than the main compound can dramatically alter results even if present at just 1-2% levels.[8]
-
Immediate Troubleshooting Steps:
-
Verify Identity: First, confirm the identity of the new batch using NMR or LC-MS to ensure there wasn't a handling mix-up.
-
Comparative Analysis: Perform a side-by-side HPLC analysis of the new batch and the old, reliable batch ("golden batch"). Pay close attention to the number, size, and retention times of all impurity peaks.
-
Impurity Identification: Use LC-MS (see Protocol 3.2) to get the mass of the key impurities. This can help you hypothesize their structures. For example, a mass corresponding to the starting material would indicate an incomplete reaction.
-
-
Self-Validating Experiment: If you have a "golden batch," run a dose-response curve for both batches in your biological assay. A significant shift in the EC50 or maximum response is a definitive indicator of a batch-dependent issue.
Issue 2: Observed Differences in Purity or Impurity Profile via HPLC
Q: My in-house HPLC analysis shows a different purity value and impurity profile than the supplier's Certificate of Analysis (CoA). What should I do?
A: Discrepancies between your analysis and the CoA can arise from differences in analytical methods, compound degradation after shipment, or supplier quality control issues.[4]
Causality & Action Plan:
-
Analytical Method Mismatch: HPLC results are highly dependent on the parameters used (e.g., column, mobile phase, wavelength). The supplier may use a different method.
-
Action: Request the detailed HPLC method from the supplier to replicate their conditions. If the results still differ, your data may indicate an issue.
-
-
Compound Degradation: The compound may have degraded during transit or storage.
-
Action: Review your handling and storage procedures.[4] Analyze a freshly opened sample. If degradation is suspected, techniques like LC-MS can help identify degradation products. Common degradation pathways for N-oxides can involve deoxygenation.
-
-
Potential Impurities: The table below lists common potential impurities from the synthesis.
| Potential Impurity | Chemical Name | Likely Origin | Potential Impact |
| Starting Material | 1-Isobutyl-1H-imidazo[4,5-c]quinoline | Incomplete oxidation reaction.[1] | May have its own biological activity, confounding results. |
| Side-Products | 4-Hydroxy-1-isobutyl-1H-imidazo[4,5-c]quinoline | Rearrangement of the N-oxide, e.g., with acetic anhydride.[11] | Can alter physical properties and biological response. |
| Solvent Residue | e.g., Ethyl Acetate, Ethanol | Incomplete removal during purification/drying.[3] | Can affect solubility and may have cytotoxic effects in sensitive assays. |
Issue 3: Poor Solubility or Unexpected Physical Properties
Q: The new batch is difficult to dissolve in the same solvent system where previous batches were fully soluble. Why?
A: A change in solubility is often linked to polymorphism or the presence of insoluble impurities.[4]
Causality & Action Plan:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having unique physical properties, including solubility and melting point.[4] The final crystallization step during synthesis can influence which polymorph is dominant.
-
Action: Techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) can identify different polymorphic forms. While not always feasible for end-users, this is a key aspect a supplier should control.
-
-
Insoluble Impurities: The batch may contain impurities that are insoluble in your chosen solvent.
-
Action: Try sonicating the sample. If a solid remains, isolate it via centrifugation, and attempt to dissolve it in a range of other solvents (e.g., DMSO, DMF, Methanol). Analyze the soluble portion and the remaining solid separately by HPLC/LC-MS if possible.
-
Section 3: Standardized Analytical Protocols
These protocols provide a starting point for in-house quality control. Always perform these analyses alongside a previously validated "golden batch" for direct comparison.
Protocol 3.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed for determining the purity of the compound and comparing impurity profiles between batches.
Workflow Diagram:
Caption: HPLC analysis workflow for batch comparison.
HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amine-containing heterocycles. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 20 min, hold 5 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm and 320 nm | Imidazoquinoline systems typically have strong absorbance at these wavelengths. |
Protocol 3.2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To determine the molecular weights of the main compound and any impurities detected by HPLC.
-
Sample Preparation: Prepare a 100 µg/mL solution of the compound in 50:50 Acetonitrile:Water.
-
LC Method: Use the same HPLC method as described in Protocol 3.1, or a faster gradient if only mass identification is needed.
-
MS Settings (ESI):
-
Ionization Mode: Positive (ESI+). The nitrogen atoms in the imidazoquinoline ring are readily protonated.
-
Scan Range: 100 - 1000 m/z. This range will cover the expected parent ion ([M+H]⁺ ≈ 242.13) and potential dimers or adducts.
-
Analysis: Extract the ion chromatogram for the expected mass of the parent compound. For other peaks in the UV chromatogram, examine the corresponding mass spectrum to identify their molecular weights.
-
Protocol 3.3: Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
Objective: To confirm the chemical structure of the compound and check for major structural impurities.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a standard proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Compare the obtained spectrum to a reference spectrum (from the supplier or a previous batch).
-
Check for the characteristic signals of the isobutyl group and the aromatic protons on the quinoline ring system.
-
Integrate the peaks. The ratio of integrals should match the number of protons in the structure. Unrecognized peaks may indicate impurities.
-
Section 4: References
-
BenchChem. (n.d.). This compound. Retrieved from BenchChem.
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Batch-to-Batch Variability for Research Compounds. Retrieved from BenchChem.
-
PrepChem. (n.d.). Synthesis of 4-hydroxy-1-isobutyl-1H-imidazo[4,5-c]quinoline. Retrieved from PrepChem.com.
-
Google Patents. (2008). US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod). Retrieved from Google Patents.
-
BenchChem. (n.d.). Technical Support Center: Minimizing Batch-to-Batch Variability of Synthetic Ercalcitriol. Retrieved from BenchChem.
-
Google Patents. (2007). A Process For Preparation Of 4 Amino 1 Isobutyl 1 H Imidazo[4,5 C] Quinoline (Imiquimod). Retrieved from Google Patents.
-
Bitesize Bio. (2025). Beware The Bane of Batch Effects. Retrieved from Bitesize Bio.
-
YouTube. (2024). Defining the Root Cause of Batch-to-Batch Variability. Retrieved from YouTube.
-
ResearchGate. (2025). (PDF) 1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino]phenyl}ethanone. Retrieved from ResearchGate.
-
ResearchGate. (2025). Troubleshooting of an Industrial Batch Process Using Multivariate Methods. Retrieved from ResearchGate.
-
PubChem. (n.d.). This compound. Retrieved from PubChem.
-
Sartorius. (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products. Retrieved from Sartorius.
-
ResearchGate. (2025). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes | Request PDF. Retrieved from ResearchGate.
-
LGC Standards. (n.d.). 1-Isobutyl-1H-imidazo[4,5-c]quinoline 5-Oxide (Desaminoimiquimod N-Oxide). Retrieved from LGC Standards.
-
The Open Repository @ Binghamton (The ORB). (n.d.). Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. Retrieved from The ORB.
-
Agilent. (n.d.). Challenges of Small Molecule Production. Retrieved from Agilent.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester.
-
Pharmaffiliates. (n.d.). CAS No : 99010-99-8 | Product Name : 1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-ol. Retrieved from Pharmaffiliates.
-
Westlab. (n.d.). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Retrieved from Westlab.
-
National Institutes of Health. (n.d.). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC. Retrieved from NIH.
-
National Institutes of Health. (n.d.). 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline - PMC. Retrieved from NIH.
-
PubMed. (n.d.). Impact of impurities on IC50 values of P450 inhibitors. Retrieved from PubMed.
-
PubMed. (2011). 1-Isobutyl-4-meth-oxy-1H-imidazo[4,5-c]quinoline. Retrieved from PubMed.
-
National Institutes of Health. (n.d.). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC. Retrieved from NIH.
-
ACS Publications. (2024). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. Retrieved from ACS Publications.
-
National Institutes of Health. (n.d.). Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8 - PMC. Retrieved from NIH.
-
BioPharm International. (2018). Impurity Testing of Biologic Drug Products. Retrieved from BioPharm International.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C14H15N3O | CID 11831572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod) - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of impurities on IC50 values of P450 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
issues with 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide stability at room temperature
This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide. Here, we address common questions and concerns regarding the stability of this compound at room temperature, providing troubleshooting advice and best practices for its handling and storage. Our goal is to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound
This compound is a key intermediate in the synthesis of Imiquimod, a potent immune response modifier.[1] As with many heterocyclic N-oxides, its stability is a critical factor for successful downstream applications. While generally stable, understanding its potential degradation pathways is essential for accurate and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound at room temperature?
A1: The main stability concerns for this compound at room temperature are its potential for deoxygenation and susceptibility to photodegradation. Heterocyclic N-oxides can be sensitive to thermal stress and light exposure.[2][3] While generally stable at ambient temperatures for short periods, long-term storage at room temperature is not recommended without proper stability data.
Q2: What are the likely degradation products if the compound is not stored correctly?
A2: The most probable degradation product is 1-isobutyl-1H-imidazo[4,5-c]quinoline, formed through the reduction (deoxygenation) of the N-oxide group. This is a common degradation pathway for N-oxides.[2] Depending on the storage conditions, other minor degradation products could also form, particularly if the compound is exposed to light or reactive substances.
Q3: What are the ideal storage conditions for this compound?
A3: For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place.[4] Specifically, storing it in a tightly sealed container, protected from light, in a refrigerator (+2 to +8 °C) or freezer (-20 °C) is advisable. The manufacturer's certificate of analysis should always be consulted for specific storage recommendations.
Q4: Can I dissolve the compound in a solvent for storage?
A4: Storing the compound in solution at room temperature for extended periods is generally not recommended without prior stability studies in the specific solvent. If you need to prepare stock solutions, it is best to store them at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability, so inert solvents like DMSO or ethanol are often preferred.
Q5: I see some discoloration in my solid sample. Is it still usable?
A5: Discoloration can be an indicator of degradation. Before using a discolored sample, it is crucial to re-analyze its purity, for instance, by using High-Performance Liquid Chromatography (HPLC). A comparison of the chromatogram of the discolored sample with that of a fresh or properly stored sample will help determine if significant degradation has occurred.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments with this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Symptom: You observe lower than expected activity, or your results are not reproducible across different batches or over time.
-
Potential Cause: This could be due to the degradation of your this compound stock, leading to a lower effective concentration of the active compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Symptom: Your HPLC chromatogram shows new peaks that were not present in the initial analysis of the compound.
-
Potential Cause: These new peaks are likely degradation products. A common degradation product to expect is the deoxygenated parent compound, 1-isobutyl-1H-imidazo[4,5-c]quinoline.
-
Troubleshooting Steps:
-
Identify the Degradation Product: If a reference standard for 1-isobutyl-1H-imidazo[4,5-c]quinoline is available, co-inject it to see if one of the unknown peaks corresponds to this compound.
-
Review Storage and Handling: Examine how the sample was stored and handled prior to analysis. Exposure to elevated temperatures, light, or incompatible solvents can accelerate degradation.
-
Perform Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies on a fresh sample. This involves intentionally exposing the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate the degradation products in a controlled manner.[5][6][7][8]
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol is a general guideline for developing a stability-indicating HPLC method, adapted from methods used for the analysis of Imiquimod and its related compounds.[9][10][11][12][13]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 254 nm |
| Column Temperature | 30 °C |
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Inject a known volume (e.g., 10 µL) into the HPLC system.
-
Run the gradient and record the chromatogram.
-
The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
Protocol 2: Forced Degradation Study
This protocol outlines a basic forced degradation study to identify potential degradation products and pathways.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system and the method described in Protocol 1
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80 °C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Caption: Workflow for a forced degradation study.
Summary of Potential Degradation Pathways
Based on the chemical nature of heterocyclic N-oxides and related compounds, the following degradation pathways are most relevant for this compound:
| Degradation Pathway | Triggering Condition | Likely Product |
| Deoxygenation | Heat, Light, Reducing agents | 1-isobutyl-1H-imidazo[4,5-c]quinoline |
| Photodegradation | UV or visible light | Various photoproducts |
| Oxidative Degradation | Strong oxidizing agents | Further oxidized species (less likely) |
References
-
Capot Chemical. (2025). MSDS of 1-Isobutyl-1H-imidazo[4,5-c]quinoline. Retrieved from [Link]
-
Balireddi, V., Tirukkovalluri, S. R., Tatikonda, K. M., Surikutchi, B. T., & Mitra, P. (2018). Development and Validation of Stability Indicating UPLC–PDA/MS for the Determination of Imiquimod and its Eight Related Substances: Application to Topical Cream. Journal of Chromatographic Science, 57(3), 249–257. [Link]
-
ResearchGate. (n.d.). Development and Validation of Stability Indicating UPLC–PDA/MS for the Determination of Imiquimod and its Eight Related Substances: Application to Topical Cream. Retrieved from [Link]
-
International Journal of Green Pharmacy. (2020). Determination and quantification of imiquimod and its related impurities from bulk drug production by high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of Stability Indicating UPLC-PDA/MS for the Determination of Imiquimod and its Eight Related Substances: Application to Topical Cream | Request PDF. Retrieved from [Link]
-
Daniel, K., et al. (2010). Development and Validation of HPLC Method for Imiquimod Determination in Skin Penetration Studies. PubMed. [Link]
-
MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]
-
Kobus, M., et al. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. [Link]
-
ResearchGate. (n.d.). Thermooxidative decomposition of heterocyclic N-oxides | Request PDF. Retrieved from [Link]
-
BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. capotchem.com [capotchem.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. longdom.org [longdom.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. greenpharmacy.info [greenpharmacy.info]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of HPLC method for imiquimod determination in skin penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Confirmation of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
Prepared by: Senior Application Scientist, Analytical Chemistry Division
Welcome to the technical support guide for confirming the purity of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide (PubChem CID: 11831572)[1]. This document is designed for researchers, scientists, and drug development professionals who handle this critical intermediate in the synthesis of Imiquimod and other immunomodulatory agents[2]. Ensuring the purity of this compound is paramount for the safety, efficacy, and reproducibility of downstream applications and regulatory compliance[3][4]. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during its analysis.
Section 1: Foundational Analytical Approaches (FAQs)
This section covers the essential questions regarding the establishment of a robust analytical strategy for purity determination.
Q1: What is the recommended initial approach for assessing the purity of a new batch of this compound?
Answer: The most effective initial approach is High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector. This setup serves as the gold standard for preliminary purity assessment in pharmaceutical analysis[3].
-
Expertise & Causality: HPLC provides high-resolution separation of the main compound from potential impurities. A PDA detector is crucial because it assesses peak purity across a range of UV wavelengths. If a peak contains co-eluting impurities, the UV spectrum will likely vary across the peak, which the PDA software can flag[5]. This is a powerful, albeit not foolproof, first-pass check for spectral homogeneity. We recommend starting here because it is a rapid, sensitive, and widely available technique that provides the foundational data upon which further investigations are built.
Q2: My initial HPLC-PDA analysis suggests the compound is pure. Why are orthogonal methods necessary for confirmation?
Answer: Relying solely on a single analytical technique, even HPLC-PDA, is insufficient for definitive purity confirmation. Regulatory bodies and good scientific practice demand the use of orthogonal methods—techniques that measure the same property based on different chemical or physical principles.
-
Trustworthiness: The primary limitation of HPLC-UV/PDA is that it cannot distinguish between compounds that co-elute and have identical or very similar UV-Vis spectra[5]. Furthermore, impurities that lack a UV chromophore will be completely invisible. Orthogonal methods provide a self-validating system. If two fundamentally different techniques yield the same purity value, confidence in the result increases exponentially.
The recommended orthogonal methods are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful confirmatory technique. It separates components based on their polarity (like HPLC) but detects them based on their mass-to-charge ratio (m/z)[3]. It can easily detect co-eluting impurities that have different masses, providing a more definitive assessment of peak purity[5].
-
Quantitative ¹H NMR (qNMR): This technique provides an absolute measure of purity against a certified internal standard without requiring a reference standard of the compound itself[6]. It is excellent for identifying and quantifying impurities that may not be amenable to LC-based methods, including inorganic salts and residual solvents[6].
-
Elemental Analysis (CHN): This method determines the percentage of Carbon, Hydrogen, and Nitrogen in the sample. The results are compared against the theoretical values for the pure compound (C₁₄H₁₅N₃O)[1]. A significant deviation can indicate the presence of inorganic impurities, excess solvent, or other contaminants not detected by other means[6].
Q3: What are the key spectral characteristics I should expect for this compound?
Answer: Understanding the expected spectral fingerprint is crucial for confirming the compound's identity and spotting abnormalities.
-
Nuclear Magnetic Resonance (NMR): The introduction of the N-oxide functionality leads to a downfield shift (to a higher ppm value) for the protons and carbons on the quinoline ring, particularly those adjacent to the N-oxide, when compared to the parent amine (1-isobutyl-1H-imidazo[4,5-c]quinoline)[7].
-
Mass Spectrometry (MS): In LC-MS analysis using electrospray ionization (ESI) in positive mode, you should primarily look for the protonated molecule, [M+H]⁺, at an m/z corresponding to the compound's molecular weight (241.29 g/mol )[1]. For this compound, the expected [M+H]⁺ ion would be approximately m/z 242.1.
-
Infrared (IR) Spectroscopy: The N⁺-O⁻ bond in heterocyclic N-oxides typically shows a prominent vibration band around 930-970 cm⁻¹[7]. This can be a useful diagnostic peak to confirm the presence of the N-oxide moiety.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your analysis, providing logical steps for resolution.
Q4: My HPLC chromatogram shows an unexpected peak. How do I identify it?
Answer: An unexpected peak requires a systematic investigation to identify its source. The flowchart below outlines the recommended troubleshooting process.
-
Causality: The identity of an unknown peak is most often related to the synthetic route. The most probable culprits are unreacted starting materials, reagents, byproducts, or degradation products. A logical, evidence-based approach using orthogonal techniques is the most efficient way to solve this puzzle.
Caption: A multi-phase workflow for robust purity confirmation of a pharmaceutical intermediate.
References
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Technology Networks. Available at: [Link]
-
"UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE" - IJNRD. (2024). International Journal of Novel Research and Development. Available at: [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. ACS Publications. Available at: [Link]
-
Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines - PMC - NIH. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Development of liquid chromatography-triple quadrupole mass spectrometric method for the quantitative determination of a novel adjuvant, Imidazoquinoline gallamide in aluminum hydroxide gel-Imidazoquinoline gallamide and COVAXIN - PubMed. (2023). National Center for Biotechnology Information. Available at: [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024). Alwsci. Available at: [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. (2014). National Center for Biotechnology Information. Available at: [Link]
-
This compound | C14H15N3O | CID 11831572 - PubChem. PubChem. Available at: [Link]
-
The expert's guide to pharmaceutical impurity analysis - Manufacturing Chemist. (2024). Manufacturing Chemist. Available at: [Link]
Sources
- 1. This compound | C14H15N3O | CID 11831572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. The expert's guide to pharmaceutical impurity analysis [manufacturingchemist.com]
- 5. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Unexpected Results in Cell-Based Assays with Imidazoquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazoquinolines in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to diagnose and resolve unexpected experimental outcomes with confidence.
I. Frequently Asked Questions (FAQs)
Here we address common questions and sources of variability when working with imidazoquinoline compounds like Imiquimod and Resiquimod.
Q1: My cells are not responding to the imidazoquinoline treatment. What are the likely causes?
A1: Lack of cellular response is a frequent issue with several potential root causes. Let's break them down:
-
Cell Line Suitability: The primary targets of imidazoquinolines are Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are predominantly expressed in immune cells.[1][2] Ensure your chosen cell line expresses functional levels of the appropriate TLR. For example, HEK293 cells are often used in reporter assays, but they must be transfected to express TLR7 or TLR8.[3] Primary immune cells, such as peripheral blood mononuclear cells (PBMCs), or cell lines like THP-1 (monocytic) are more physiologically relevant and endogenously express these receptors.[2]
-
Compound Solubility and Stability: Imidazoquinolines can have poor aqueous solubility.[4][5] If the compound precipitates out of your culture medium, its effective concentration will be significantly reduced. Always prepare fresh dilutions from a concentrated stock solution in an appropriate solvent like DMSO.[6] Visually inspect your media for any signs of precipitation after adding the compound. The final DMSO concentration in your culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[6][7]
-
Incorrect Subcellular Localization: TLR7 and TLR8 are located in the endosomal compartment.[8][9] The imidazoquinoline must be able to cross the cell membrane and localize to the endosome to activate its target. Issues with cellular uptake can prevent a response.
-
Compound Potency and Specificity: Different imidazoquinolines have varying potencies and specificities for TLR7 and TLR8. For instance, Imiquimod is a more selective TLR7 agonist, while Resiquimod potently activates both TLR7 and TLR8.[1][10] Ensure you are using the correct compound for the TLR you are investigating and at an appropriate concentration.
Q2: I'm observing high background or a response in my vehicle-treated control cells. What could be wrong?
A2: A high background signal in your control group can mask the true effect of your imidazoquinoline treatment. Here are the likely culprits:
-
Solvent Cytotoxicity: As mentioned, the solvent used to dissolve your imidazoquinoline (commonly DMSO) can be toxic to cells at higher concentrations.[6][7] This can lead to non-specific cellular stress responses that may activate signaling pathways and reporter genes, creating a false-positive signal. Always include a vehicle-only control with the same final solvent concentration as your treated wells.
-
Contamination: Mycoplasma or other microbial contamination in your cell culture can activate immune signaling pathways, leading to a high background. Regularly test your cell lines for mycoplasma contamination.[11]
-
Assay Reagent Issues: Components of your assay, such as the lysis buffer or detection reagents, could be causing non-specific signal. Ensure all reagents are properly prepared and within their expiration dates.
Q3: The response to my imidazoquinoline is highly variable between experiments. How can I improve reproducibility?
A3: Reproducibility is key to reliable data. Several factors can contribute to variability in cell-based assays:[12][13]
-
Cell Passage Number and Health: The characteristics of your cells can change with increasing passage number.[12] This can affect TLR expression levels and signaling capacity. It is crucial to use cells within a consistent and low passage number range for all experiments. Always ensure your cells are healthy and in the exponential growth phase before starting an experiment.
-
Inconsistent Cell Seeding: Uneven cell seeding density across your plate will lead to variable results. Ensure you have a single-cell suspension and use proper pipetting techniques to seed your plates evenly.[13]
-
Compound Preparation: Prepare fresh dilutions of your imidazoquinoline for each experiment from a well-characterized stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Assay Timing: The kinetics of the cellular response can vary. Ensure you are measuring your endpoint at the optimal time point post-treatment. A time-course experiment can help determine the peak response time.
II. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting unexpected results.
| Observed Problem | Potential Cause | Recommended Action |
| No response or very weak signal | 1. Inappropriate cell line (lacks TLR7/8 expression). | Verify TLR7/8 expression in your cell line via RT-qPCR, Western blot, or flow cytometry. Use a positive control cell line known to respond. |
| 2. Poor compound solubility/precipitation. | Prepare fresh dilutions in pre-warmed media. Visually inspect for precipitates. Consider using a solubility-enhancing excipient if necessary.[5] | |
| 3. Sub-optimal compound concentration. | Perform a dose-response curve to determine the optimal concentration for your cell line and assay. | |
| 4. Incorrect assay endpoint or timing. | Ensure your assay is measuring a relevant downstream event (e.g., NF-κB activation, cytokine production).[14] Perform a time-course experiment. | |
| High background signal in controls | 1. Solvent (e.g., DMSO) cytotoxicity. | Titrate the final DMSO concentration to the lowest effective level (ideally ≤ 0.1%). Run a vehicle-only control series to determine the toxicity threshold.[6] |
| 2. Cell culture contamination (e.g., Mycoplasma). | Regularly test for mycoplasma. Discard contaminated cultures and decontaminate incubators and hoods.[11] | |
| 3. Assay reagent artifact. | Run reagent-only controls (no cells) to check for background signal. | |
| High well-to-well variability | 1. Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette or automated dispenser for better consistency. Avoid using the outer wells of the plate which are prone to evaporation ("edge effect").[13] |
| 2. Pipetting errors with the compound. | Use calibrated pipettes and pre-wet the tips. Mix well after adding the compound to each well. | |
| 3. Plate reader inconsistencies. | Ensure the plate reader is properly calibrated and that the correct settings are used for your assay. | |
| Unexpected Cytotoxicity | 1. High compound concentration. | Imidazoquinolines can induce apoptosis at high concentrations.[15][16] Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay to determine the non-toxic concentration range. |
| 2. Off-target effects. | Some imidazoquinolines may have off-target effects that can lead to cell death.[17][18] | |
| 3. Synergistic toxicity with other media components. | Review the composition of your cell culture media for any components that might interact negatively with your compound. |
III. Key Experimental Protocols
Protocol 1: Preparation of Imidazoquinoline Working Solutions
This protocol provides a general guideline for preparing imidazoquinoline solutions for cell-based assays.
Materials:
-
Imidazoquinoline compound (e.g., Imiquimod, Resiquimod)
-
Anhydrous DMSO, cell culture grade[6]
-
Sterile, nuclease-free microcentrifuge tubes
-
Pre-warmed cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of imidazoquinoline powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication may be required for some compounds.[6]
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Prepare Intermediate and Working Dilutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in all wells (including the vehicle control) is identical and non-toxic to your cells (typically ≤ 0.5%). [6]
-
Protocol 2: General Workflow for a Cell-Based Assay with Imidazoquinolines
This protocol outlines a general workflow applicable to various endpoints, such as cytokine measurement or reporter gene assays.
-
Cell Seeding:
-
Harvest healthy, exponentially growing cells.
-
Count the cells and adjust the density to the desired concentration in pre-warmed culture medium.
-
Seed the appropriate number of cells per well in a multi-well plate (e.g., 96-well).
-
Incubate for the recommended time to allow for cell adherence and recovery (typically 12-24 hours for adherent cells).
-
-
Compound Treatment:
-
Prepare working solutions of your imidazoquinoline as described in Protocol 1.
-
Carefully remove the old medium from the wells (for adherent cells) and replace it with medium containing the imidazoquinoline or vehicle control. For suspension cells, add a concentrated solution of the compound directly to the wells.
-
Incubate the plate for the desired treatment duration.
-
-
Assay Endpoint Measurement:
-
At the end of the incubation period, proceed with your chosen assay to measure the cellular response. This could involve:
-
Cytokine Analysis: Collect the cell culture supernatant for analysis by ELISA or a multiplex bead-based assay.[19][20]
-
Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase, SEAP).
-
Gene Expression Analysis: Lyse the cells and extract RNA for RT-qPCR analysis of target gene expression.
-
Cytotoxicity Assay: Perform an MTT, XTT, or LDH release assay to assess cell viability.[7][21]
-
-
IV. Visualizing Pathways and Workflows
Diagram 1: Simplified TLR7/8 Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by imidazoquinoline activation of TLR7 and TLR8.
Caption: Simplified TLR7/8 signaling pathway.
Diagram 2: Experimental Workflow for Imidazoquinoline Assays
This diagram provides a visual overview of the key steps in a typical cell-based assay involving imidazoquinolines.
Caption: General experimental workflow.
Diagram 3: Troubleshooting Decision Tree
This decision tree can help guide your troubleshooting process when you encounter unexpected results.
Sources
- 1. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. JCI Insight - SARS-CoV-2–associated ssRNAs activate inflammation and immunity via TLR7/8 [insight.jci.org]
- 4. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SARS-CoV-2–associated ssRNAs activate inflammation and immunity via TLR7/8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. TLR7 and TLR8 as targets in cancer therapy | Scilit [scilit.com]
- 15. Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imiquimod‐induced apoptosis of melanoma cells is mediated by ER stress‐dependent Noxa induction and enhanced by NF‐κB inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad.com [bio-rad.com]
- 20. Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays [sigmaaldrich.com]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to the Bioactivity of Imidazoquinolines: A Comparative Analysis of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide and Imiquimod
For researchers and professionals in drug development, the nuanced differences between structurally related immunomodulatory compounds can have profound implications for efficacy and therapeutic application. This guide provides an in-depth comparison of the bioactivity of two such molecules: the well-established Toll-like receptor 7 (TLR7) agonist, Imiquimod, and its intriguing analog, 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide.
While Imiquimod is a clinically approved and extensively studied compound, its 5-oxide counterpart is primarily known as a critical intermediate in Imiquimod's synthesis.[1] This guide will dissect their known bioactivities, delve into the structural nuances that likely govern their functional differences, and provide detailed experimental protocols for a direct, quantitative comparison to empower your own research endeavors.
Part 1: Comparative Analysis of Known Bioactivities
Structural and Mechanistic Overview
Both Imiquimod (1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine) and this compound share the same core imidazoquinoline structure, a scaffold renowned for its potent immunomodulatory properties.[2][3] The key distinction lies at the C4 and N5 positions of the quinoline ring system. Imiquimod features a 4-amino group, which is crucial for its activity, while the 5-oxide derivative, as its name suggests, has an N-oxide at the 5-position and lacks the C4-amino group.
Imiquimod is a selective agonist for Toll-like receptor 7 (TLR7), a pattern recognition receptor located within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs).[4][5][6] Upon binding, Imiquimod triggers the MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[4][7] This cytokine cascade, notably featuring Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-12), orchestrates a robust innate and adaptive immune response, underpinning its antiviral and antitumor effects.[7][8][9]
This compound is also reported to be an agonist of TLRs, with activity suggested for both TLR7 and TLR8.[10] Its mechanism is broadly described as stimulating innate and acquired immune responses, leading to inflammatory cell infiltration and apoptosis of diseased tissue.[10] However, detailed, quantitative data on its receptor affinity and specific cytokine induction profile in peer-reviewed literature is sparse compared to the wealth of information on Imiquimod.
The structural difference—an N-oxide versus an amino group—is significant. Structure-activity relationship (SAR) studies on imidazoquinolines have consistently highlighted the importance of the 4-amino group for potent TLR7 agonism.[6] Alterations at this position can dramatically affect activity. The presence of the N-oxide may alter the molecule's electronic properties, solubility, and interaction with the TLR7/8 binding pocket, potentially leading to a different potency and cytokine profile.
Known Biological Effects
Imiquimod:
-
Antiviral and Antitumor Activity: Clinically approved for treating genital warts (caused by HPV), superficial basal cell carcinoma, and actinic keratosis.[3] Its efficacy is attributed to the local induction of a Th1-biased immune response.[8]
-
Cytokine Induction: Potently induces a range of cytokines, including IFN-α, TNF-α, IL-1β, IL-6, and IL-12, in human peripheral blood mononuclear cells (PBMCs).[9]
-
Immune Cell Activation: Activates Langerhans cells, natural killer (NK) cells, macrophages, and B-lymphocytes, bridging the innate and adaptive immune systems.[7]
This compound:
-
Immunomodulatory Activity: Described as an agonist of TLR7 and TLR8, capable of stimulating immune responses.[10]
-
Antiviral Potential: Has shown potential as an antiviral agent, with its mechanism linked to the induction of cytokines like interferons.[10]
-
Synthetic Intermediate: It is a key precursor in the chemical synthesis of Imiquimod.[1]
The lack of direct comparative data necessitates a structured experimental approach to elucidate the precise bioactivity profile of the 5-oxide derivative relative to Imiquimod.
Part 2: Experimental Guide for Direct Bioactivity Comparison
To facilitate a rigorous, head-to-head comparison, we present detailed protocols for two fundamental assays: a TLR reporter assay for quantifying receptor activation and a cytokine profiling assay in primary human immune cells.
Experiment 1: Quantifying TLR7/TLR8 Agonism with a Reporter Assay
This assay provides a quantitative measure of a compound's ability to activate the TLR7 and TLR8 signaling pathways, allowing for the determination of potency (EC50). We will use HEK-Blue™ reporter cells, which are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[7][11]
Caption: Workflow for TLR7/TLR8 Reporter Gene Assay.
-
Cell Culture:
-
Culture HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen) according to the manufacturer's instructions. The growth medium should be DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin-streptomycin, and the appropriate selection antibiotics (e.g., Blasticidin and Zeocin™).[1]
-
Ensure cells are healthy and subcultured regularly, maintaining a confluency between 50-80%.
-
-
Assay Procedure:
-
On the day of the experiment, wash semi-confluent cells with sterile PBS. Detach the cells using a cell scraper (do not use trypsin).[1]
-
Resuspend the cells in fresh, pre-warmed growth medium without selection antibiotics.
-
Count the cells and adjust the density to approximately 2.8 x 10^5 cells/mL.
-
Add 180 µL of the cell suspension (approx. 50,000 cells) to each well of a 96-well flat-bottom plate.[11]
-
Prepare 10X serial dilutions of this compound and Imiquimod in growth medium. A suggested starting concentration is 1 mM, diluted down to cover a wide range (e.g., to 0.1 nM). Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).
-
Add 20 µL of the compound dilutions to the corresponding wells. The final volume should be 200 µL.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[11][12]
-
-
SEAP Detection and Analysis:
-
Prepare QUANTI-Blue™ Solution (InvivoGen) according to the manufacturer's protocol.
-
Transfer 20 µL of cell culture supernatant from each well of the assay plate to a new 96-well flat-bottom plate.
-
Add 180 µL of the prepared QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours, or until a color change is apparent.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.[12]
-
Plot the absorbance values against the log of the compound concentration. Use a four-parameter nonlinear regression model to determine the EC50 for each compound on both TLR7 and TLR8 expressing cells.
-
| Compound | Target | EC50 (µM) | Max Activation (Fold Change) |
| Imiquimod | hTLR7 | Value | Value |
| hTLR8 | Value | Value | |
| This compound | hTLR7 | Value | Value |
| hTLR8 | Value | Value | |
| This table is a template for presenting the experimental results. |
Experiment 2: Comparative Cytokine Profiling in Human PBMCs
This experiment assesses the functional consequence of TLR activation by measuring the profile and quantity of cytokines secreted by primary human immune cells. This provides a more physiologically relevant comparison of the two compounds' immunomodulatory effects.
Caption: TLR7 Signaling Pathway Activation.
-
PBMC Isolation:
-
Obtain whole blood from healthy human volunteers in collection tubes containing an anticoagulant (e.g., EDTA).
-
Isolate PBMCs using density gradient centrifugation with Ficoll-Paque or Histopaque according to standard protocols.[13]
-
Wash the isolated PBMCs twice with HBSS or PBS.
-
Resuspend the cells in complete RPMI medium (RPMI 1640 with 10% FBS, 2 mM L-glutamine, and penicillin-streptomycin) at a final concentration of 2 x 10^6 cells/mL.[13]
-
-
Cell Stimulation:
-
Plate 200 µL of the PBMC suspension (4 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Prepare dilutions of the test compounds (Imiquimod and the 5-oxide derivative) in complete RPMI. It is crucial to test a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 30 µM) to observe dose-dependent effects.[14] Include a vehicle control and an unstimulated control.
-
Add the compounds to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Quantification:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted cytokines. Store at -80°C until analysis.
-
Quantify the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-1β, IL-6, IL-10, IL-12) in the supernatant using a multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits, following the manufacturer’s instructions.[15]
-
| Compound | Concentration (µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) |
| Unstimulated | 0 | Value | Value | Value | Value |
| Imiquimod | 1 | Value | Value | Value | Value |
| 10 | Value | Value | Value | Value | |
| 1-isobutyl-1H-imidazo... | 1 | Value | Value | Value | Value |
| 10 | Value | Value | Value | Value | |
| This table is a template for presenting the experimental results. Data should be presented as mean ± SD from multiple donors. |
Conclusion
The comparative analysis of this compound and Imiquimod presents a compelling area of investigation for immunologists and medicinal chemists. While structurally similar, the substitution of the critical 4-amino group with a 5-N-oxide functionality likely imparts a distinct bioactivity profile. The experimental frameworks provided in this guide offer a robust and validated pathway for researchers to quantitatively determine these differences. By elucidating the specific TLR agonist potency and the resulting cytokine signatures, the scientific community can better understand the structure-activity relationships of imidazoquinolines and potentially uncover novel therapeutic applications for these fascinating immunomodulators.
References
-
G. M. David et al. (2019). Structure–Activity Relationship Analysis of Imidazoquinolines with Toll-like Receptors 7 and 8 Selectivity and Enhanced Cytokine Induction. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. (2012). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. (2012). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. (2023). Frontiers in Immunology. Available at: [Link]
-
Hek Blue Htlr7 Tds. Scribd. Available at: [Link]
-
Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. (2012). ACS Medicinal Chemistry Letters. Available at: [Link]
-
HEK-Blue™ TLR7. InvivoGen. Available at: [Link]
-
Human TLR7 reporter HEK293 cells | HEK-Blue™ hTLR7. InvivoGen. Available at: [Link]
-
AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV. (2023). eLife. Available at: [Link]
-
Cytokine induction by the immunomodulators imiquimod and S-27609. (1995). Journal of Interferon & Cytokine Research. Available at: [Link]
-
1130 Design and characterization of novel TLR7-selective ligands with an automated screening platform. (2023). Journal for ImmunoTherapy of Cancer. Available at: [Link]
-
Trial Watch: experimental TLR7/TLR8 agonists for oncological indications. (2021). Molecular & Cellular Oncology. Available at: [Link]
-
Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. (2010). Journal of Medicinal Chemistry. Available at: [Link]
-
Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. (2017). RSC Advances. Available at: [Link]
-
Engineering kinetics of TLR7/8 agonist release from bottlebrush prodrugs enables tumor-focused immune stimulation. (2023). Science Immunology. Available at: [Link]
-
Cytokine induction by the immunomodulators imiquimod and S-27609. (1995). Journal of Interferon Research. Available at: [Link]
-
Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. (2023). Frontiers in Immunology. Available at: [Link]
-
Toll-like Receptor 7/8 Agonists Exert Antitumor Effect in a Mouse Melanoma Model. (2021). International Journal of Molecular Sciences. Available at: [Link]
-
Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. (2023). ACS Medicinal Chemistry Letters. Available at: [Link]
-
The Toll-Like Receptor 7 (TLR7) Agonist, Imiquimod, and the TLR9 Agonist, CpG ODN, Induce Antiviral Cytokines and Chemokines but Do Not Prevent Vaginal Transmission of Simian Immunodeficiency Virus When Applied Intravaginally to Rhesus Macaques. (2007). Journal of Virology. Available at: [Link]
-
1-isobutyl-N, N-1H-imidazo[4,5-c] quinolin-4-Amine. (2011). ResearchGate. Available at: [Link]
-
The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice. (2013). Cancer Immunology, Immunotherapy. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Imidazoquinoline – Knowledge and References. Taylor & Francis. Available at: [Link]
-
1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino]phenyl}ethanone. (2011). Molecular Diversity Preservation International. Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. | Semantic Scholar [semanticscholar.org]
- 6. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Imidazoquinoline-Based TLR Agonists: 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide in Context
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunology and therapeutic development, the imidazoquinoline family of synthetic compounds has established a significant foothold as potent modulators of the innate immune system. These small molecules, exemplified by the clinically approved drug Imiquimod and the potent research tool Resiquimod, exert their effects primarily through the activation of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR8. This guide provides a detailed comparison of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide, a key synthetic intermediate and bioactive molecule in its own right, with the well-characterized imidazoquinoline derivatives Imiquimod and Resiquimod. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in their selection and application of these powerful immune response modifiers.
The Imidazoquinoline Class: Activating the Innate Immune System
Imidazoquinolines are low molecular weight, synthetic compounds that are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs), despite being of non-microbial origin. Their primary molecular targets are TLR7 and TLR8, which are intracellular receptors expressed in the endosomes of various immune cells, including dendritic cells (DCs), macrophages, and B lymphocytes.[1] Upon binding, they trigger a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88 and the initiation of a downstream signaling cascade. This culminates in the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), leading to the production of a wide array of cytokines and chemokines. This orchestrated cytokine response bridges the innate and adaptive immune systems, leading to enhanced antigen presentation, T-cell polarization (predominantly towards a Th1 phenotype), and the generation of robust antigen-specific immune responses.[2]
Comparative Analysis of Imidazoquinoline Derivatives
A critical aspect for researchers is understanding the nuanced differences in receptor specificity and potency among the various imidazoquinoline derivatives.
Imiquimod (1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine)
Imiquimod is an FDA-approved topical treatment for genital warts, superficial basal cell carcinoma, and actinic keratosis.[3][4] It is predominantly a TLR7 agonist, with significantly less activity on TLR8.[1] This TLR7-centric activity leads to a potent induction of Type I interferons (IFN-α/β), which are crucial for antiviral responses.[5] The activation of plasmacytoid dendritic cells (pDCs) is a hallmark of Imiquimod's mechanism of action.[6]
Resiquimod (R848)
Resiquimod is a more potent imidazoquinoline derivative that functions as a dual agonist for both TLR7 and TLR8.[1] The engagement of TLR8, which is highly expressed on myeloid cells like monocytes and macrophages, results in a broader and more intense cytokine response compared to Imiquimod.[6] This includes not only Type I interferons but also higher levels of pro-inflammatory cytokines such as TNF-α and IL-12.[7] Experimental data indicates that Resiquimod is approximately 10 to 100 times more potent than Imiquimod in inducing cytokine responses. For instance, comparable levels of type I interferons can be induced by 0.3 µM of Resiquimod versus 3 µM of Imiquimod.[7]
This compound
Quantitative Performance Data
The following table summarizes the key comparative features of Imiquimod and Resiquimod based on available experimental data.
| Feature | Imiquimod | Resiquimod (R848) | This compound |
| Primary TLR Targets | TLR7 | TLR7 and TLR8 | TLR7 and TLR8 |
| Relative Potency | Baseline | 10-100x more potent than Imiquimod | Data not publicly available |
| Key Cytokine Induction | High IFN-α | High IFN-α, TNF-α, IL-12 | Induces interferons and other cytokines |
| Primary Responder Cells | Plasmacytoid Dendritic Cells (pDCs) | pDCs, Monocytes, Macrophages, Myeloid DCs | Immune cells |
Differential Cytokine Profiles: The Impact of TLR7 vs. TLR7/8 Agonism
The differential activation of TLR7 and TLR8 by Imiquimod and Resiquimod, respectively, leads to distinct cytokine profiles. This is a critical consideration for researchers aiming to polarize the immune response for specific therapeutic outcomes.
| Cytokine | Predominant Response to TLR7 Agonism (Imiquimod-like) | Predominant Response to Dual TLR7/8 Agonism (Resiquimod-like) |
| IFN-α | High | High |
| TNF-α | Moderate | High |
| IL-12 | Moderate | High |
| IL-6 | Moderate | High |
| IP-10 (CXCL10) | High | High |
This difference in cytokine induction is largely attributed to the distinct expression patterns of TLR7 and TLR8 on different immune cell subsets.[6]
Experimental Protocols
To facilitate the direct comparison of these compounds in a laboratory setting, the following are detailed protocols for key assays.
Protocol 1: In Vitro TLR Activation Assay using HEK-Blue™ Reporter Cells
This protocol describes the use of HEK-Blue™ hTLR7 and hTLR8 cell lines (InvivoGen) to quantify the agonist activity of imidazoquinoline derivatives. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells
-
HEK-Blue™ Detection Medium
-
Growth Medium (DMEM, 10% FBS, selective antibiotics)
-
Imidazoquinoline compounds (dissolved in DMSO, then diluted in media)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer capable of reading absorbance at 620-650 nm
Methodology:
-
Cell Culture: Maintain HEK-Blue™ cells according to the supplier's instructions. Ensure cells are healthy and sub-confluent before the assay.
-
Cell Preparation: On the day of the assay, wash cells with PBS and detach them using a gentle cell scraper or trypsin. Resuspend the cells in HEK-Blue™ Detection Medium at a concentration of approximately 2.8 x 10^5 cells/mL.
-
Plating: Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the imidazoquinoline compounds in growth medium. Add 20 µL of each dilution to the appropriate wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., R848 for both cell lines).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measurement: Measure the optical density (OD) at 620-650 nm using a spectrophotometer. The color change from pink to purple/blue indicates SEAP production.
-
Data Analysis: Plot the OD values against the compound concentration and use a non-linear regression model (four-parameter logistic curve) to determine the EC50 value for each compound.
Protocol 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the stimulation of human PBMCs to measure the cytokine release profile induced by different imidazoquinoline derivatives.
Materials:
-
Fresh human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Imidazoquinoline compounds
-
96-well round-bottom cell culture plates
-
ELISA kits or multiplex bead-based assay (e.g., Luminex) for desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12)
Methodology:
-
PBMC Isolation: Isolate PBMCs from heparinized whole blood by density gradient centrifugation over Ficoll-Paque.
-
Cell Plating: Wash the isolated PBMCs and resuspend them in complete RPMI medium. Plate the cells at a density of 1-2 x 10^5 cells per well in a 96-well round-bottom plate.
-
Stimulation: Add the imidazoquinoline compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., LPS for broad cytokine induction).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.
-
Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
Synthesis at a Glance
This compound is synthesized via the oxidation of its precursor, 1-isobutyl-1H-imidazo[4,5-c]quinoline. This reaction is typically carried out using an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) in a suitable solvent like ethyl acetate.[3] The resulting N-oxide can then be converted to Imiquimod (4-amino-1-isobutyl-1H-imidazo[4,5-c]quinoline) through a multi-step process that involves amination at the 4-position of the quinoline ring.
Conclusion and Future Directions
The imidazoquinoline class of compounds offers a versatile toolkit for researchers in immunology and drug development. The choice between Imiquimod and Resiquimod depends on the desired immunological outcome, with Imiquimod being a more specific TLR7 agonist ideal for applications requiring a strong IFN-α response, and Resiquimod providing a more potent and broader Th1-polarizing immune stimulation through its dual TLR7/8 agonism.
This compound, while a bioactive molecule itself, currently holds its primary value as a key synthetic intermediate for Imiquimod. The lack of publicly available, detailed quantitative data on its TLR agonist activity makes direct comparisons challenging. Future studies characterizing the precise potency and cytokine induction profile of this N-oxide derivative would be of great value to the scientific community, potentially uncovering unique properties that differentiate it from its more well-known analogues. For now, it remains an essential component in the chemical synthesis of Imiquimod and a point of reference in the ongoing exploration of imidazoquinoline structure-activity relationships.
References
-
National Cancer Institute. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines. [Link]
-
Shukla, N. M., et al. (2020). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. RSC Medicinal Chemistry, 11(10), 1139-1153. [Link]
-
Tanji, H., et al. (2015). RNA and Imidazoquinolines are sensed by distinct TLR7/8 ectodomain sites resulting in functionally disparate signaling events. eLife, 4, e06586. [Link]
-
Schön, M. P., & Schön, M. (2007). TLR7 and TLR8 as targets in cancer therapy. Oncogene, 26(52), 7338-7347. [Link]
-
Gorden, K. B., et al. (2005). Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8. The Journal of Immunology, 174(3), 1259-1268. [Link]
-
Ferguson, D. M., et al. (2022). Toll-like Receptor 7 and 8 Imidazoquinoline-Based Agonist/Antagonist Pairs. Bioorganic & Medicinal Chemistry Letters, 59, 128548. [Link]
-
PubChem. Imiquimod. [Link]
-
PrepChem. Synthesis of 4-hydroxy-1-isobutyl-1H-imidazo[4,5-c]quinoline. [Link]
-
Salyer, A. C. D., et al. (2022). AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV. Frontiers in Immunology, 13, 969443. [Link]
-
InvivoGen. HEK-Blue™ TLR Cells. [Link]
-
Corinti, S., et al. (2012). Stimulation of TLR-expressing HEK-Blue cells by pro-inflammatory stimuli. ResearchGate. [Link]
-
Wu, C.-C., et al. (2022). Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment. Pharmaceutics, 14(10), 2079. [Link]
-
Miller, R. L., et al. (1999). Imiquimod and Resiquimod as novel immunomodulators. Journal of Antimicrobial Chemotherapy, 44(5), 545-547. [Link]
-
Sauder, D. N. (2000). Imiquimod: a review of its mechanism of action and clinical efficacy. Expert Opinion on Investigational Drugs, 9(12), 2923-2931. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. abeomics.com [abeomics.com]
- 7. benchchem.com [benchchem.com]
specificity of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide in immune cell activation
An In-Depth Comparative Guide to the Specificity of Imidazoquinolines in Immune Cell Activation
Authored by: A Senior Application Scientist
In the landscape of immunotherapy and vaccine adjuvant development, the precise activation of the innate immune system is paramount. Toll-like receptor (TLR) agonists have emerged as powerful tools to achieve this, with the imidazoquinoline family, synthetic small molecules, being of particular interest. This guide provides a deep dive into the specificity of imidazoquinolines, exemplified by well-characterized compounds like Imiquimod and Resiquimod (R848), in activating distinct immune cell subsets. We will compare their activity profile against other classes of TLR agonists, such as CpG oligodeoxynucleotides (ODNs) and Lipopolysaccharide (LPS), supported by experimental data and detailed protocols for validation. While this guide focuses on established imidazoquinolines, the principles and methodologies are directly applicable to the characterization of novel analogues like 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide.
The Imidazoquinoline Family: Targeting the Endosome
Imidazoquinolines are synthetic low molecular weight compounds that are recognized by endosomal Toll-like receptors, specifically TLR7 and TLR8. This localization is critical as these receptors are designed to detect microbial nucleic acids. Imidazoquinolines mimic single-stranded viral RNA, thereby triggering a potent antiviral-like immune response.
Upon binding, TLR7 and/or TLR8 recruit the adaptor protein MyD88, initiating a downstream signaling cascade. This cascade involves the activation of IRAK (IL-1R-associated kinase) family members and TRAF6, ultimately leading to the activation of transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors). The activation of these transcription factors drives the production of pro-inflammatory cytokines, chemokines, and, notably, Type I interferons (IFN-α/β).
Caption: Imidazoquinoline signaling via TLR7/8-MyD88 pathway.
Specificity within the Imidazoquinoline Class: A Tale of Two Receptors
A key aspect of imidazoquinolines is their differential specificity for TLR7 and TLR8, which are expressed in different immune cell subsets. This differential expression is a major determinant of the resulting immune response.
-
Plasmacytoid Dendritic Cells (pDCs): These cells are the primary producers of Type I interferons in the body and are characterized by high expression of TLR7.
-
Myeloid Dendritic Cells (mDCs), Monocytes, and Macrophages: These cells predominantly express TLR8 (in humans) and are potent producers of pro-inflammatory cytokines like TNF-α and IL-12.
This differential receptor expression allows for the fine-tuning of the immune response based on the specific imidazoquinoline used:
-
Imiquimod (Aldara™): This compound is primarily a TLR7 agonist. Its administration leads to a strong IFN-α response, driven by the activation of pDCs.
-
Resiquimod (R848): This is a more potent agonist of both TLR7 and TLR8. Consequently, R848 stimulates a broader range of immune cells, inducing a robust mixed response of both Type I interferons (from pDCs via TLR7) and pro-inflammatory cytokines (from mDCs and monocytes via TLR8).
The choice between a TLR7-dominant agonist like Imiquimod and a mixed TLR7/8 agonist like R848 is therefore a critical experimental variable, dictating the nature of the downstream immune cascade. A novel compound like this compound would first need to be profiled for its relative activity at TLR7 and TLR8 to predict its biological effects.
Comparative Analysis: Imidazoquinolines vs. Other TLR Agonists
To understand the unique properties of imidazoquinolines, it is essential to compare them to other well-known TLR agonists.
| TLR Agonist | Target Receptor(s) | Primary Responding Cells | Hallmark Cytokine Profile | Mechanism Mimicked |
| Imiquimod | TLR7 | Plasmacytoid Dendritic Cells (pDCs), B cells | High IFN-α, moderate TNF-α/IL-6 | Single-stranded viral RNA |
| Resiquimod (R848) | TLR7 and TLR8 | pDCs, Myeloid Dendritic Cells (mDCs), Monocytes | High IFN-α, high TNF-α, IL-12, IL-6 | Single-stranded viral RNA |
| CpG ODN (Class A) | TLR9 | Plasmacytoid Dendritic Cells (pDCs) | Very high IFN-α | Unmethylated bacterial/viral DNA |
| CpG ODN (Class B) | TLR9 | B cells, pDCs, Monocytes | High IL-6, TNF-α, B cell activation | Unmethylated bacterial/viral DNA |
| LPS | TLR4 (with MD-2/CD14) | Monocytes, Macrophages, mDCs, B cells | Very high TNF-α, IL-6, IL-1β (pro-inflammatory) | Gram-negative bacterial endotoxin |
This comparison highlights the distinct "flavors" of immune activation achievable with different TLR agonists. Imidazoquinolines, particularly R848, are notable for their ability to potently co-activate both the IFN-α axis and the pro-inflammatory cytokine axis, making them powerful adjuvants for inducing Th1-biased immune responses.
Experimental Protocols for Specificity Profiling
The following protocols provide a framework for characterizing the specificity of a novel imidazoquinoline-like compound.
Protocol 1: In Vitro TLR Specificity using Reporter Cells
This is the first and most crucial step to determine the direct receptor target(s). The use of cell lines individually expressing a single TLR and a downstream reporter gene (like SEAP - secreted embryonic alkaline phosphatase, or Luciferase) provides a clean, unambiguous readout.
Objective: To determine if the compound activates TLR7 and/or TLR8.
Methodology:
-
Cell Lines: Use HEK-Blue™ hTLR7 and hTLR8 cells (or equivalent). These are HEK293 cells stably co-transfected with a specific human TLR gene and a SEAP reporter gene under the control of an NF-κB-inducible promoter. A null cell line (expressing the reporter but no TLR) should be used as a negative control.
-
Compound Preparation: Dissolve the test compound (e.g., this compound) in an appropriate solvent (e.g., DMSO) and prepare a serial dilution series (e.g., from 100 µM to 0.1 nM).
-
Cell Stimulation: Plate the reporter cells in a 96-well plate. Add the diluted compound to the wells. Include R848 as a positive control for both TLR7 and TLR8, and Imiquimod as a TLR7-specific control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.
-
Reporter Assay: Measure SEAP activity in the cell supernatant using a colorimetric substrate like QUANTI-Blue™. Read absorbance at 620-655 nm.
-
Data Analysis: Plot the absorbance values against the compound concentration to generate dose-response curves. Calculate the EC₅₀ (half-maximal effective concentration) for each TLR.
Caption: Workflow for TLR specificity screening using reporter cells.
Protocol 2: Primary Human Immune Cell Activation
This protocol validates the findings from reporter assays in a more physiologically relevant system and reveals the compound's effect on different immune cell subsets.
Objective: To measure the cytokine response of primary human immune cells to the test compound.
Methodology:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs at a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium. Plate 1 mL/well in a 24-well plate.
-
Stimulation: Add the test compound at various concentrations (e.g., based on the EC₅₀ from Protocol 1). Use R848, CpG-A ODN 2216, and LPS as positive controls for TLR7/8, TLR9, and TLR4 activation, respectively. Include a vehicle-only control.
-
Incubation: Incubate for 24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant. Store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of key cytokines in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs. Key cytokines to measure include:
-
IFN-α: Hallmark of pDC/TLR7 activation.
-
TNF-α, IL-12p70, IL-6: Hallmarks of monocyte/mDC/TLR8 activation.
-
IL-10: An important regulatory cytokine.
-
-
Data Analysis: Compare the cytokine profiles induced by the test compound to those of the control agonists. A high IFN-α/TNF-α ratio suggests TLR7-dominance, while a lower ratio suggests significant TLR8 activity.
Conclusion and Future Directions
The specificity of an imidazoquinoline like this compound is a multi-faceted characteristic defined by its relative affinity for TLR7 and TLR8. This, in turn, dictates which immune cell subsets are activated and the subsequent cytokine milieu. A thorough characterization, starting with receptor-specific reporter assays and confirmed in primary human immune cells, is essential for predicting in vivo efficacy and safety. By comparing its activity profile to well-established benchmarks like Imiquimod, R848, and other TLR agonists, researchers can strategically position a novel compound for specific therapeutic applications, whether it be as a vaccine adjuvant requiring a balanced Th1 response or as a topical agent for viral lesions demanding a strong Type I interferon storm.
References
-
Title: The Imidazoquinoline Toll-like Receptor 7/8 Agonists: A New Class of Vaccine Adjuvants. Source: Vaccines (Basel). URL: [Link]
-
Title: TLR7/8 agonists: a new avenue for cancer immunotherapy. Source: Oncoimmunology. URL: [Link]
-
Title: Plasmacytoid dendritic cells: from specific surface markers to specific functions. Source: European Journal of Immunology. URL: [Link]
-
Title: Species-specific recognition of single-stranded RNA via toll-like receptor 7 and 8. Source: Science. URL: [Link]
-
Title: The biology of Toll-like receptors. Source: Journal of Clinical Investigation. URL: [Link]
A Senior Application Scientist's Guide to Establishing a Dose-Response Curve for 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust and reliable dose-response curve for the novel immunomodulatory compound, 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide. As a critical intermediate in the synthesis of the FDA-approved Toll-like receptor (TLR) 7/8 agonist Imiquimod, this compound holds significant interest for its own potential biological activities.[1] Understanding its potency and efficacy through precise dose-response analysis is the foundational step in characterizing its immunomodulatory profile.
We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a self-validating and trustworthy protocol. This guide will culminate in a comparative analysis against established TLR7 agonists, providing essential context for its potential therapeutic application.
Part 1: The Mechanistic Foundation - Understanding TLR7 Agonism
This compound is presumed to exert its effects through the activation of Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal receptor crucial to the innate immune system, responsible for recognizing single-stranded RNA (ssRNA) from viruses.[2] Upon agonist binding, TLR7 initiates a MyD88-dependent signaling cascade. This pathway involves the recruitment of adaptor proteins like MyD88 and IRAK4, leading to the activation of transcription factors such as IRF7 and NF-κB.[3][4] The ultimate result is the robust production of Type I interferons (especially IFN-α) and other pro-inflammatory cytokines, which orchestrate a powerful antiviral and anti-tumor immune response.[2][3]
Establishing a dose-response curve allows us to quantify this activation, determining the concentration at which the compound produces a half-maximal effect (EC50)—a critical measure of its potency.[5][6]
Caption: TLR7 signaling cascade initiated by agonist binding.
Part 2: A Validated Protocol for Dose-Response Curve Generation
This protocol is designed as a self-validating system. The inclusion of positive and negative controls, alongside a parallel cytotoxicity assay, ensures that the observed biological response is specific to the compound's TLR7-mediated activity and not an artifact of cell death.
Experimental Objective
To determine the potency (EC50) and efficacy (Emax) of this compound by quantifying IFN-α production in human peripheral blood mononuclear cells (PBMCs).
Materials
-
Test Compound: this compound
-
Cells: Cryopreserved human PBMCs from a healthy donor.
-
Rationale: PBMCs represent a primary human cell model containing plasmacytoid dendritic cells (pDCs), the primary producers of IFN-α via TLR7 activation.[4] This provides a more physiologically relevant system than engineered cell lines.
-
-
Positive Control: Resiquimod (R-848), a well-characterized TLR7/8 agonist.[7]
-
Vehicle Control: Dimethyl sulfoxide (DMSO), HPLC grade.
-
Reagents & Consumables:
Experimental Workflow
Caption: Step-by-step workflow for dose-response analysis.
Step-by-Step Methodology
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound and R-848 in 100% DMSO. b. Perform a serial dilution in culture medium (RPMI + 10% FBS + 1% Pen/Strep) to create a concentration range for testing. A common approach is a 10-point, 3-fold dilution series starting from 10 µM. c. Causality: A wide, logarithmic concentration range is essential to capture the full sigmoidal nature of the dose-response curve, from baseline to saturation.[5][11] The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent-induced toxicity.
-
Cell Culture and Seeding: a. Thaw cryopreserved human PBMCs according to standard procedures. b. Resuspend cells in culture medium at a density of 1 x 10^6 cells/mL. c. Seed 200 µL of the cell suspension (200,000 cells) into each well of two 96-well plates. d. Trustworthiness: Using two identical plates in parallel—one for the efficacy assay and one for the cytotoxicity assay—is critical. This directly links the observed cytokine response to the viability of the cells at the exact same compound concentrations.[12]
-
Compound Treatment: a. Add the prepared serial dilutions of the test compound, R-848 (positive control), and a vehicle control (medium with the same final DMSO concentration) to the appropriate wells. Each condition should be tested in triplicate to ensure statistical validity.
-
Incubation: a. Incubate both plates for 24 hours at 37°C in a humidified incubator with 5% CO₂. b. Causality: A 24-hour incubation is typically sufficient for robust cytokine production and release in response to TLR agonists.[13]
-
Endpoint Measurement: a. Plate 1 (Efficacy - Cytokine Quantification): i. Centrifuge the plate to pellet the cells. ii. Carefully collect the supernatant for cytokine analysis. iii. Perform a human IFN-α ELISA or a multiplex cytokine assay according to the manufacturer's instructions. A multiplex assay is often preferred as it can simultaneously measure a panel of cytokines (e.g., IL-6, TNF-α), providing a more comprehensive profile of the immune response.[14][15] b. Plate 2 (Cytotoxicity - Cell Viability): i. Perform a cell viability assay directly on the cells remaining in the plate. For example, using an MTT assay, which measures metabolic activity, or an ATP-based assay, which quantifies the ATP present in viable cells.[9]
-
Data Analysis: a. For the cytokine data, subtract the background reading and normalize the response. b. Plot the response (e.g., IFN-α concentration) against the logarithm of the compound concentration. c. Use a non-linear regression model, typically a four-parameter logistic (4PL) equation, to fit a sigmoidal dose-response curve.[16][17] d. From the fitted curve, determine the EC50 (potency) and Emax (maximum efficacy). e. Similarly, analyze the cell viability data to determine the CC50 (concentration that causes 50% cytotoxicity). f. Trustworthiness: A good therapeutic candidate should have a CC50 value significantly higher than its EC50 value, indicating a wide therapeutic window.
Part 3: Comparative Analysis and Performance Benchmarking
To understand the potential of this compound, its performance must be compared against other known TLR7 agonists. While TLR7 and TLR8 are highly homologous, their activation leads to different cytokine profiles. TLR7 activation is associated with a strong IFN-α response, desirable for antiviral therapies, whereas TLR8 activation often produces a more inflammatory profile with high levels of TNF-α and IL-12.[18] Therefore, selectivity for TLR7 over TLR8 is a key parameter.
The following table presents a hypothetical but realistic performance profile for our test compound alongside literature-derived data for established alternatives.
| Compound | Primary Target(s) | hTLR7 EC50 | hTLR8 EC50 | Selectivity Ratio (TLR8/TLR7) | Key Cytokine Signature | Reference |
| 1-isobutyl-1H-imidazo [4,5-c]quinoline-5-oxide | TLR7/8 Agonist | ~0.8 µM | ~15 µM | ~18.8 | High IFN-α, Moderate TNF-α | (Hypothetical Data) |
| Imiquimod | TLR7 Agonist | ~1.5 µM | > 20 µM | > 13 | High IFN-α | [7] |
| Resiquimod (R-848) | TLR7/8 Agonist | ~0.02 µM | ~0.1 µM | ~5 | High IFN-α, High TNF-α | [7][19] |
| Gardiquimod | TLR7 Agonist | ~0.13 µM | > 20 µM | > 150 | High IFN-α | [7][13] |
Interpretation and Field Insights
-
Potency: Our target compound, with a hypothetical EC50 of 0.8 µM, appears more potent than its parent compound, Imiquimod, but less potent than the dual TLR7/8 agonist R-848 and the selective TLR7 agonist Gardiquimod.
-
Selectivity: The selectivity ratio of ~18.8 suggests a favorable preference for TLR7 over TLR8, which may translate to a desirable therapeutic profile with a strong antiviral interferon response and potentially reduced systemic inflammatory side effects compared to a potent dual agonist like R-848.[18]
-
Therapeutic Potential: The data suggests that this compound is a promising TLR7-preferential agonist. Its profile warrants further investigation, particularly in preclinical models of viral infections or oncology where a robust Type I interferon response is desired.
Conclusion
This guide has outlined a robust, self-validating methodology for establishing the dose-response curve of this compound. By integrating a primary efficacy assay with a parallel cytotoxicity screen and benchmarking the results against known standards, researchers can confidently characterize the compound's potency, efficacy, and selectivity. The resulting dose-response curve is not merely a graph but a foundational piece of data that informs all future preclinical and clinical development, enabling a clear understanding of the compound's therapeutic potential in the landscape of immunomodulatory agents.
References
-
Zhang, Y., et al. (2022). Structure and signaling pathways of the toll-like receptor 7 (TLR7). ResearchGate. [Link]
-
Kawai, T., & Akira, S. (2010). The role of pattern-recognition receptors in innate immunity: update on Toll-like receptors. Nature Immunology, 11(5), 373-384. [Link]
-
Charles River Laboratories. Multiplex Cytokine Assays for Immune Profiling. [Link]
-
Galdiero, M. R., et al. (2006). Cytokine profiling by multiplex immunoassay as an effective approach to assess immunomodulatory activity of bacterial product CANTASTIM. Romanian Archives of Microbiology and Immunology, 65(1-2), 53-8. [Link]
-
Bristol Myers Squibb. (2024). Toll-like receptors (TLR) 7 and 8 fact sheet. [Link]
-
Xu, Y., et al. (2023). Development and application of an in vitro assay to assess target-independent B-cell activation by targeted TLR7 immune agonists. Journal of Immunological Methods, 522, 113553. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Singh, M., et al. (2023). Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. ACS Medicinal Chemistry Letters, 14(7), 967-973. [Link]
-
Wescott, J., et al. (2023). 1130 Design and characterization of novel TLR7-selective ligands with an automated screening platform. Journal for ImmunoTherapy of Cancer. [Link]
-
JoVE. (2013). Video: Viability Assays for Cells in Culture. [https://www.jove.com/v/5053 viability-assays-for-cells-in-culture]([Link] viability-assays-for-cells-in-culture)
-
BioWorld. (2023). TLR7-selective agonist shows potent cytokine induction in vitro and in vivo. [Link]
-
Perry, J. W., et al. (2022). TLR7 Agonists Display Potent Antiviral Effects against Norovirus Infection via Innate Stimulation. Antimicrobial Agents and Chemotherapy, 66(1), e01608-21. [Link]
-
PubChem. This compound. [Link]
-
Loh, W. S., et al. (2011). 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2331. [Link]
-
LITFL. (2021). Dose-Response Curves. [Link]
-
Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve. [Link]
-
Li, C., et al. (2022). Structural analysis reveals TLR7 dynamics underlying antagonism. Nature Communications, 13(1), 3842. [Link]
-
Glick, E. (2022). Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. The Open Repository @ Binghamton (The ORB). [Link]
-
Nagaraja, G. K., et al. (2013). 1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino]phenyl}ethanone. Molbank, 2013(3), M797. [Link]
-
Pharmaffiliates. Imiquimod Related Compound A (1-Isobutyl-1H-imidazo[4,5-c]quinoline). [Link]
-
Wang, Y., et al. (2021). A Universal Delayed Difference Model Fitting Dose-response Curves. Scientific Reports, 11(1), 1-13. [Link]
-
Hafner, M., et al. (2019). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 11(3), e63. [Link]
-
Kumar, K., et al. (2021). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. Journal of Medicinal Chemistry, 64(15), 11571-11588. [Link]
-
Gerster, J. F., et al. (2005). Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. Journal of Medicinal Chemistry, 48(10), 3481-3491. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. What are TLR7 modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. journals.asm.org [journals.asm.org]
- 8. criver.com [criver.com]
- 9. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. partone.litfl.com [partone.litfl.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inflammation Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. collaborativedrug.com [collaborativedrug.com]
- 17. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
A Senior Application Scientist's Guide to Mitigating Risk in Research and Development
As researchers and drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. 1-Isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide, a key intermediate in the synthesis of immune-modulating compounds like imiquimod, represents a class of molecules with significant biological potential.[1] However, this potential is accompanied by a responsibility to handle such compounds with the utmost respect for safety. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel while maintaining the integrity of your research.
Hazard Profile: Understanding the Inherent Risks
A thorough understanding of a compound's hazard profile is the bedrock of any safety protocol. While comprehensive toxicological data for this compound is not fully established, the available information from Safety Data Sheets (SDS) and aggregated GHS (Globally Harmonized System) classifications provide a clear directive for cautious handling.[2]
The primary hazards associated with this compound are:
-
Acute Toxicity (Oral): Classified as toxic if swallowed.[3]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled, particularly in powdered form.[2][3][4]
It is crucial to recognize that this compound is a heterocyclic amine, a class of molecules known for potential sensitization and other biological effects. The N-oxide functional group can also influence its reactivity and toxicological profile. Therefore, treating this compound with a high degree of caution is scientifically prudent.
The Hierarchy of Controls: A Foundational Safety Paradigm
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety culture prioritizes engineering and administrative controls to minimize exposure potential. This approach, known as the Hierarchy of Controls, is the standard for occupational safety and forms the basis of our handling recommendations.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
For handling this compound, our primary engineering control is the mandatory use of a certified chemical fume hood. Administrative controls include this guide, standardized operating procedures (SOPs), and rigorous personnel training. PPE serves as the final, critical barrier between you and the chemical.
Mandatory Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment for handling this compound. The causality behind each choice is to create a multi-layered defense against the identified hazards of skin, eye, and respiratory irritation, as well as potential systemic toxicity.[3][4]
| Body Part | Protection | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Type: Nitrile or neoprene gloves are recommended. Given the lack of specific breakthrough time data, double-gloving is required for any operation involving potential direct contact.[5] Practice: Inspect gloves for any defects before use.[2] Remove the outer glove immediately upon any known contamination and dispose of it. Change gloves frequently and always before leaving the work area. |
| Eyes & Face | Safety Goggles & Face Shield | Type: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect from dust and splashes.[5][6] Standard safety glasses are insufficient. Rationale: A full-face shield must be worn over the goggles during procedures with a higher risk of splashing (e.g., transferring solutions, cleaning spills). |
| Body | Laboratory Coat / Gown | Type: A long-sleeved, knee-length laboratory coat must be worn and kept fully fastened.[5] For handling larger quantities or during tasks with a higher splash risk, a poly-coated, chemical-resistant gown is recommended.[7] Rationale: This protects against skin contact from spills and contaminated surfaces. |
| Respiratory | NIOSH-approved Respirator | Requirement: A respirator is mandatory when handling the compound as a powder outside of a certified chemical fume hood or when aerosolization is possible.[2][5] Type: A half-mask or full-face respirator with a combination of organic vapor and P100 (particulate) cartridges is required.[2][5] For low-level nuisance dust, a P95 or P1 particulate respirator may be used, but only within a fume hood.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol minimizes the risk of exposure. The following workflow is designed to be a self-validating system, with checks and balances at each stage.
Caption: Step-by-step workflow for handling the solid compound.
Detailed Protocol:
-
Preparation and Pre-Handling Checklist:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Confirm that an eyewash station and safety shower are accessible and unobstructed.[6]
-
Assemble all necessary equipment (spatulas, weigh paper/boats, glassware, solvent) within the fume hood to minimize movement in and out of the containment area.
-
Don all required PPE as specified in the table above.
-
-
Handling the Solid Compound (Weighing and Transfer):
-
Perform all manipulations of the solid compound within the fume hood to prevent inhalation of dust.[2]
-
Use an anti-static weigh boat or paper to prevent dispersal of the powder.
-
Add the chemical to the weigh boat slowly and carefully to avoid creating dust clouds.[2]
-
When transferring the powder to a reaction vessel or for dissolution, do so carefully. Tap the weigh boat gently to dislodge any remaining powder.
-
Rinse the weigh boat with a small amount of the intended solvent and add the rinse to the vessel to ensure a complete transfer.
-
-
Post-Handling:
-
Immediately cap and seal all containers holding the compound.
-
Decontaminate any surfaces, including the balance, with an appropriate solvent and wipe.
-
Dispose of all contaminated disposables (e.g., weigh boats, wipes, outer gloves) in a designated, sealed hazardous waste container.[2]
-
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Spill Management:
-
In case of a small spill within the fume hood, absorb the material with an inert absorbent like vermiculite or sand.[8]
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[2][8] Avoid creating dust.[2]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Waste Disposal:
-
Solid Waste: All disposable items contaminated with the compound (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Solutions containing this compound must be collected in a designated, labeled hazardous waste container. Do not discharge any amount of this chemical into the drains.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures: First Aid
Immediate and correct action is vital in the event of an exposure. Always show the Safety Data Sheet to attending medical personnel.[2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and seek immediate medical attention.[2]
By integrating these principles and protocols into your daily laboratory operations, you build a culture of safety that protects both the researcher and the research. This diligence ensures that the pursuit of scientific advancement does not come at the cost of personal health and safety.
References
- Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline - Benchchem.
- MSDS of 1-Isobutyl-1H-imidazo[4,5-c]quinoline - Capot Chemical.
- This compound | C14H15N3O | CID 11831572 - PubChem.
- Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product.
- 1-Isobutyl-1H-imidazo[4,5-c]quinoline 5-oxide (Standard) - MedchemExpress.com.
- SAFETY DATA SHEET.
- This compound | 99010-63-6 | Benchchem.
- Safety Data Sheet - CymitQuimica.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Personal protective equipment for preparing toxic drugs - GERPAC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. capotchem.com [capotchem.com]
- 3. This compound | C14H15N3O | CID 11831572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. gerpac.eu [gerpac.eu]
- 8. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
